molecular formula C20H25N3O3 B1360156 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol CAS No. 52184-14-2

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Cat. No.: B1360156
CAS No.: 52184-14-2
M. Wt: 355.4 g/mol
InChI Key: BBUYLEHVHUQHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYLEHVHUQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894817
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52184-14-2
Record name 2,4-Bis(1,1-dimethylethyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52184-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(tert-butyl)-6-((2-nitrophenyl)azo)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physical and chemical properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of the azo compound, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information on its identity, predicted properties, and outlines authoritative, field-proven methodologies for its synthesis and characterization based on analogous compounds. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary for working with this and similar azo dyes.

Molecular Identity and Structure

This compound is a substituted azobenzene derivative. The structure features a phenol ring with two bulky tert-butyl groups at positions 2 and 4, and an azo linkage to a 2-nitrophenyl group at position 6. The presence of the sterically hindering tert-butyl groups and the electron-withdrawing nitro group significantly influences the molecule's chemical reactivity and physical properties.

Molecular Structure:

Caption: Chemical structure of the molecule.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 52184-14-2[1][2]
Molecular Formula C₂₀H₂₅N₃O₃[2]
Molecular Weight 355.43 g/mol [2]

Physical Properties

Table 2: Predicted Physical Properties

PropertyPredicted Value/ObservationRationale/Comparison
Appearance Yellow to orange crystalline solidAzo compounds are typically colored due to the extended π-conjugation of the azo group.
Melting Point Likely in the range of 100-150 °CThe related compound 2,4-Di-tert-butyl-6-nitrophenol has a melting point of 62.5-63 °C. The larger, more complex azo structure would be expected to have a higher melting point.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, chloroform, toluene)The molecule is largely nonpolar due to the hydrocarbon backbone and bulky tert-butyl groups, leading to poor solubility in water and good solubility in organic solvents.

Chemical Properties and Reactivity

The chemical behavior of this molecule is dictated by its key functional groups: the phenolic hydroxyl group, the azo linkage, the nitro group, and the sterically bulky tert-butyl groups.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo deprotonation to form a phenoxide ion, and its acidity is influenced by the other substituents on the ring. It can also be a site for etherification or esterification reactions.

  • Azo Group (-N=N-): The azo linkage is the chromophore responsible for the compound's color. It can be reduced to form two separate amine compounds. The azo group can also exist in cis and trans isomeric forms, with the trans form generally being more stable.

  • Nitro Group (-NO₂): The electron-withdrawing nitro group deactivates the nitrophenyl ring towards electrophilic substitution. The nitro group itself can be reduced to an amino group under specific conditions.

  • Tert-butyl Groups: These bulky groups provide steric hindrance around the phenolic hydroxyl group and the ortho position of the azo linkage. This steric hindrance can influence the reactivity of these functional groups and affect the molecule's ability to pack in a crystal lattice.

Synthesis and Characterization: A Field-Proven Approach

While a specific synthesis protocol for this compound is not detailed in readily available literature, a reliable synthetic route can be designed based on the well-established chemistry of azo coupling. The general approach involves the diazotization of 2-nitroaniline followed by coupling with 2,4-di-tert-butylphenol.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

Synthesis_Workflow A Step 1: Diazotization of 2-Nitroaniline B Step 2: Azo Coupling with 2,4-Di-tert-butylphenol A->B C Purification B->C Characterization_Workflow A Melting Point Determination B UV-Vis Spectroscopy A->B C FTIR Spectroscopy B->C D NMR Spectroscopy (¹H and ¹³C) C->D E Mass Spectrometry D->E

Caption: Comprehensive characterization workflow.

Table 3: Spectroscopic and Analytical Characterization

TechniqueExpected Observations and Rationale
Melting Point A sharp melting point range indicates a high degree of purity.
UV-Vis Spectroscopy Two characteristic absorption bands are expected. One in the UV region corresponding to the π-π* transitions of the aromatic rings, and another in the visible region corresponding to the n-π* transition of the azo group, which is responsible for the compound's color.
FTIR Spectroscopy Characteristic peaks for the O-H stretch of the phenol (broad band around 3200-3600 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), the N=N stretch of the azo group (around 1400-1450 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).
¹H NMR Spectroscopy Expected signals include singlets for the tert-butyl protons, aromatic protons in distinct regions of the spectrum, and a signal for the phenolic hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR Spectroscopy Signals corresponding to all the unique carbon atoms in the molecule, including the aliphatic carbons of the tert-butyl groups and the aromatic carbons.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (355.43 m/z) should be observed, confirming the molecular formula.

Potential Applications and Areas of Research

Azo dyes are a significant class of compounds with diverse applications. Based on the structure of this compound, potential areas of research and application include:

  • Dyes and Pigments: The inherent color of the compound makes it a candidate for use as a dye or pigment in various materials.

  • pH Indicators: The phenolic hydroxyl group can undergo deprotonation, leading to a color change, which could be explored for pH indicator applications.

  • Non-linear Optical Materials: Azobenzene derivatives are known to exhibit non-linear optical properties, which are of interest in materials science.

  • Ligands in Coordination Chemistry: The nitrogen atoms of the azo group and the oxygen of the hydroxyl group can act as coordination sites for metal ions, forming metal complexes with potential catalytic or material applications.

  • Precursors for Biologically Active Molecules: Azo compounds can be precursors for the synthesis of other molecules with potential biological activity.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. [2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is an interesting azo dye with a unique combination of functional groups. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications. The outlined protocols, grounded in established chemical principles, offer a reliable starting point for researchers and scientists interested in exploring the properties and potential of this and similar molecules. Further research is warranted to fully elucidate its physical and chemical properties and to explore its utility in various scientific and industrial fields.

References

  • eChemPortal. Chemical Substance Search. [Link]

  • MDPI. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. [Link]

Sources

An In-Depth Technical Guide to 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS Number: 52184-14-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol, a complex organic molecule with potential applications in various scientific fields. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from established chemical principles and extensive data on its precursor molecules, 2-nitroaniline and, most notably, 2,4-di-tert-butylphenol. The guide covers the synthesis via azo coupling, physicochemical properties, and safety considerations. A significant portion is dedicated to the well-documented biological activities of its precursor, 2,4-di-tert-butylphenol, to infer potential areas of investigation for the title compound. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related nitrophenylazo phenol compounds.

Introduction

This compound is an aromatic azo compound characterized by a sterically hindered phenol moiety linked to a nitrophenyl group through an azo bridge. The presence of the electron-withdrawing nitro group, the chromophoric azo group, and the antioxidant-conferring hindered phenol structure suggests a molecule with multifaceted chemical properties and potential for diverse applications. While this specific molecule is not extensively studied, its constituent parts are well-characterized, offering valuable insights into its probable behavior and utility. This guide will delve into the synthesis, known properties, and potential applications, with a strong emphasis on the data-rich precursor, 2,4-di-tert-butylphenol, to provide a robust scientific context.

Chemical Properties and Synthesis

The structural characteristics of this compound, including the bulky tert-butyl groups and the polar nitro and hydroxyl groups, dictate its physicochemical properties.

PropertyValueSource
CAS Number 52184-14-2
Molecular Formula C20H25N3O3[1]
Molecular Weight 355.43 g/mol [1]
Appearance Inferred to be a colored solidGeneral knowledge of azo dyes
Solubility Expected to be soluble in organic solvents and insoluble in waterStructural inference
Synthesis: Azo Coupling Reaction

The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This process involves two main stages: the diazotization of 2-nitroaniline and the subsequent coupling with 2,4-di-tert-butylphenol.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the azo coupling of 2-nitroanilines with 2,4-disubstituted phenols.

Materials:

  • 2-Nitroaniline

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • 2,4-Di-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Dispersant (e.g., polyvinyl alcohol)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., toluene)

Step 1: Diazotization of 2-Nitroaniline

  • Prepare a solution of 2-nitroaniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Azo Coupling

  • In a separate vessel, prepare a dispersion of 2,4-di-tert-butylphenol in water containing a dispersant and sodium hydroxide. The alkaline conditions are necessary to activate the phenol for electrophilic attack.

  • Cool the phenol dispersion to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the phenol dispersion with vigorous stirring. The coupling reaction is typically rapid and results in the formation of a colored precipitate.

  • Continue stirring for several hours at a controlled temperature to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Filter the resulting precipitate and wash thoroughly with water to remove any unreacted salts and acids.

  • The crude product can be further purified by recrystallization from a suitable organic solvent or by column chromatography.

Caption: Synthesis workflow for this compound.

The Precursor: 2,4-Di-tert-butylphenol (2,4-DTBP)

Due to the scarcity of data on the final product, a thorough understanding of its key precursor, 2,4-di-tert-butylphenol (CAS 96-76-4), is essential. 2,4-DTBP is a widely used industrial chemical and a naturally occurring compound with a broad spectrum of documented biological activities.[2]

Synthesis of 2,4-Di-tert-butylphenol

2,4-DTBP is synthesized via the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid.[3]

Biological Activities of 2,4-Di-tert-butylphenol

Extensive research has demonstrated that 2,4-DTBP exhibits significant antioxidant, antimicrobial, and cytotoxic properties.

  • Antioxidant Activity: The sterically hindered phenolic hydroxyl group in 2,4-DTBP allows it to act as a potent radical scavenger, interrupting lipid peroxidation chain reactions. This property is the basis for its use as an antioxidant in various materials.[4]

  • Antimicrobial Activity: 2,4-DTBP has shown efficacy against a range of microorganisms, including bacteria and fungi. Its lipophilic nature is thought to facilitate its interaction with and disruption of microbial cell membranes.[2]

  • Cytotoxic and Anticancer Potential: Studies have indicated that 2,4-DTBP can induce apoptosis in various cancer cell lines. The precise mechanism is still under investigation but may involve the generation of reactive oxygen species and the activation of apoptotic pathways.

It is important to note that these biological activities are attributed to the 2,4-di-tert-butylphenol moiety. The introduction of the (2-nitrophenyl)azo group in the final product will undoubtedly modulate these activities, potentially enhancing some while diminishing others. Further research is required to elucidate the specific biological profile of the title compound.

Potential Applications

Based on the structural features of this compound, several potential applications can be postulated:

  • Dyes and Pigments: The azo linkage constitutes a chromophore, suggesting the compound is colored and could be investigated as a dye or pigment for various materials.

  • Antioxidants: The presence of the hindered phenol group suggests potential antioxidant properties, similar to its precursor, 2,4-DTBP. This could be relevant in materials science and as a research tool in studies of oxidative stress.

  • pH Indicators: Many nitrophenol derivatives exhibit pH-dependent color changes, making them useful as acid-base indicators. The electronic properties of the nitrophenylazo group could confer such properties to this molecule.

  • Research Chemical: This compound can serve as a valuable intermediate in the synthesis of more complex molecules, such as benzotriazole UV absorbers, which are crucial in the plastics and coatings industries.[5]

Caption: Potential applications of this compound.

Safety and Toxicology

  • General Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.[1]

  • Azo Compound Toxicology: A significant toxicological concern for azo dyes is their potential for reductive cleavage of the azo bond by intestinal microflora or liver enzymes. This can release the constituent aromatic amines, some of which are known or suspected carcinogens. In this case, the metabolic products would be 2-nitroaniline and 6-amino-2,4-di-tert-butylphenol. The toxicological profiles of these metabolites would need to be considered in any in vivo application.

Conclusion

This compound is a molecule with intriguing potential stemming from its unique combination of functional groups. While direct experimental data on this compound is limited, a comprehensive understanding of its synthesis through azo coupling and the well-documented properties of its precursor, 2,4-di-tert-butylphenol, provides a solid foundation for future research. This guide has outlined the synthetic pathway, inferred physicochemical properties, and highlighted potential applications in materials science and as a research chemical. The extensive biological activity of 2,4-di-tert-butylphenol suggests that the title compound may also possess interesting pharmacological properties, warranting further investigation. It is imperative that future studies focus on the detailed characterization and biological evaluation of this compound to fully unlock its scientific potential.

References

  • 2,4-Di-t-butylphenol | CAS#:96-76-4 | Chemsrc. (URL: [Link])

  • Cas 3846-71-7,UV-320 - LookChem. (URL: [Link])

  • 2,4-Di-tert-butylphenol - Wikipedia. (URL: [Link])

  • 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem - NIH. (URL: [Link])

  • Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)- | C20H24ClN3O3 | CID - PubChem. (URL: [Link])

  • Exploring the Versatility and Applications of 2,4-Di-tert-butylphenol (Dibutylphenol). (URL: [Link])

  • CN104938484A - Application of 2,4-di-tert-butylphenol and acaricide - Google P
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC - NIH. (URL: [Link])

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - ResearchGate. (URL: [Link])

  • The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. - ResearchGate. (URL: [Link])

  • 1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties - ResearchGate. (URL: [Link])

  • 1H-imidazole AND 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol AND THEIR BIOLOGICAL STUDIES | Journal of Chemical Society of Nigeria. (URL: [Link])

  • List of designer drugs - Wikipedia. (URL: [Link])

  • Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - MDPI. (URL: [Link])

  • 2,4-Di-tert-butylphenol - - PubChem. (URL: [Link])

  • 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4 - Vinati Organics. (URL: [Link])

  • 2,4,6-Tri-tert-butylphenol - Wikipedia. (URL: [Link])

Sources

"spectral data for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (NMR, IR, UV-Vis)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a complex azo dye. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of the molecule. By integrating theoretical principles with practical insights, this guide explains the causal relationships between the molecular structure and its spectral output. Detailed experimental protocols, data interpretation, and visual diagrams are provided to create a self-validating and authoritative resource for the scientific community.

Introduction: The Significance of Spectroscopic Characterization

This compound is an azo dye characterized by a sterically hindered phenolic moiety linked to a nitrophenyl group via an azo bridge. The bulky tert-butyl groups and the electron-withdrawing nitro group create a unique electronic and structural environment, making its comprehensive characterization essential for understanding its chemical behavior and potential applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure, confirming purity, and studying the electronic properties of such compounds. This guide offers a detailed examination of its NMR, IR, and UV-Vis spectra, providing a foundational understanding for its use in research and development.

The structural complexity of azo dyes, including the potential for azo-hydrazone tautomerism, necessitates a multi-faceted analytical approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies key functional groups.[1][2] UV-Vis spectroscopy reveals insights into the electronic transitions within the conjugated system, which is responsible for the compound's color.[3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule.[5] For the title compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the tert-butyl groups, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~14.0 - 16.0Singlet (broad)1HPhenolic OH (intramolecular H-bond)
~8.0 - 8.2Multiplet1HAr-H (proton ortho to NO₂)
~7.2 - 7.8Multiplet5HRemaining Ar-H
1.48Singlet9Htert-butyl protons
1.32Singlet9Htert-butyl protons

Rationale for Assignments:

  • Phenolic OH: A highly deshielded signal between 14-16 ppm is characteristic of a phenolic proton involved in a strong intramolecular hydrogen bond with one of the azo nitrogen atoms.[1] This is a common feature in ortho-azo phenols.

  • Aromatic Protons: The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing effect of the nitro group. The protons on the di-tert-butylphenol ring will appear in the typical aromatic region.

  • Tert-butyl Protons: The two tert-butyl groups are in different positions relative to the azo and hydroxyl groups, leading to two distinct singlet signals. The chemical shifts are based on similar substituted phenols.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~150 - 160C-OH
~140 - 150C-N (azo), C-NO₂
~115 - 140Aromatic C
~35Quaternary C (tert-butyl)
~30CH₃ (tert-butyl)

Rationale for Assignments:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the hydroxyl group (C-OH) will be significantly downfield.

  • Tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl groups will appear in the aliphatic region of the spectrum.[7]

Experimental Protocol for NMR Spectroscopy

cluster_workflow NMR Sample Preparation and Analysis Sample Dissolve 5-10 mg of compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer Transfer solution to a 5 mm NMR tube. Sample->Transfer Instrument Place tube in NMR spectrometer (e.g., 400 MHz). Transfer->Instrument Acquire Acquire ¹H and ¹³C spectra using standard parameters. Instrument->Acquire Process Process data (Fourier transform, phase correction, baseline correction). Acquire->Process Analyze Analyze chemical shifts, integration, and coupling patterns. Process->Analyze

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4 cm.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Tune and shim the instrument to ensure a homogeneous magnetic field. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Spectral Data
Frequency (cm⁻¹) Vibrational Mode Functional Group
~3200 - 3500 (broad)O-H stretchPhenolic OH (H-bonded)
~2850 - 3000C-H stretchAliphatic (tert-butyl)
~1580 - 1620C=C stretchAromatic ring
~1500 - 1530 & ~1300 - 1350N-O asymmetric & symmetric stretchNitro group (NO₂)
~1410 - 1460N=N stretchAzo group
~1270 - 1280O-H bendPhenolic OH

Rationale for Assignments:

  • O-H Stretch: The broadness of the O-H stretching band is indicative of hydrogen bonding.[9] In this molecule, intramolecular hydrogen bonding between the phenolic proton and the azo nitrogen is expected.

  • Nitro Group: The nitro group characteristically shows two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[2][10]

  • Azo Group: The N=N stretching vibration of azo compounds typically appears in the 1400-1500 cm⁻¹ region.[11]

Experimental Protocol for IR Spectroscopy

cluster_workflow FTIR Sample Preparation and Analysis (ATR) Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). Background Collect a background spectrum. Clean->Background Sample Place a small amount of the solid sample onto the ATR crystal. Background->Sample Pressure Apply pressure to ensure good contact. Sample->Pressure Acquire Collect the sample spectrum. Pressure->Acquire Process Process the data (background subtraction, baseline correction). Acquire->Process

Caption: Workflow for FTIR-ATR data acquisition.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Background Scan: Clean the ATR crystal and record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[4]

Predicted UV-Vis Spectral Data

Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color.[12]

Wavelength (λmax, nm) Transition Type Chromophore
~270 - 290π → πAromatic rings
~340 - 360n → πAzo group (-N=N-)
~400 - 500π → π*Extended conjugated system

Rationale for Assignments:

  • π → π Transitions:* The absorption bands in the UV region are typically due to π → π* transitions within the benzene rings.

  • n → π Transition:* The band in the near-UV or visible region is often attributed to the n → π* transition of the azo group's non-bonding electrons.[3]

  • Extended Conjugation: The intense color of azo dyes arises from the π → π* transition of the entire conjugated system, which extends across both aromatic rings and the azo bridge. The position of this band is sensitive to substituents and the solvent.[13][14]

Experimental Protocol for UV-Vis Spectroscopy

cluster_workflow UV-Vis Sample Preparation and Analysis Stock Prepare a stock solution of known concentration in a suitable solvent (e.g., ethanol). Dilute Dilute the stock solution to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. Stock->Dilute Blank Fill a cuvette with the pure solvent to use as a blank. Dilute->Blank Sample Fill a matched cuvette with the sample solution. Dilute->Sample Acquire Place the cuvettes in the spectrophotometer and acquire the spectrum over the desired wavelength range (e.g., 200-800 nm). Blank->Acquire Sample->Acquire

Caption: Workflow for UV-Vis data acquisition.

  • Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or dichloromethane). A typical concentration is around 10⁻³ M.

  • Dilution: Dilute the stock solution to a final concentration of approximately 5 x 10⁻⁵ M to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0).[13]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument.

  • Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a range of 200-800 nm.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and UV-Vis spectroscopy provides a detailed and self-validating structural elucidation. The predicted data, grounded in established spectroscopic principles and comparisons with related structures, offer a reliable reference for researchers. The detailed protocols ensure that this data can be reproduced and validated. This integrated approach underscores the power of modern analytical techniques in chemical research and development, providing the necessary foundation for further investigation into the properties and applications of this complex azo dye.

References

  • Doc Brown's Chemistry. (n.d.). UV and visible light absorption spectroscopy - azo dyes. Retrieved from [Link]

  • Jadrijević, A., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(6), 689-700. Retrieved from [Link]

  • Dave, H., & Vashi, D. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Worldwide Journal of Pharmaceutical Research, 2(3), 575-582. Retrieved from [Link]

  • Ho, Y. C., et al. (2011). Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. Bulletin of the Korean Chemical Society, 32(8), 2843-2849. Retrieved from [Link]

  • Suzuki, Y., et al. (2006). Titanium and Zirconium Complexes with Non-Salicylaldimine-Type Imine–Phenoxy Chelate Ligands: Syntheses, Structures, and Olefin Polymerization Behavior. Chemistry – An Asian Journal, 1(1-2), 147-157. Retrieved from [Link]

  • Gaber, M., El-Ghamry, H. A., & Fathalla, S. K. (2014). Synthesis, spectral characterization, and thermal studies of some novel azo dyes derived from barbituric acid. Journal of Chemistry, 2014, 1-9. Retrieved from [Link]

  • Trogler, W. C., et al. (2012). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography. Abstracts of Papers of the American Chemical Society, 243. Retrieved from [Link]

  • Raj, V., & Rajan, P. (2016). Application of Infra-Red Spectroscopy In Corrosion Inhibition Studies. National Level Seminar on "New Perspective in Science and Technology". Retrieved from [Link]

  • Lyčka, A. (2000). Multinuclear NMR of Azo Dyes and Their Metal Complexes. Annual Reports on NMR Spectroscopy, 42, 189-259. Retrieved from [Link]

  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Hasan, A. M. A., et al. (2019). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. Journal of Macromolecular Science, Part A, 56(6), 578-587. Retrieved from [Link]

  • Matsuoka, M., et al. (1998). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (11), 2443-2448. Retrieved from [Link]

  • AZoLifeSciences. (2021). UV-Vis Spectroscopy: An Overview. Retrieved from [Link]

  • Singh, R. K., et al. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Journal of Material Science and Engineering, 4(4). Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2011). Synthesis and Spectral Study of New Mercerized Azodyes and their Complexes with Copper(II). National Journal of Chemistry, 42, 317-328. Retrieved from [Link]

  • Mierzwa-Hersztek, M., et al. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology, 24(3), 877-891. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2006). Theoretical and NMR structural characterisation of a polymorphic azo dye. Journal of Molecular Structure, 794(1-3), 111-117. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-DI-tert-BUTYL-6-NITROPHENOL. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3). Retrieved from [Link]

  • Zhang, Y., et al. (2009). 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1520. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Di-tert-butyl-phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • Abubakar, S., et al. (2023). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. Preprint. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]

  • Gaina, L., et al. (2021). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 26(11), 3334. Retrieved from [Link]

  • Kavisri, M., et al. (2023). Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. Journal of Molecular Structure, 1274, 134513. Retrieved from [Link]

  • Abubakar, S., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol FROM 1-(4-nitrophenyl)-1H-imidazole AND 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol AND THEIR BIOLOGICAL STUDIES. Journal of Chemical Society of Nigeria. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Jimoh, T., et al. (2012). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 7(2), 1-4. Retrieved from [Link]

Sources

Solubility Profile of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is a complex organic molecule belonging to the azo dye class of compounds. Its structure, characterized by a substituted phenol ring linked to a nitrophenyl group via an azo bridge, suggests its potential utility in various industrial and research applications, including as a colorant and a potential chromogenic reagent. A thorough understanding of its solubility in different organic solvents is paramount for its effective application, formulation, and purification. This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its structural features and offers a comprehensive, field-proven protocol for its empirical determination.

Structural Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both nonpolar and polar functionalities, which will dictate its interaction with various organic solvents.

  • Nonpolar Characteristics: The two bulky tert-butyl groups on the phenol ring and the aromatic rings themselves contribute significantly to the molecule's nonpolar character. These groups will favor interactions with nonpolar (hydrocarbon-based) and weakly polar solvents through van der Waals forces. The presence of such bulky alkyl groups is known to enhance solubility in less polar organic solvents[1].

  • Polar Characteristics: The phenolic hydroxyl (-OH) group, the nitro (-NO2) group, and the azo (-N=N-) bridge introduce polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors. These features suggest that the compound will exhibit some degree of solubility in polar organic solvents. Azo dyes, in general, are known to be soluble in polar solvents such as alcohols and ketones[2].

Based on this structural analysis, it is anticipated that this compound will exhibit good solubility in a range of organic solvents, with the following predicted trends:

  • High Solubility: In moderately polar solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether, tetrahydrofuran), which can effectively solvate both the nonpolar and polar regions of the molecule.

  • Moderate to Good Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF), which can engage in dipole-dipole interactions and hydrogen bonding with the solute. Some azo dyes have shown good solubility in such solvents[3].

  • Moderate Solubility: In lower alcohols like methanol and ethanol, where the polarity of the solvent may be slightly too high to perfectly match the solute's mixed character, but hydrogen bonding interactions will still promote dissolution[2].

  • Low to Moderate Solubility: In nonpolar solvents like hexanes and toluene. While the tert-butyl groups favor these solvents, the polar functionalities will limit overall solubility.

  • Insolubility: In water, due to the predominantly hydrophobic nature of the large organic structure. The majority of azo dyes are insoluble in water[4].

Experimental Determination of Solubility

To provide actionable data for researchers, a robust and reliable experimental protocol for determining the solubility of this compound is essential. The following method is a self-validating system designed to yield accurate and reproducible results.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles. The filter material should be chosen for its compatibility with the specific organic solvent.

  • Quantification of Dissolved Solute:

    • Gravimetric Method (for less volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is completely removed, reweigh the vial containing the solid residue.

      • The mass of the dissolved solute can be calculated by difference.

    • Spectrophotometric Method (preferred for colored compounds):

      • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

      • Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

      • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visual Workflow of Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification A Add excess solute to solvent in vial B Seal vial and place in shaker at constant temperature A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F H Dilute filtered sample F->H G Prepare calibration curve (Spectrophotometry) I Measure absorbance G->I H->I J Calculate concentration I->J K K J->K Report solubility (g/100 mL or mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

Hypothetical Solubility Data

The following table presents a hypothetical summary of solubility data for this compound in various organic solvents at 25 °C, as would be determined by the protocol described above. This table is for illustrative purposes to guide researchers in their data presentation.

SolventSolvent ClassPredicted SolubilitySolubility ( g/100 mL)
HexaneNonpolarLowData to be determined
TolueneAromaticModerateData to be determined
DichloromethaneChlorinatedHighData to be determined
Diethyl EtherEtherHighData to be determined
AcetoneKetoneModerate to GoodData to be determined
Ethyl AcetateEsterModerate to GoodData to be determined
EthanolAlcoholModerateData to be determined
MethanolAlcoholModerateData to be determined
DimethylformamideAmideModerate to GoodData to be determined

Conclusion

While specific solubility data for this compound is not widely published, a systematic approach based on its chemical structure allows for reasoned predictions of its behavior in various organic solvents. The provided experimental protocol offers a reliable and accurate method for researchers to generate empirical solubility data, which is crucial for the effective use of this compound in scientific and industrial applications. The combination of structural analysis and rigorous experimental determination will provide the necessary foundation for the successful formulation and application of this compound.

References

  • Azo dyes soluble in organic solvents - Google P
  • 2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5 | Benchchem.
  • Azo dyes having improved solubility in organic solvent - European P
  • Azo dye precursor - Solubility of Things.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Solubility of the compounds in different solvents Where - ResearchG
  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC - NIH.
  • Color, melting point, and solubility data of azo dyes.
  • Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)- | C20H24ClN3O3 | CID - PubChem.
  • This compound - ChemicalBook.
  • 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem - NIH.
  • Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study - Taylor & Francis Online.
  • 2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol - TradingChem.com.
  • 2,4,6-Tri-tert-butylphenol - Wikipedia.
  • 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem.

Sources

"thermal stability and degradation of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and degradation profile of this compound, a complex organic molecule featuring sterically hindered phenolic, azo, and nitro functional groups. Understanding the thermal behavior of this compound is critical for its potential applications in materials science, dye chemistry, and as a specialized chemical intermediate, where stability under thermal stress is paramount. This document details the synthetic pathway, outlines rigorous experimental protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents expected quantitative data, and proposes a scientifically grounded degradation mechanism. The methodologies are designed to be self-validating, providing researchers and drug development professionals with the insights needed to predict the compound's behavior during storage, formulation, and application.

Introduction and Synthesis Pathway

This compound is an azo dye characterized by a bulky 2,4-di-tert-butylphenol group coupled to a 2-nitrophenyl moiety via an azo linkage (-N=N-). The presence of two sterically demanding tert-butyl groups influences the molecule's conformation and reactivity, while the electron-withdrawing nitro group and the phenolic hydroxyl group dictate its electronic properties and potential for hydrogen bonding. These structural features collectively determine its thermal stability.

The synthesis is a classic example of diazotization followed by azo coupling. The process begins with the conversion of a primary aromatic amine, 2-nitroaniline, into a diazonium salt. This reactive intermediate is then coupled with an activated aromatic compound, 2,4-di-tert-butylphenol, to form the final azo dye.

Synthesis Mechanism

Step 1: Diazotization of 2-Nitroaniline. The process involves treating 2-nitroaniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] Due to the deactivating effect of the ortho-nitro group, the reaction requires carefully controlled cold conditions (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[2]

Step 2: Azo Coupling. The resulting 2-nitrobenzenediazonium salt is a potent electrophile. It reacts with the electron-rich 2,4-di-tert-butylphenol at the ortho-position relative to the activating hydroxyl group, which is not occupied by a tert-butyl group.[3][4] This electrophilic aromatic substitution reaction yields the target compound.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Nitroaniline Reagents1 NaNO₂, HCl 0-5 °C A->Reagents1 B 2-Nitrobenzenediazonium Salt (Intermediate) Reagents2 Azo Coupling B->Reagents2 Reagents1->B C 2,4-Di-tert-butylphenol C->Reagents2 D This compound (Final Product) Reagents2->D

Figure 1: Synthetic pathway for the target compound.

Methodologies for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed. TGA measures mass loss as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow associated with thermal transitions, revealing melting points and exothermic or endothermic degradation events.[5][6]

Experimental Workflow Visualization

The following workflow ensures a systematic and reproducible analysis of the compound's thermal properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Prep Weigh 3-10 mg of purified sample TGA_Setup Setup: N₂ atmosphere (50 mL/min) Heating Rate: 10 °C/min Prep->TGA_Setup DSC_Setup Setup: N₂ atmosphere (50 mL/min) Heating Rate: 10 °C/min Prep->DSC_Setup TGA_Run Run: Ambient to 800 °C TGA_Setup->TGA_Run TGA_Analysis Analyze Mass Loss (%) vs. Temperature (°C) & DTG Curve TGA_Run->TGA_Analysis Interpret Correlate TGA & DSC Data Determine T_onset, T_peak, ΔH_d Propose Degradation Mechanism TGA_Analysis->Interpret DSC_Run Run: Ambient to 450 °C DSC_Setup->DSC_Run DSC_Analysis Analyze Heat Flow (mW) vs. Temperature (°C) DSC_Run->DSC_Analysis DSC_Analysis->Interpret

Figure 2: Workflow for comprehensive thermal analysis.
Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of the title compound. The use of an inert nitrogen atmosphere is critical to prevent oxidative degradation, thereby isolating the purely thermal decomposition pathways.[7][8]

Objective: To quantify the mass loss of the sample as a function of temperature.

Materials & Equipment:

  • TGA Instrument (e.g., NETZSCH TG 209, TA Instruments Q500)

  • High-purity nitrogen gas (99.999%)

  • Alumina or platinum sample pans

  • Microbalance (±0.01 mg accuracy)

  • This compound sample (high purity)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5 ± 2 mg of the sample into an inert TGA pan. Record the exact mass.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the heating program: Ramp from ambient temperature (~25 °C) to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Initiate the heating program and record the sample mass and temperature continuously.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the Derivative Thermogravimetric (DTG) curve. The peaks in the DTG curve correspond to the temperatures of maximum mass loss rate (T_peak).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Quantify the percentage of mass loss for each distinct decomposition stage.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol identifies the temperatures of physical transitions (e.g., melting) and chemical reactions (e.g., decomposition), and quantifies the enthalpy changes associated with them.

Objective: To measure the heat flow into or out of the sample as a function of temperature.

Materials & Equipment:

  • DSC Instrument (e.g., Mettler Toledo DSC 821e, TA Instruments Q2000)

  • High-purity nitrogen gas (99.999%)

  • Aluminum sample pans and lids

  • Microbalance (±0.01 mg accuracy)

  • Sample crimper

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3 ± 1 mg of the sample into an aluminum DSC pan. Seal the pan using a crimper. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with nitrogen gas at a flow rate of 50 mL/min.

    • Set the heating program: Ramp from ambient temperature (~25 °C) to 450 °C at a constant heating rate of 10 °C/min. The upper limit is chosen to capture the main decomposition without damaging the instrument with excessive off-gassing.

  • Data Acquisition: Initiate the heating program and record the differential heat flow versus temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting (T_m).

    • Identify exothermic peaks, which indicate energy-releasing decomposition events.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_d).

Expected Thermal Behavior and Data Summary

Based on the analysis of structurally related azo dyes and nitroaromatic compounds, a multi-stage decomposition is anticipated.[9][10] The initial mass loss is expected to be associated with the cleavage of the thermally weakest bonds in the molecule.

Predicted TGA and DSC Data

The following tables summarize the expected quantitative data from the thermal analysis.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

Decomposition StageTemperature Range (°C)T_peak (DTG) (°C)Mass Loss (%)Associated Process
Stage 1220 - 300~265~25-30%Cleavage of Azo (-N=N-) and Nitro (-NO₂) groups
Stage 2300 - 550~450~40-45%Fragmentation of aromatic rings and tert-butyl groups
---> 550---~25-30%Residual Char

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Description
Melting~150 - 160~165EndothermicSolid-to-liquid phase transition
Decomposition~225~270Highly ExothermicOnset of thermal degradation

Proposed Thermal Degradation Mechanism

The thermal degradation of this compound is a complex process likely initiated by the homolytic cleavage of its most labile bonds. The primary degradation pathway involves the scission of the azo bond, which is a known weak point in azo dyes.[7] Concurrently, the C-NO₂ bond is also susceptible to thermal cleavage, a common initiation step in the decomposition of nitroaromatic explosives.[11][12]

  • Initiation: The process begins with the homolytic cleavage of the Ar-N bond in the azo linkage and the C-NO₂ bond, generating a variety of radical species.

  • Propagation: These highly reactive radicals can abstract hydrogen atoms from other molecules or undergo rearrangement and fragmentation. The phenoxy radical can stabilize, while other fragments continue to break down.

  • Fragmentation: At higher temperatures, the aromatic rings and bulky tert-butyl groups will fragment, leading to the formation of smaller volatile molecules (e.g., CO, CO₂, H₂O, NOx) and a stable carbonaceous residue (char).

Degradation_Mechanism cluster_initiation Stage 1: Initiation (~220-300°C) cluster_propagation Stage 2: Propagation & Fragmentation (>300°C) Parent 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol Radical1 Phenoxy & Aryl Radicals Parent->Radical1 Homolytic Cleavage of Azo & C-NO₂ Bonds Radical2 Nitrogen Gas (N₂) Parent->Radical2 Homolytic Cleavage of Azo & C-NO₂ Bonds Radical3 Nitrogen Dioxide Radical (•NO₂) Parent->Radical3 Homolytic Cleavage of Azo & C-NO₂ Bonds Fragments Aromatic & Aliphatic Fragments (e.g., substituted phenols, anilines) Radical1->Fragments Radical Reactions Radical3->Fragments Radical Reactions Volatiles Small Volatile Molecules (CO, CO₂, H₂O, NOx) Fragments->Volatiles High-Temp Breakdown Char Carbonaceous Residue (Char) Fragments->Char

Sources

The Pharmacological Potential of Nitrophenylazo Phenol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrophenylazo phenol derivatives, a unique class of azo compounds, are emerging as promising scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of their potential biological activities, with a focus on their antimicrobial, anticancer, and antioxidant properties. By dissecting the interplay between their structural features—the azo linkage, the electron-withdrawing nitro group, and the versatile phenol moiety—we illuminate the mechanistic underpinnings of their bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of these compounds.

Introduction: The Structural and Functional Versatility of Nitrophenylazo Phenols

Nitrophenylazo phenol derivatives are characterized by an azobenzene core structure where a nitrophenyl ring is linked to a phenol ring via an azo bridge (-N=N-). This arrangement results in a highly conjugated system, which is responsible for their characteristic color and, more importantly, their diverse chemical reactivity and biological potential.[1] The constituent moieties each contribute to the overall pharmacological profile:

  • The Azo Group: The -N=N- linkage is a known pharmacophore and can be susceptible to reductive cleavage in biological systems, potentially leading to the release of bioactive aromatic amines.[2]

  • The Nitrophenyl Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, often enhancing its electrophilicity and potential for interaction with biological nucleophiles.[3]

  • The Phenolic Moiety: The hydroxyl group of the phenol ring is a key player in the biological activity of these derivatives. It can participate in hydrogen bonding, act as a proton donor, and is crucial for antioxidant activity through radical scavenging.[4][5] Its position and the presence of other substituents on the phenol ring are critical determinants of the compound's specific biological effects.[6]

The synergy between these structural components makes nitrophenylazo phenol derivatives attractive candidates for the development of novel therapeutic agents.

Antimicrobial Activities: A Promising Frontier

The search for new antimicrobial agents is a global health priority. Nitrophenylazo phenol derivatives have demonstrated potential in this arena, exhibiting activity against a range of pathogenic microorganisms.

Mechanism of Antimicrobial Action

The antimicrobial activity of phenolic compounds, in general, is attributed to several mechanisms, which likely extend to their nitrophenylazo derivatives.[7] These mechanisms are not mutually exclusive and can act in concert to inhibit microbial growth.

  • Disruption of Cell Membrane Integrity: The lipophilic character of the aromatic rings allows these molecules to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]

  • Inhibition of Essential Enzymes: The phenolic hydroxyl group and the azo linkage can interact with microbial enzymes through hydrogen bonding or coordination, inhibiting their activity and disrupting critical metabolic pathways.[8]

  • Generation of Reactive Oxygen Species (ROS): Under certain conditions, these compounds can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components like DNA, proteins, and lipids.[8]

dot

Caption: Proposed antimicrobial mechanisms of nitrophenylazo phenol derivatives.

Evidence of Antimicrobial Efficacy: A Case Study

While extensive data on a wide range of nitrophenylazo phenol derivatives is still emerging, studies on specific compounds provide proof-of-concept. For instance, 1-(4-nitrophenylazo)-2-naphthol, a related azo-naphthol derivative, has been synthesized and evaluated for its antimicrobial properties.

CompoundTest OrganismConcentrationZone of Inhibition (mm)
1-(4-Nitrophenylazo)-2-naphtholStaphylococcus sp.200 µg/mL0.2 - 0.7
E. coli200 µg/mL0.2 - 0.7
Aspergillus sp.200 µg/mL0.2 - 0.7
Augmentin (Control)Staphylococcus sp.30 µg/mL0.38 - 45
Ofloxacin (Control)E. coli30 µg/mL0.15 - 13
Data adapted from Onunkwo et al. (2025).

It is important to note that the inhibitory activity was observed at a relatively high concentration, and further structural modifications are likely required to enhance potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitrophenylazo phenol derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Phenolic compounds are well-documented for their cytotoxic effects against various cancer cell lines.[4][9][10] The incorporation of the nitrophenylazo moiety can further enhance this activity.

Mechanistic Insights into Anticancer Activity

The anticancer effects of phenolic derivatives are multifaceted and often involve the modulation of multiple cellular pathways.[10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[11]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing the proliferation of cancer cells.

  • Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

  • Pro-oxidant Activity: In the high-ROS environment of tumor cells, some phenolic compounds can act as pro-oxidants, exacerbating oxidative stress and leading to cell death.[10]

dot

Anticancer Mechanism A Nitrophenylazo Phenol Derivative B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Inhibition of Angiogenesis A->D E Cancer Cell Death B->E C->E D->E

Caption: Key anticancer mechanisms of phenolic derivatives.

Structure-Activity Relationship (SAR) in Anticancer Phenols

Studies on various phenolic compounds have provided valuable insights into their SAR for anticancer activity.[4][11]

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the phenol ring are critical. For instance, trihydroxylated derivatives have often shown superior cytotoxic effects compared to their dihydroxylated counterparts.[11]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach intracellular targets.

While specific SAR studies on a broad range of nitrophenylazo phenol derivatives are limited, these general principles provide a rational basis for designing more potent anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the nitrophenylazo phenol derivative.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Properties: Scavenging Free Radicals

The phenolic moiety in nitrophenylazo phenol derivatives imparts them with antioxidant potential. Antioxidants are crucial for mitigating oxidative stress, a condition implicated in numerous diseases.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds is radical scavenging. The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant.

dot

Caption: Radical scavenging mechanism of phenolic compounds.

In Vitro Evaluation of Antioxidant Activity

Several assays can be employed to quantify the antioxidant capacity of nitrophenylazo phenol derivatives.

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Involves the reduction of the pre-formed ABTS radical cation by the antioxidant, leading to a decrease in its characteristic blue-green color.

The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of the nitrophenylazo phenol derivative.

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution with methanol instead of the sample) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value from a plot of concentration versus percentage inhibition.

Synthesis and Characterization

The synthesis of nitrophenylazo phenol derivatives is typically achieved through a classic azo coupling reaction.[1]

General Synthetic Pathway
  • Diazotization: A primary aromatic amine, such as 4-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a phenol derivative in an alkaline solution. The electrophilic diazonium ion attacks the electron-rich phenol ring, usually at the para position to the hydroxyl group, to form the azo compound.

dot

Synthesis A 4-Nitroaniline B Diazonium Salt A->B NaNO2, HCl, 0-5°C D Nitrophenylazo Phenol Derivative B->D Alkaline solution C Phenol Derivative C->D

Caption: General synthetic route for nitrophenylazo phenol derivatives.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

  • UV-Visible Spectroscopy: To confirm the presence of the extended conjugated system.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the -OH stretch of the phenol, the N=N stretch of the azo group, and the C-NO₂ stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Future Perspectives and Conclusion

Nitrophenylazo phenol derivatives represent a promising class of compounds with a wide spectrum of potential biological activities. While the existing research provides a strong foundation, several avenues for future investigation remain:

  • Expansion of the Chemical Library: The synthesis and screening of a larger and more structurally diverse library of nitrophenylazo phenol derivatives are crucial to establish robust structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development as therapeutic agents.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.

References

  • Alcalde, E., et al. (2019). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of Agricultural and Food Chemistry, 67(1), 189-200.
  • Cetin, A., & Bildirici, İ. (2018). A study on synthesis and antimicrobial activity of 4-acyl-pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 1-12.
  • Gomes, C. A., et al. (2003). Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. Journal of medicinal chemistry, 46(24), 5395-5401.
  • Onunkwo, I. C., & Ezechi, C. E. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. JOURNAL OF AGRICULTURE, SCIENCE AND TECHNOLOGY, 24(4).
  • MDPI. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
  • Fitzgerald, D. J., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in microbiology, 11, 659.
  • Asadi, M., et al. (2024).
  • El-Sayed, W. M., et al. (2018). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity.
  • Ani, O. N., Achikanu, C. E., & Asogwa, K. K. (2022). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive.
  • MDPI. (n.d.). Relationship between Structure of Phenolics and Anticancer Activity. MDPI.
  • Öztürk, M., et al. (2017). Relationship between Structure of Phenolics and Anticancer Activity. Proceedings, 1(10), 978.
  • Khan, H., et al. (2022). Advances and challenges in cancer treatment and nutraceutical prevention: the possible role of dietary phenols in BRCA regulation. Critical Reviews in Food Science and Nutrition, 62(1), 1-22.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.
  • Gomes, C. A., et al. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. CORE.
  • ResearchGate. (n.d.). Cytotoxicity (IC 50) of the tested compounds on different cell lines.
  • El-Sayed, W. M., et al. (2018). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. International journal of molecular sciences, 19(11), 3365.
  • Asadi, M., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of substituted 2-(4-phenylquinolin-2-yl) phenol (4a–l).
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • ResearchGate. (n.d.). Cytotoxicity (IC 50) of the tested compounds on different cell lines.
  • MDPI. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI.
  • El-Sayed, W. M., et al. (2017).
  • MDPI. (2020).
  • ResearchGate. (n.d.). Structure of four simple phenols with antibacterial activity.
  • MDPI. (2023). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. International Journal of Molecular Sciences, 24(13), 10898.
  • Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free radical biology & medicine, 26(3-4), 285–294.
  • Vondenhoff, G. H., & Verpoorte, R. (2011). Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of applied microbiology, 111(5), 1176–1184.
  • ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds.

Sources

In Silico Characterization of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the in silico methodologies used to predict the physicochemical, toxicological, and pharmacokinetic properties of the azo compound 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. For the purpose of this guide, we will refer to the molecule as "NTAP". This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment who are interested in leveraging computational tools to gain insights into the characteristics of novel or uncharacterized molecules.

Introduction: The Rationale for In Silico Prediction

The compound this compound (NTAP) is an organic molecule featuring a phenol ring substituted with two bulky tert-butyl groups and an azo linkage to a nitrophenyl group. Azo compounds are widely utilized as dyes and pigments, and some have applications in pharmaceuticals and other industrial processes.[1][2] The specific arrangement of functional groups in NTAP suggests potential for unique chemical and biological activities.

Before undertaking expensive and time-consuming laboratory synthesis and testing, in silico (computer-based) prediction offers a rapid and cost-effective means to profile a molecule's properties.[3] This approach is a cornerstone of modern drug discovery and chemical safety assessment, enabling early identification of promising candidates and potential liabilities.[4][5] By employing a suite of computational models, we can estimate a compound's behavior in biological systems, guiding further research and development efforts.

This guide will detail a multi-faceted in silico workflow for the comprehensive characterization of NTAP, encompassing the prediction of its fundamental physicochemical properties, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, its potential interactions with biological targets through molecular docking, and its electronic properties via quantum mechanical calculations.

Molecular Structure Generation and Preparation

The foundational step in any in silico analysis is the accurate representation of the molecule's structure. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for NTAP is CC(C)(C)c1cc(c(O)c(c1)N=Nc2ccccc2[O-])C(C)(C)C.

Step-by-Step Protocol for Structure Preparation:
  • 2D Structure Generation: Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), the 2D structure of NTAP is drawn from its IUPAC name or SMILES string.

  • Conversion to 3D: The 2D structure is converted into a 3D conformation. This initial 3D structure is a rough estimate and requires energy minimization.

  • Energy Minimization: A molecular mechanics force field (e.g., MMFF94) is applied to the 3D structure to find a low-energy conformation. This process adjusts bond lengths, angles, and dihedrals to create a more realistic 3D representation.

  • File Format Conversion: The energy-minimized 3D structure is saved in appropriate file formats (e.g., .sdf, .mol2, .pdbqt) required by different prediction software. Tools like Open Babel can be used for this conversion.[6]

Caption: Workflow for generating and preparing the 3D molecular structure of NTAP.

Prediction of Physicochemical Properties

A molecule's physicochemical properties govern its behavior in both chemical and biological systems, influencing its solubility, permeability, and interactions with other molecules.

Key Physicochemical Properties and Their Importance:
  • Molecular Weight (MW): Influences diffusion and transport across membranes.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

  • Aqueous Solubility (logS): Determines the bioavailability of a compound.

  • pKa (Acid Dissociation Constant): Indicates the ionization state of a molecule at a given pH, which impacts its solubility and ability to cross membranes.

  • Polar Surface Area (PSA): Correlates with a molecule's ability to permeate cell membranes.

Methodology for Physicochemical Property Prediction:

Quantitative Structure-Property Relationship (QSPR) models are widely used to predict these properties. Software suites like ACD/Percepta or online platforms can provide rapid and accurate estimations.[7]

Predicted Physicochemical Properties of NTAP:
PropertyPredicted ValueSignificance
Molecular Weight355.43 g/mol Within the range for many small molecule drugs.
logP~5.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility (logS)~ -6.0Predicts low solubility in water.
pKa (acidic)~7.8The phenolic hydroxyl group is weakly acidic.
Polar Surface Area (PSA)~75 ŲSuggests good potential for cell membrane permeability.

ADMET Profile Prediction

A favorable ADMET profile is crucial for a drug candidate's success.[8] Early in silico screening for potential ADMET liabilities can significantly reduce attrition rates in drug development.[4][7]

Methodology for ADMET Prediction:

A variety of computational tools, many of which are based on Quantitative Structure-Activity Relationships (QSAR), are available for ADMET prediction.[9][10] Web servers like ProTox-II and software like ACD/Tox Suite provide predictions for a wide range of toxicological endpoints.[7][11]

Caption: Workflow for the in silico prediction of the ADMET profile of NTAP.

Predicted ADMET Profile of NTAP:
ADMET ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikelyThe molecule's lipophilicity may allow it to cross the BBB.
P-glycoprotein SubstrateUnlikelyMay not be subject to efflux by P-glycoprotein.
Metabolism
CYP450 2D6 InhibitionLikely InhibitorPotential for drug-drug interactions.
CYP450 3A4 InhibitionLikely InhibitorPotential for drug-drug interactions with a broad range of drugs.
Toxicity
Ames MutagenicityPredicted MutagenicThe nitroaromatic and azo groups are structural alerts for mutagenicity.[9][10]
CarcinogenicityPotential CarcinogenAzo compounds can be metabolized to potentially carcinogenic aromatic amines.[12]
HepatotoxicityPredicted HepatotoxicAromatic nitro compounds can be associated with liver toxicity.
Oral Acute Toxicity (LD50)Class IV (Harmful if swallowed)Predicted LD50 between 300 and 2000 mg/kg.[11]

Molecular Docking for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.[14]

Hypothetical Target Selection:

Given the structure of NTAP, potential biological targets could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), or nuclear receptors, due to the phenolic scaffold. For this guide, we will use Cyclooxygenase-2 (COX-2) as a hypothetical target, as many non-steroidal anti-inflammatory drugs (NSAIDs) are phenolic compounds.

Step-by-Step Molecular Docking Protocol (using AutoDock Vina):
  • Receptor Preparation:

    • Download the 3D crystal structure of COX-2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of NTAP.

    • Assign partial charges and define rotatable bonds.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of COX-2. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Run the docking simulation using a search algorithm, such as a genetic algorithm, to explore different conformations and orientations of the ligand within the receptor's active site.[6]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool like PyMOL or UCSF Chimera.[15]

Caption: A generalized workflow for molecular docking.

Hypothetical Docking Results for NTAP with COX-2:
ParameterResultInterpretation
Binding Affinity-8.5 kcal/mol (Hypothetical)Indicates a potentially strong binding interaction.
Key InteractionsHydrogen bond with Ser-530, hydrophobic interactions with Val-349, Leu-352 (Hypothetical)Suggests specific molecular interactions that contribute to binding stability.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanics (QM) calculations provide insights into the electronic structure of a molecule, which can help explain its reactivity and spectroscopic properties.[16][17][18]

Methodology for QM Calculations:

Density Functional Theory (DFT) is a popular QM method for calculating the electronic properties of molecules. These calculations can be performed using software packages like Gaussian or ORCA.

Key Electronic Properties:
  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability.

  • Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

  • Dipole Moment: A measure of the overall polarity of the molecule.

Predicted Electronic Properties of NTAP:
PropertyPredicted Value/ObservationSignificance
HOMO-LUMO Gap~2.5 eV (Hypothetical)A relatively small gap suggests that the molecule may be chemically reactive.
ESP MapNegative potential around the nitro group and phenolic oxygen; positive potential around the hydroxyl hydrogen.Indicates sites for potential intermolecular interactions.
Dipole Moment~4.5 D (Hypothetical)The molecule is predicted to be polar.

Integrated Analysis and Conclusion

The in silico profiling of this compound (NTAP) provides a comprehensive, albeit predictive, overview of its key properties.

Synthesis of Findings:

  • Physicochemical Properties: NTAP is a lipophilic, poorly soluble molecule with a weakly acidic phenol group. Its molecular weight and polar surface area are within a range that is generally favorable for oral bioavailability.

  • ADMET Profile: While NTAP is predicted to have good absorption, it also raises significant toxicological flags. The presence of the nitroaromatic and azo functionalities are strong alerts for mutagenicity and potential carcinogenicity. Furthermore, the predicted inhibition of major CYP450 enzymes suggests a high potential for drug-drug interactions.

  • Target Interactions: Molecular docking simulations suggest that NTAP may have a strong binding affinity for targets like COX-2, indicating potential biological activity.

  • Electronic Properties: Quantum mechanical calculations point towards a molecule with moderate reactivity.

Based on this comprehensive in silico assessment, NTAP exhibits a dual profile. On one hand, its predicted physicochemical properties and potential for strong target binding may suggest utility in certain applications. On the other hand, the significant toxicity warnings, particularly regarding mutagenicity and carcinogenicity, would likely make it a poor candidate for pharmaceutical development without substantial structural modification. These predictions strongly suggest that any laboratory investigation of NTAP should proceed with caution, prioritizing a thorough toxicological evaluation. This case study underscores the power of in silico tools to provide critical, early-stage insights into the properties of a molecule, enabling more informed and resource-efficient scientific research.

References

  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. Retrieved from [Link]

  • Valeriu, D., & Poroikov, V. (2012). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Retrieved from [Link]

  • Jeff, S. (2024). Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research, 16(1), 095. Retrieved from [Link]

  • Glick, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Glick, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

  • EBSCO. (n.d.). Quantum Mechanics Of Molecules | Research Starters. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

  • Maranas, C. D. (1998). Molecular Design Using Quantum Chemical Calculations for Property Estimation. Industrial & Engineering Chemistry Research, 37(5), 1880-1890. Retrieved from [Link]

  • Gauss, J. (2000). Molecular Properties. John von Neumann Institute for Computing. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Agile Molecule. (2008). Quantum calculation of molecular properties. Retrieved from [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]

  • Preissner, R., et al. (2024). ProTox-3.0 - Prediction of TOXicity of chemicals. Nucleic Acids Research. Retrieved from [Link]

  • Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 75-83. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Toropova, A. P., et al. (2019). Monte Carlo technique to study the adsorption affinity of azo dyes by applying new statistical criteria of the predictive potential. SAR and QSAR in Environmental Research, 30(12), 915-927. Retrieved from [Link]

  • Roy, K., et al. (2020). In silico enhancement of azo dye adsorption affinity for cellulose fibre through mechanistic interpretation under guidance of QSPR models using Monte Carlo method with index of ideality correlation. SAR and QSAR in Environmental Research, 31(9), 697-715. Retrieved from [Link]

  • Singh, S., & Singh, P. (2020). Quantitative structure–activity relationship(QSAR) models for color and COD removal for some dyes subjected to electrochemical oxidation. International Journal of Environmental Analytical Chemistry, 102(16), 1-16. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of the azo compounds. Retrieved from [Link]

  • Tetko, I. V., et al. (2021). Predictive modeling of visible-light azo-photoswitches' properties using structural features. Journal of Cheminformatics, 13(1), 1-13. Retrieved from [Link]

  • Funar-Timofei, S., & Schürmann, G. (2018). QSAR Modeling of Dye Ecotoxicity. In QSAR and Molecular Modeling Studies in Environmental and Agricultural Chemistry. Springer. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)-. Retrieved from [Link]

  • Karabulut, K., & Yalçın Gürkan, Y. (2023). Investigation of Toxicological Properties of Some Azo Dyes By Oecd Qsar Method. Kırklareli University Journal of Engineering and Science, 9(1), 1-22. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Balachandar, S., et al. (2025). SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID. World Journal of Pharmaceutical Research, 14(5), 1123-1134. Retrieved from [Link]

  • Dearden, J. C. (2007). In Silico Prediction of Physicochemical Properties. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-nitrophenol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,4-DI(TERT-BUTYL)-6-NITROPHENOL. Retrieved from [Link]

  • Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • Iovu, M., et al. (2020). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 25(23), 5732. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • TradingChem.com. (n.d.). 2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol. Retrieved from [Link]

Sources

A Technical Guide to Sterically Hindered Azo Compounds: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo compounds, characterized by the –N=N– functional group, represent one of the most versatile classes of molecules in modern chemistry.[1][2] Their utility stems from the photochromic nature of the azo bond, which can undergo reversible trans-cis isomerization upon light irradiation.[3][4] This property has established them as archetypal molecular photoswitches, enabling the remote control of biological processes, catalytic activity, and material properties.[5][6] While simple azobenzenes have been studied for decades, the introduction of bulky substituents, creating sterically hindered azo compounds, has unlocked a new dimension of functionality.

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction or influences molecular conformation. In the context of azo compounds, introducing bulky groups, typically at the ortho-positions of the aryl rings, imposes significant conformational constraints. These constraints profoundly alter the electronic and photophysical properties of the molecule, leading to enhanced thermal stability of the cis-isomer, red-shifted absorption spectra, and modified photoisomerization quantum yields.[7][8] This guide provides an in-depth exploration of the synthesis, unique properties, and cutting-edge applications of sterically hindered azo compounds, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthetic Strategies for Sterically Hindered Azo Compounds

The synthesis of sterically hindered azoarenes can be challenging, as traditional coupling methods often result in low yields due to the steric clash between the bulky substituents.[9] However, several effective strategies have been developed to overcome these limitations.

Diazotization and Azo Coupling

The most fundamental method for azo synthesis is the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[10][11] To create sterically hindered systems, either the amine, the coupling partner, or both must contain bulky ortho-substituents.

The causality behind this choice is critical: the diazonium salt intermediate is highly electrophilic. The coupling partner must therefore be sufficiently activated (e.g., a phenol or aniline derivative) to facilitate the electrophilic aromatic substitution, especially when steric shields are present. Careful control of pH and temperature is crucial to prevent side reactions and decomposition of the diazonium salt.[10]

Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Azo Compound

This protocol describes a representative synthesis via diazotization-coupling.

  • Diazotization:

    • Dissolve the sterically hindered aniline (e.g., 2,6-dimethylaniline) (1.0 eq) in a solution of 3M HCl in a flask.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Azo Coupling:

    • In a separate flask, dissolve the electron-rich coupling partner (e.g., 2,6-dimethylphenol) (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the coupling partner solution dropwise. A colored precipitate should form immediately.

    • Maintain the temperature at 0-5°C and continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sterically hindered azo compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Oxidative Coupling of Anilines

An alternative route involves the direct oxidative coupling of aromatic amines. This method is particularly useful for synthesizing symmetrical azo compounds. Various oxidizing agents can be employed, but the choice is critical for achieving high yields with hindered substrates.

For instance, enzymes like laccase can catalyze the aerobic oxidation of amines under mild conditions, offering an environmentally benign pathway.[12] The mechanism involves the formation of an amino radical intermediate, which then couples to form a hydrazo intermediate before being further oxidized to the azo compound.

Catalytic Dimerization of Aryl Azides

Recently, transition metal catalysis has emerged as a powerful tool for synthesizing highly hindered azoarenes. A dinickel complex, for example, has been shown to catalyze the dimerization of ortho-substituted aryl azides in high yield, a transformation that is often inefficient with other methods.[9] This approach avoids the harsh conditions of some oxidative methods and provides excellent functional group tolerance.

The Impact of Steric Hindrance on Physicochemical Properties

The introduction of bulky groups dramatically alters the behavior of azo compounds, particularly their photoisomerization dynamics and thermal stability.

Photoisomerization and Thermal Stability

The core function of an azo compound as a photoswitch is its ability to isomerize from the thermodynamically stable trans form to the metastable cis form upon irradiation with light (typically UV or blue light).[4] The reverse reaction can be triggered by a different wavelength of light or by thermal relaxation.[4]

Steric hindrance profoundly influences this process:

  • Thermal Stability of the cis-Isomer: Bulky ortho-substituents create a significant energy barrier for the thermal cis-to-trans relaxation. This is because the planar transition state of the isomerization process is destabilized by steric clashes. Consequently, sterically hindered azo compounds can have cis-isomer half-lives ranging from hours to thousands of years at room temperature, compared to minutes or hours for unhindered azobenzenes.[7][13] This enhanced stability is crucial for applications requiring long-term information storage or persistent actuation.

  • Red-Shifted Absorption: Steric hindrance forces the aryl rings to twist out of the plane of the N=N bond. This reduces the π-conjugation, which paradoxically leads to a red-shift in the n→π* absorption band of the trans-isomer. This shift is vital for biological applications, as it allows for photoisomerization using longer, more tissue-penetrating wavelengths like red light.[7]

  • Isomerization Mechanism: The isomerization can proceed via two main pathways: rotation around the N=N bond or inversion at one of the nitrogen atoms. Steric crowding can favor one pathway over the other, influencing the quantum yield and speed of photoswitching.[14]

The workflow for investigating these properties is a self-validating system, combining spectroscopic analysis with kinetic measurements.

G cluster_synthesis Synthesis & Purification cluster_analysis Photophysical Characterization synthesis Synthesize Hindered Azo Compound purify Purify (Chromatography, Recrystallization) synthesis->purify uv_vis Record UV-Vis Spectrum (Determine λ_max) purify->uv_vis Characterized Sample irradiate Irradiate at λ_max (trans→cis) uv_vis->irradiate uv_vis_cis Record Spectrum of Photostationary State (PSS) irradiate->uv_vis_cis thermal Monitor Thermal Relaxation (cis→trans) in Dark uv_vis_cis->thermal kinetics Calculate Thermal Half-Life (t½) thermal->kinetics report Report Properties kinetics->report Final Data G cluster_inactive Inactive State (Prodrug) cluster_active Active State Trans Sterically Hindered Azo-Drug (trans-isomer) - Inactive Conformation - No Target Binding Cis Sterically Hindered Azo-Drug (cis-isomer) - Active Conformation - Binds to Target Trans->Cis Red Light (e.g., 630-660 nm) Cis->Trans Blue Light or Slow Thermal Relaxation Effect Therapeutic Effect Cis->Effect

Caption: The principle of photopharmacology using a red-light-activated, sterically hindered azo-drug.

Radical Initiators

Azo compounds, particularly those with tertiary alkyl groups adjacent to the azo bond (like AIBN), are widely used as thermal radical initiators for polymerization. The thermal decomposition cleaves the C-N bonds, releasing two carbon-centered radicals and a molecule of nitrogen gas. [15] Introducing steric hindrance via bulky substituents on the aryl rings can modulate the decomposition temperature and radical generation efficiency. [16]Unsymmetrical azo initiators, where one side is lipophilic and the other is hydrophilic, have been designed to improve radical generation in specific compartments, such as within low-density lipoproteins for studying lipid peroxidation. [16]The steric bulk can influence the rate of decomposition and the accessibility of the generated radicals to the desired reaction environment.

Photoresponsive Materials and Molecular Machines

The large, reversible geometric change during isomerization can be harnessed to control the bulk properties of materials. [17]When sterically hindered azo compounds are incorporated into polymers or liquid crystals, their light-induced motion can trigger macroscopic changes, such as contraction, expansion, or phase transitions. [8][18]The high thermal stability of the cis-isomer ensures that the light-induced state is maintained until erased with another light signal, making these materials suitable for applications like optical data storage or light-powered actuators. [13]

Conclusion and Future Outlook

Sterically hindered azo compounds represent a significant advancement over their unhindered predecessors. By strategically introducing bulky substituents, chemists can fine-tune their photophysical and chemical properties with remarkable precision. The resulting enhanced thermal stability, resistance to chemical degradation, and red-shifted absorption spectra have opened up new frontiers in photopharmacology, materials science, and catalysis. Future research will likely focus on designing even more sophisticated systems with multi-wavelength addressability, improved quantum yields, and integration into complex biological systems for targeted therapeutic interventions. The principles and methodologies outlined in this guide provide a solid foundation for professionals seeking to innovate in this exciting and rapidly evolving field.

References

  • Vertex AI Search. (n.d.). Lighting the way with azo switches: A brief overview and future prospects for the field.
  • ProQuest. (n.d.). Heteroaryl azo dyes as molecular photoswitches.
  • PubMed Central. (n.d.). Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage.
  • Semantic Scholar. (n.d.). Heteroaryl azo dyes as molecular photoswitches.
  • (2024). Advances in Molecular Photoswitches: From Azobenzenes to Azoquinolines. [Source not further specified].
  • The Aquila Digital Community - The University of Southern Mississippi. (2001). Isomerization Behavior of Aromatic Azo Chromophores Bound to Semicrystalline Polymer Films.
  • ACS Publications. (2013). Photoswitching Azo Compounds in Vivo with Red Light. Journal of the American Chemical Society.
  • PubMed. (2025). Sterically hindered phenolic azomethine dyes derived from aliphatic amines: solvatochromism, DFT studies and antioxidant activity.
  • PMC - NIH. (n.d.). Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain.
  • ResearchGate. (n.d.). Synthesis, biological activity and computational studies of novel azo-compounds.
  • ResearchGate. (2025). Synthesis, thermal stability and photoresponsive behaviors of azobenzene-tethered polyhedral oligomeric silsesquioxanes.
  • (n.d.). The Synthesis of Azo Dyes. [Source not further specified].
  • (2023). synthesis of azo containing compounds and their photoisomerization with polarized light. [Source not further specified].
  • ResearchGate. (2024). An Overview of Preparation for Different Azo Compounds.
  • PubMed. (n.d.). Design of Unsymmetrical Azo Initiators to Increase Radical Generation Efficiency in Low-Density Lipoproteins.
  • ResearchGate. (n.d.). Azo Dyes.
  • PMC - PubMed Central. (2023). Thermally Stable Photomechanical Molecular Hinge: Sterically Hindered Stiff-Stilbene Photoswitch Mechanically Isomerizes.
  • Al-Nahrain Journal of Science. (2025). An Overview of Preparation for Different Azo Compounds.
  • MDPI. (n.d.). Azo-Dyes-Grafted Oligosaccharides—From Synthesis to Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of azo compounds.
  • (n.d.). Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. [Source not further specified].
  • RSC Publishing. (n.d.). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • PubMed. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
  • (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry.
  • (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Source not further specified].
  • PMC - PubMed Central. (n.d.). Control over molecular motion using the cis–trans photoisomerization of the azo group.
  • MDPI. (n.d.). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry.
  • Semantic Scholar. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. European Journal of Chemistry.
  • (n.d.). Effect of Trans-Cis Isomerization on the Sensitivity of Energetic Azo-Compounds. [Source not further specified].
  • Amerigo Scientific. (n.d.). Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity.
  • IJRPC. (n.d.). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY.
  • ResearchGate. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds.
  • Express Polymer Letters. (n.d.). Novel azo-peresters radical initiators used for the synthesis of acrylic pressure-sensitive adhesives.
  • PubMed. (n.d.). Biomedical Applications of Aromatic Azo Compounds.
  • Wikipedia. (n.d.). Radical initiator.
  • PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
  • PMC - NIH. (2025). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds.
  • ResearchGate. (2021). Review on Azo-Compounds and Their Applications.
  • NIH. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • Journal of the American Chemical Society. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties.
  • ResearchGate. (n.d.). Dames and physical properties of synthesized azo compounds.

Sources

Navigating the Unknown: A Health and Safety Guide to 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Hazard Assessment by Chemical Analogy

In the absence of empirical data, a robust understanding of a chemical's potential hazards can be constructed by examining its constituent parts. 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is a complex organic molecule featuring two key functionalities that govern its likely toxicological profile:

  • A Sterically Hindered Phenol Moiety: The 2,4-di-tert-butylphenol portion is a well-characterized structural class. Substituted phenols can range from skin and eye irritants to more systemically toxic compounds.[1]

  • An Aromatic Azo Group: The azo linkage (-N=N-) connecting the two aromatic rings is of significant toxicological interest. A primary concern for aromatic azo compounds is their potential for metabolic cleavage into constituent aromatic amines, which can be more hazardous than the parent molecule.[2][3] This reductive cleavage can be facilitated by enzymes in the liver or by microorganisms in the human gut and on the skin.[1][2]

This guide will deconstruct the molecule to forecast its health and safety profile, providing researchers with a framework for safe handling, risk mitigation, and emergency preparedness.

Predicted Hazard Profile and Classification

The overall hazard of the parent compound is a composite of the risks posed by the intact molecule and its potential metabolites.

Hazards of the Substituted Phenol Analogs

The core structure is related to several well-studied substituted phenols. Their known hazards provide a baseline for predicting the irritant and harmful properties of the target compound.

Compound NameCAS No.Key Hazards
2,4-Di-tert-butylphenol 96-76-4Causes skin irritation, Serious eye damage, Very toxic to aquatic life.[4]
2,6-Di-tert-butylphenol 128-39-2Causes skin and eye irritation, May cause respiratory tract irritation.[1][5]
2,4-Di(tert-butyl)-6-nitrophenol 20039-94-5Harmful if swallowed, Causes serious eye irritation, May cause long-lasting harmful effects to aquatic life.[6]
2,6-Di-tert-butyl-4-nitrophenol (DBNP) 728-40-5Toxic if swallowed, Causes serious eye irritation.[7]

Based on these analogs, it is prudent to assume that This compound is, at a minimum, a skin and eye irritant and potentially harmful if ingested.

The Azo Moiety: Metabolic Activation and Cleavage Products

The most significant toxicological concern stems from the azo linkage. Reductive cleavage of this bond is a recognized metabolic pathway that can release potentially harmful aromatic amines.[8]

cluster_products Potential Metabolic Products parent 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol metabolism Reductive Cleavage (e.g., Azoreductases in liver/gut) parent->metabolism -N=N- bond scission product1 2,4-Bis(tert-butyl)-6-aminophenol metabolism->product1 Forms product2 2-Nitroaniline metabolism->product2 Forms

Caption: Predicted metabolic pathway of the target compound.

  • 2,4-Bis(tert-butyl)-6-aminophenol (CAS 1643-39-6):

    • GHS Classification: Warning.[9]

    • Hazards: Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]

  • 2-Nitroaniline (CAS 88-74-4):

    • GHS Classification: Danger.[2]

    • Hazards: Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, May cause damage to organs through prolonged or repeated exposure, Harmful to aquatic life with long-lasting effects.[2][8] Ingestion or absorption can lead to the formation of methaemoglobin, causing cyanosis (blue lips, fingernails, and skin), headache, dizziness, and confusion.

Predicted GHS Classification

Based on the synthesis of analog and metabolite data, the following GHS classification should be conservatively applied:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed
Acute Toxicity, Dermal Category 3DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3DangerH331: Toxic if inhaled
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure) Category 2WarningH373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Chronic Category 3-H412: Harmful to aquatic life with long lasting effects

Exposure Controls & Personal Protective Equipment (PPE)

Given the predicted toxicity, stringent exposure controls are mandatory.

  • Engineering Controls: All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with the solvent being used. Dispose of contaminated gloves immediately.

    • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

    • Respiratory Protection: Not typically required if work is performed within a functioning fume hood. If there is a risk of exposure outside of a fume hood (e.g., large spill), a respirator with an appropriate particulate and organic vapor cartridge is necessary.

Experimental Protocols: Ensuring a Self-Validating System of Safety

Standard Protocol for Safe Handling and Solution Preparation

This protocol is designed to minimize exposure during routine laboratory operations.

  • Preparation:

    • Don all required PPE before entering the designated work area.

    • Decontaminate the work surface within the chemical fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, vortex mixer) inside the hood.

  • Weighing:

    • Carefully transfer the solid compound from its storage container to a tared weigh boat using a clean spatula.

    • Avoid generating dust. If the material is a fine powder, handle it with extreme care.

    • Securely close the primary storage container.

  • Solubilization:

    • Place the weigh boat containing the compound into the destination flask.

    • Add the desired solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

    • Seal the flask and mix gently (swirl, sonicate, or vortex) until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips, wipes) in a designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula and work surface with an appropriate solvent and discard the wipe in the hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.

    • Wash hands thoroughly with soap and water immediately after exiting the lab.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit p1 Don PPE p2 Prepare Fume Hood p1->p2 h1 Weigh Compound p2->h1 h2 Dissolve in Solvent h1->h2 c1 Dispose of Waste h2->c1 c2 Decontaminate Surfaces c1->c2 c3 Doff PPE c2->c3 c4 Wash Hands c3->c4

Caption: A workflow for the safe handling of the target compound.

Emergency Procedures

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol (for small laboratory spills <1 g):

  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area. Ensure the spill is contained within the fume hood.

  • Protect: If not already wearing it, don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Neutralize (if applicable): There is no specific neutralent; proceed to cleanup.

  • Clean: Carefully collect the absorbed material using a scoop or dustpan and place it into a labeled, sealed hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

References

  • Loba Chemie Pvt. Ltd. (2015). 2-NITROANILINE EXTRA PURE Safety Data Sheet. Link

  • Xu, F., et al. (2016). Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C, 34(4), 233-261. Link

  • International Labour Organization. (Date unknown). ICSC 0306 - 2-NITROANILINE. Link

  • Carl Roth GmbH + Co. KG. (Date unknown). Safety Data Sheet: 2-Nitroaniline. Link

  • CPAChem. (2022). Safety data sheet: 2-Nitroaniline. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet. Link

  • Wikipedia. (Date unknown). 2-Nitroaniline. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Di-tert-butylphenol. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylphenol. Link

  • PubChem. (Date unknown). 2-Nitroaniline. Link

  • PubChem. (Date unknown). 2-Amino-4,6-di-tert-butylphenol. Link

  • Echemi. (Date unknown). 2,4-DI(TERT-BUTYL)-6-NITROPHENOL Safety Data Sheets. Link

  • Santa Cruz Biotechnology. (Date unknown). 2,6-Di-tert-butylphenol Safety Data Sheet. Link

  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use and Disposal: 2,4,6-Tris(tert-butyl)phenol. Link

  • Centers for Disease Control and Prevention. (2001). Toxicity of 2,6-Di-tert-Butyl-4-Nitrophenol (DBNP). Link

  • PubChem. (Date unknown). 2,4-Di-tert-butylphenol. Link

  • PubChem. (Date unknown). 2,6-Di-tert-butyl-4-nitrophenol. Link

  • Wikipedia. (Date unknown). 2,4-Di-tert-butylphenol. Link

Sources

Methodological & Application

Application Notes and Protocols for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of azo dye chemistry and pH indicators. Specific experimental data for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is not widely available in the current scientific literature. Therefore, the information provided herein, including pKa values and color transition ranges, is predictive and requires experimental validation.

Introduction: A Novel Chromogenic Probe for pH Sensing

Azo dyes are a versatile class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Their extended π-conjugated systems are responsible for their vibrant colors, a property that can be modulated by changes in the chemical environment, such as pH.[1] This has led to their widespread use as pH indicators in analytical chemistry.[2][3] this compound is a member of this family, possessing a phenolic hydroxyl group that is expected to undergo deprotonation with an increase in pH. This acid-base equilibrium is anticipated to induce a significant color change, making it a promising candidate for a visual pH indicator. The bulky tert-butyl groups can enhance its solubility in organic media and potentially influence its pKa value.[4]

Physicochemical Properties

The properties of this compound are predicted based on its structure and the known characteristics of similar azo dyes and phenolic compounds.

PropertyPredicted Value/Information
Molecular Formula C₂₀H₂₅N₃O₃
Molecular Weight 355.43 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, methanol, DMSO) and poorly soluble in water.
Predicted pKa Estimated to be in the range of 6-8, typical for nitrophenols, but experimental determination is necessary.
Predicted pH Transition Range Approximately pKa ± 1
Predicted Color Change A shift from a color in acidic solution (e.g., yellow/orange) to a different color in basic solution (e.g., red/purple) is anticipated.

Mechanism of Action as a pH Indicator

The function of this compound as a pH indicator is predicated on the acid-base equilibrium of its phenolic hydroxyl group. In acidic to neutral solutions, the indicator exists predominantly in its protonated, molecular form (HIn). As the pH increases, the hydroxyl group deprotonates to form the phenolate anion (In⁻).[5] This deprotonation alters the electronic structure of the molecule, extending the conjugated system and causing a bathochromic shift (a shift to a longer wavelength of maximum absorbance), which results in a visible color change.[6]

The equilibrium can be represented as:

HIn (Color A) ⇌ H⁺ + In⁻ (Color B)

G HIn Protonated Form (HIn) Color A (e.g., Yellow) In_minus Deprotonated Form (In⁻) Color B (e.g., Red) HIn->In_minus + OH⁻ In_minus->HIn + H⁺ H_plus H⁺

Caption: Acid-base equilibrium of the pH indicator.

Synthesis of this compound

The synthesis of this azo dye can be achieved through a standard two-step process: diazotization of 2-nitroaniline followed by an azo coupling reaction with 2,4-di-tert-butylphenol.[7]

Step 1: Diazotization of 2-Nitroaniline

This reaction converts the primary aromatic amine into a diazonium salt.

G start 2-Nitroaniline reagents NaNO₂ + HCl start->reagents conditions 0-5 °C reagents->conditions product 2-Nitrobenzenediazonium chloride conditions->product

Caption: Diazotization of 2-nitroaniline.

Step 2: Azo Coupling with 2,4-Di-tert-butylphenol

The diazonium salt then acts as an electrophile, attacking the electron-rich 2,4-di-tert-butylphenol at the position ortho to the hydroxyl group.[8]

G diazonium 2-Nitrobenzenediazonium chloride conditions NaOH (aq) 0-5 °C diazonium->conditions phenol 2,4-Di-tert-butylphenol phenol->conditions product This compound conditions->product

Caption: Azo coupling reaction.

Experimental Protocols

Protocol 1: Preparation of the Indicator Solution

Objective: To prepare a stock solution of the pH indicator for use in titrations and other pH measurements.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.1 g of this compound.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol to the flask and swirl to dissolve the solid completely. Gentle warming in a water bath may be necessary.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add ethanol to the flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a well-sealed, dark bottle to prevent evaporation and photodegradation.

Protocol 2: Validation of the pH Indicator

Objective: To determine the pKa and the useful pH transition range of the indicator.[9]

Materials:

  • Indicator stock solution (from Protocol 1)

  • A series of buffer solutions with known pH values (e.g., from pH 4 to 10)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • pH meter

  • Standard acid (0.1 M HCl) and base (0.1 M NaOH) solutions

Procedure:

  • Spectrophotometric Titration: a. To a series of test tubes, add a constant volume of the indicator stock solution (e.g., 0.1 mL). b. Add a specific volume of each buffer solution to the respective test tubes to create a range of pH values. c. Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each solution using the UV-Vis spectrophotometer. Use the corresponding buffer solution as a blank.[10] d. Plot the absorbance at the wavelength of maximum absorbance for the acidic and basic forms against the pH. e. The pKa can be determined from the inflection point of the resulting sigmoid curve.[11]

  • Visual Titration: a. Add 2-3 drops of the indicator solution to a known volume of a standard acid solution (e.g., 25 mL of 0.1 M HCl). b. Titrate with a standard base solution (e.g., 0.1 M NaOH), recording the pH at which the first perceptible color change occurs and the pH at which the color change is complete. c. The pH range between these two points is the visual transition range of the indicator.

Protocol 3: Application in Acid-Base Titration

Objective: To use the validated indicator to determine the endpoint of an acid-base titration.

Materials:

  • Indicator solution

  • Analyte (acid or base of unknown concentration)

  • Titrant (standardized base or acid)

  • Burette, pipette, and conical flask

Procedure:

  • Pipette a known volume of the analyte into a conical flask.

  • Add 2-3 drops of the this compound indicator solution.

  • Fill the burette with the titrant and record the initial volume.

  • Slowly add the titrant to the analyte while continuously swirling the flask.

  • Continue the titration until the indicator undergoes a sharp and permanent color change. This is the endpoint of the titration.

  • Record the final volume of the titrant.

  • Calculate the concentration of the analyte using the titration data.

Potential Applications in Research and Drug Development

  • Determination of pKa of new chemical entities: A validated indicator with a suitable pH range can be a simple and cost-effective tool for preliminary pKa determination of novel drug candidates.

  • Monitoring pH in cell culture media: For non-critical applications, a sterile-filtered solution of the indicator could potentially be used to visually monitor pH shifts in cell culture, provided it is determined to be non-toxic to the cells.

  • High-throughput screening: In drug discovery, pH changes can be an indicator of enzyme activity or other biological processes. This indicator could be adapted for use in high-throughput screening assays.[12]

  • Formulation development: Monitoring the pH of drug formulations is crucial for stability and efficacy. This indicator could be used for rapid pH checks during formulation development.

Troubleshooting

IssuePossible CauseSolution
Indicator color change is gradual or indistinct. The pH of the endpoint is outside the indicator's transition range.Select an indicator with a pKa closer to the equivalence point pH.
The indicator solution is too concentrated or too dilute.Adjust the number of drops of the indicator solution used.
Precipitation of the indicator during titration. The indicator has low solubility in the titration medium.Perform the titration in a mixed solvent system (e.g., water-ethanol) if compatible with the analyte and titrant.
Fading of the indicator color. The indicator may be unstable under the experimental conditions (e.g., presence of oxidizing or reducing agents, or exposure to strong light).Protect the solution from light and ensure the absence of interfering substances.

References

  • Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. (2022). RSC Publishing. [Link]

  • Spectrophotometric determination of aqueous acidity constants of three azo dyes. (n.d.). [Link]

  • Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis. (2024). YouTube. [https://www.youtube.com/watch?v=kYITTr சிவன்-8]([Link] சிவன்-8)

  • Methyl orange - indicator/Azo dye synthesis writeup and video. (2020). Sciencemadness.org. [Link]

  • The Synthesis of Azo Dyes. (n.d.). [Link]

  • Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022). [Link]

  • Color Change with pH: A Study of pH Indicators and Their Applications. (n.d.). [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). [Link]

  • What is the mechanism of showing/changing colour by a chemical indicator? (2016). Quora. [Link]

  • Acid–Base Properties of Azo Dyes in Solution Studied Using Spectrophotometry and Colorimetry. (2025). ResearchGate. [Link]

  • Effect of pH on Absorbance of Azo Dye Formed by Reaction Between Nitrite and Sulfanilamide/ N-(l-Naphthyl)ethylenediamine in Residual Nitrite Methods for Foods. (n.d.). Oxford Academic. [Link]

  • Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). [Link]

  • The use of azo compounds in the spectrophotometric determination of drugs. (n.d.). [Link]

  • Spectrophotometric pH measurements. (n.d.). IOW. [Link]

  • pH indicator and Azo Dye. (n.d.). ResearchGate. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH. [Link]

  • A high-throughput protocol for measuring solution pH of bacterial cultures using UV-Vis absorption spectrophotometry. (2023). NIH. [Link]

  • Why are most azo compounds used as an acid base indicator? (2021). Quora. [Link]

  • Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. (n.d.). PubMed. [Link]

  • Development of pH Indicator Composite Films Based on Anthocyanins and Neutral Red for Monitoring Minced Meat and Fish in Modified Gas Atmosphere (MAP). (2024). MDPI. [Link]

  • Accuracy of pH strip testing and pH liquid testing versus standard pH meter of gastric contents in critically ill patients. (2024). NIH. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). MDPI. [Link]

  • pH Validation & Monitoring Records. (n.d.). Scribd. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. [Link]

  • Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. (2023). [Link]

  • 1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. (2025). ResearchGate. [Link]

  • Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl. (n.d.). [Link]

  • 2,4-Di-tert-butylphenol. (n.d.). Wikipedia. [Link]

  • 2,4,6-Tri-tert-butylphenol. (n.d.). Wikipedia. [Link]

  • Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2,4-Dinitrophenyl) Hydrazono) Methyl)-2 Methoxy Phenol and 4-(2-(2,4-Dinitrophenylhydrazono) Methyl) Benzene-1,3-diol. (2022). ResearchGate. [Link]

  • 2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol. (n.d.). TradingChem.com. [Link]

  • 2,4-Di-tert-butylphenol. (n.d.). PubChem. [Link]gov/compound/7311)

Sources

Application Notes and Protocols: 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol as a Chromogenic Probe for Anion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Azo Dyes in Colorimetric Sensing

Azo dyes, a class of organic compounds characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (-N=N-), have long been staples in the textile and printing industries.[1][2] Their facile synthesis, structural tunability, and vivid colors make them exceptional candidates for the development of colorimetric chemosensors.[3] The core principle of their application in sensing lies in the perturbation of their extended π-conjugated system upon interaction with a specific analyte. This interaction alters the electronic properties of the dye, leading to a distinct and often naked-eye-detectable color change.[4]

This application note details the synthesis and utility of a specific azo dye, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol , as a selective colorimetric sensor. The strategic placement of two bulky tert-butyl groups on the phenol ring enhances the solubility of the molecule in organic media and can influence its binding selectivity. More critically, the presence of an ortho-nitro group on the phenylazo moiety, coupled with the phenolic hydroxyl group, creates a specific microenvironment conducive to interaction with certain anions, particularly fluoride (F⁻) and cyanide (CN⁻).

Proposed Synthesis of this compound

The synthesis of this azo dye can be achieved through a classic two-step diazotization-coupling reaction. This well-established methodology offers a straightforward and efficient route to the target compound.[2]

Step 1: Diazotization of 2-Nitroaniline

The first step involves the conversion of the primary aromatic amine, 2-nitroaniline, into a reactive diazonium salt using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]

Step 2: Azo Coupling with 2,4-Di-tert-butylphenol

The freshly prepared, cold diazonium salt solution is then slowly added to a basic solution of the coupling agent, 2,4-di-tert-butylphenol. The electron-rich phenol, activated under alkaline conditions to the phenoxide ion, undergoes an electrophilic aromatic substitution reaction with the diazonium salt to form the final azo dye.[7][8]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Nitroaniline 2-Nitroaniline NaNO2_HCl NaNO₂ / HCl (aq) 0-5 °C 2-Nitroaniline->NaNO2_HCl Reacts with Diazonium_Salt 2-Nitrophenyldiazonium Chloride NaNO2_HCl->Diazonium_Salt Forms Product This compound Diazonium_Salt->Product Couples with Phenol 2,4-Di-tert-butylphenol NaOH NaOH (aq) Phenol->NaOH Dissolved in NaOH->Product Sensing_Mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Sensor-Analyte Complex Sensor_Neutral Phenol Form (e.g., Yellow/Orange) Lower λmax Anion Basic Anion (F⁻ or CN⁻) Sensor_Neutral->Anion + Sensor_Anion Phenoxide Form (e.g., Red/Violet) Higher λmax Anion->Sensor_Anion Deprotonation & Color Change

Figure 2: General mechanism of anion detection via deprotonation.

Protocol 2: General Procedure for Anion Detection

This protocol provides a general framework for utilizing the synthesized chemosensor for the colorimetric detection of anions like fluoride and cyanide.

Materials and Equipment:

  • Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Stock solutions of various anions (as their tetrabutylammonium salts, e.g., TBAF, TBACN) in the same solvent.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

1. Preparation of Solutions:

  • Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M) in acetonitrile.

  • Prepare stock solutions of the anions to be tested (e.g., 1 x 10⁻² M) in acetonitrile.

2. Selectivity Study (Naked-Eye Detection):

  • In a series of labeled test tubes, place a fixed amount of the chemosensor solution (e.g., 2 mL of a 5 x 10⁻⁵ M solution).

  • To each test tube, add an excess (e.g., 10 equivalents) of a different anion solution (F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻, etc.).

  • Visually observe and record any color changes against a white background.

3. UV-Vis Spectrophotometric Titration:

  • Place a fixed volume and concentration of the chemosensor solution (e.g., 2 mL of 5 x 10⁻⁵ M) into a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum.

  • Incrementally add small aliquots of the target anion stock solution (e.g., F⁻ or CN⁻) to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue this process until no further significant changes in the spectrum are observed.

  • Plot the absorbance at the new, longer wavelength maximum against the concentration of the added anion.

Data Analysis and Characterization

1. Stoichiometry Determination (Job's Plot): The binding stoichiometry between the sensor and the anion can be determined using the continuous variation method (Job's plot). [9][10]* Prepare a series of solutions with a constant total concentration of the sensor and the anion, but with varying mole fractions of each.

  • Measure the absorbance of each solution at the wavelength of maximum change.

  • Plot the change in absorbance against the mole fraction of the sensor. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. [11] 2. Binding Constant Calculation (Benesi-Hildebrand Plot): The association constant (Kₐ) of the sensor-anion complex can be calculated using the Benesi-Hildebrand equation, assuming a 1:1 stoichiometry. [12][13]The equation is as follows:

1 / (A - A₀) = 1 / (Kₐ * (A_{max} - A₀) * [Anion]) + 1 / (A_{max} - A₀)

Where:

  • A₀ is the absorbance of the sensor alone.

  • A is the absorbance at different anion concentrations.

  • A_{max} is the absorbance at saturation.

  • Kₐ is the association constant.

  • [Anion] is the concentration of the anion.

A plot of 1/(A - A₀) versus 1/[Anion] should yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.

Table 1: Expected Performance Characteristics (Hypothetical)

ParameterExpected Value/ObservationRationale
Analytes Detected Fluoride (F⁻), Cyanide (CN⁻)These anions are sufficiently basic to deprotonate the phenolic sensor.
Color Change Yellow/Orange to Red/VioletDue to deprotonation and change in the intramolecular charge transfer.
Solvent System Aprotic solvents (e.g., Acetonitrile, DMSO)Protic solvents can interfere with the hydrogen bonding interaction.
Stoichiometry Likely 1:1 (Sensor:Anion)Common for this type of interaction, verifiable by Job's Plot.
Selectivity High for F⁻ and CN⁻ over less basic anions like Cl⁻, Br⁻, I⁻The pKa of the sensor's phenolic proton dictates which anions can cause deprotonation.
Limit of Detection Expected in the micromolar (µM) rangeTo be determined experimentally from the titration data.

Conclusion and Future Directions

This compound represents a promising candidate for the development of a simple, rapid, and cost-effective colorimetric sensor for the detection of fluoride and cyanide ions. The proposed synthetic route is straightforward, and the sensing mechanism is based on a well-understood chemical principle. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and apply this chemosensor.

Further experimental validation is required to determine the precise analytical performance metrics, such as the limit of detection, binding constants for different anions, and the effect of pH and aqueous media on the sensing performance. Nevertheless, the structural features of this azo dye make it a compelling subject for further investigation in the field of chemical sensing.

References

  • Al-Neyadi, S. S., & Sulaiman, K. (2020). New color chemosensors for cyanide based on water soluble azo dyes.
  • Arabahmadi, R., & Amani, S. (2013). A new fluoride ion colorimetric sensor based on azo–azomethine receptors. Supramolecular Chemistry, 26(5–6), 321–328.
  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707.
  • Bruneau, E., Lavabre, D., Levy, G., & Micheau, J. C. (1992). Quantitative Analysis of Continuous-Variation Plots with a Comparison of Several Methods: Spectrophotometric Study of Organic and Inorganic 1:1 Stoichiometry Complexes.
  • Cho, E. J., Lee, Y., Bae, H.-J., & Lee, Y. J. (2015). Novel azo dye-based color chemosensors for fluoride ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 655–661.
  • Gessner, T., & Mayer, U. (2000). Triarylmethane and Diarylmethane Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hart, H., & Cassis Jr., F. A. (1951). Ortho Alkylated Phenols. 2,6-Di-t-butylphenol. Journal of the American Chemical Society, 73(7), 3179–3182.
  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113–203.
  • Kondratyeva, O., et al. (2018). An Azo/Hydrazone-Based Chemosensor for Anion Detection in Acetonitrile: Synthesis and Spectroscopic Study. AIP Conference Proceedings, 2045(1), 020042.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

  • Olaleye, S. O., & Bibi, U. (2025). A new azo dye for colorimetric determination of lead(ii) ions. RSC Advances, 15(35), 20770–20780.
  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Wikipedia contributors. (2023). Job plot. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). Chemical Review and Letters, 4(4), 185-191.
  • Wikipedia contributors. (2023). Benesi–Hildebrand method. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Moodle@Units. Binding Constants and Their Measurement. Retrieved from [Link]

  • Guo, J. (2018).
  • Patent KR0141429B1. (1998). A process for preparing 2,4-ditertiary butyl phenol.
  • ResearchGate. (n.d.).
  • Journal of Chemical Education. (2017).
  • Supporting Information for: A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+. (n.d.).
  • PubMed Central. (2012). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements.
  • YouTube. (2019). converting anilines to diazoniums ions.
  • Chemguide. (n.d.). some reactions of diazonium ions.
  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.

Sources

Application Notes and Protocols for the Use of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Phenolic Azo Compound for Antioxidant Research

In the continuous search for novel antioxidant agents, the synthesis and evaluation of hybrid molecules combining multiple functional moieties is a key strategy. 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is a molecule of significant interest, integrating the well-established antioxidant properties of a hindered phenolic core with the electrochemical characteristics of an azo-nitroaromatic system. The sterically hindered phenolic hydroxyl group is a known scavenger of free radicals, a mechanism that is fundamental to the antioxidant activity of compounds like butylated hydroxytoluene (BHT).[1][2] The presence of bulky tert-butyl groups at the ortho and para positions enhances the stability of the resulting phenoxyl radical, preventing its participation in pro-oxidant chain reactions.[3][4]

The introduction of a (2-nitrophenyl)azo group at the ortho position of the phenolic ring is expected to modulate the electronic properties and, consequently, the antioxidant potential of the parent phenol. Azo compounds themselves have been investigated for a range of biological activities, including antioxidant effects.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of this compound in common in vitro antioxidant assays, specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Underlying Scientific Principles: A Dual-Action Antioxidant Mechanism

The antioxidant activity of this compound is predicated on its ability to neutralize stable free radicals. This process is primarily attributed to the hydrogen-donating capability of the phenolic hydroxyl group. The mechanism of action for hindered phenols involves the transfer of a hydrogen atom to a radical species, thereby quenching the radical and terminating the oxidative chain reaction.[4]

The reaction can be summarized as follows:

  • Radical Scavenging by the Phenolic Moiety: R• + Ar-OH → RH + Ar-O•

Where R• is a free radical and Ar-OH represents the phenolic antioxidant. The resulting phenoxyl radical (Ar-O•) is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the tert-butyl groups.[3]

The (2-nitrophenyl)azo substituent likely influences the antioxidant capacity in several ways:

  • Electronic Effects: The electron-withdrawing nature of the nitro group and the azo bridge can affect the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE generally correlates with higher radical scavenging activity.[6]

  • Radical Stabilization: The extended conjugation provided by the azo linkage may further stabilize the resulting phenoxyl radical.

The following diagram illustrates the proposed mechanism of radical scavenging:

G cluster_0 Antioxidant Molecule cluster_1 Free Radical cluster_2 Reaction Products A This compound (Ar-OH) C Stabilized Phenoxyl Radical (Ar-O•) A->C Donates Hydrogen Atom B Free Radical (R•) D Neutralized Molecule (RH) B->D Accepts Hydrogen Atom

Caption: Proposed radical scavenging mechanism.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for the evaluation of the antioxidant activity of this compound using the DPPH and ABTS assays. These methods are based on the colorimetric determination of the reduction of the stable radicals.[7][8]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[9] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[7]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Working Solution:

    • Dissolve 2.4 mg of DPPH in 100 mL of methanol or ethanol to obtain a 60 µM solution.

    • Adjust the concentration of the DPPH solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[10]

    • Store the solution in the dark at 4°C. It is recommended to prepare this solution fresh daily.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound or standard solution at different concentrations.

    • Add 180 µL of the DPPH working solution to each well.

    • For the blank, add 20 µL of the solvent (methanol or ethanol) and 180 µL of the DPPH working solution.

    • For the negative control, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:[12]

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (DPPH solution without the test compound).

  • A_sample is the absorbance of the test compound with the DPPH solution.

The results can be expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is monitored at 734 nm.[8]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[8]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.[13]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution and a dilution series of this compound and the positive control as described for the DPPH assay.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the test compound or standard solution at different concentrations.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.[14]

    • Measure the absorbance at 734 nm using a microplate reader.

Data Analysis:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (ABTS•+ solution without the test compound).

  • A_sample is the absorbance of the test compound with the ABTS•+ solution.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.

Data Presentation and Interpretation

For clear and concise presentation of results, it is recommended to summarize the quantitative data in a tabular format.

Table 1: Summary of Assay Parameters

ParameterDPPH AssayABTS Assay
Radical 2,2-diphenyl-1-picrylhydrazyl2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation
Wavelength ~517 nm~734 nm
Solvent Methanol or EthanolPBS or Ethanol
Incubation Time 30 minutes6-10 minutes
Positive Control Trolox, Ascorbic AcidTrolox, Ascorbic Acid
Primary Metric IC50TEAC, IC50

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A1 Prepare Radical Solution (DPPH or ABTS•+) B1 Add Reagents to 96-Well Plate A1->B1 A2 Prepare Test Compound and Standard Dilutions A2->B1 B2 Incubate in the Dark B1->B2 C1 Measure Absorbance B2->C1 C2 Calculate % Scavenging C1->C2 C3 Determine IC50 / TEAC C2->C3

Caption: General workflow for antioxidant assays.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained using these protocols, the following points should be strictly adhered to:

  • Positive Controls: Always include a well-characterized antioxidant standard like Trolox or ascorbic acid. This allows for the validation of the assay performance and provides a benchmark for comparing the activity of the test compound.

  • Solvent Blanks: The use of solvent blanks is crucial to correct for any background absorbance from the solvent.

  • Concentration-Response Curve: The antioxidant activity should be determined over a range of concentrations to establish a clear dose-response relationship. This is essential for the accurate calculation of IC50 values.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Fresh Reagents: DPPH and ABTS•+ solutions should be prepared fresh to ensure their stability and reactivity.

By incorporating these self-validating steps, researchers can have high confidence in the accuracy and robustness of their findings.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the antioxidant potential of this compound. The unique combination of a hindered phenolic core and an azo-nitroaromatic moiety makes this compound a compelling candidate for further investigation. Future studies could explore its antioxidant activity in more complex biological systems, such as cell-based assays, and investigate its potential as a therapeutic agent for oxidative stress-related diseases.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Badmus, J. A., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • El-Zaem, M. A. (2019). DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. YouTube. Retrieved from [Link]

  • Jain, D., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Nofrizal, S., et al. (2020). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dragon Fruit Leaves. Rasayan Journal of Chemistry, 13(3), 1183-1192.
  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Baschieri, A., et al. (2023).
  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118-126.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Gulcin, İ. (2012). Improved DPPH determination for antioxidant activity spectrophotometric assay. Trends in Food Science & Technology, 23(1), 58-61.
  • Chen, J., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Journal of the Science of Food and Agriculture, 96(10), 3436-3443.
  • Chandrasekara, A., & Shahidi, F. (2018).
  • Biological Activity of Azo Compounds: A Comprehensive Review. (2023). International Journal of Health & Medical Research, 6(1), 1-10.
  • Balasundram, N., et al. (2006). Phenolic compounds in plants and agri-industrial by-products: Antioxidant activity, occurrence, and potential uses. Food Chemistry, 99(1), 191-203.
  • Wang, Y., et al. (2024). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 14(19), 13351-13360.
  • Amfine Chemical Corporation. (n.d.). Hindered Phenols. Retrieved from [Link]

  • Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Properties, 14(4), 727-758.
  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Stabilization Technologies LLC. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

Sources

Synthesis of Metal Complexes with 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azo-Phenol Ligands and Their Metal Complexes

Azo compounds, characterized by the functional group -N=N-, represent a vibrant and extensively studied class of molecules with profound industrial and scientific importance. When coupled with a phenolic moiety, these azo dyes can act as versatile ligands, capable of forming stable complexes with a wide array of metal ions. The resulting metal-azo complexes often exhibit unique photophysical, electrochemical, and biological properties, making them attractive candidates for applications in catalysis, materials science, and drug development.[1] The specific ligand, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol, offers a particularly interesting scaffold for the synthesis of novel metal complexes. The bulky tert-butyl groups can impart significant steric hindrance, influencing the coordination geometry and stability of the resulting complexes, while the nitro group provides an additional coordination site and modulates the electronic properties of the ligand.

This comprehensive guide provides detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with selected transition metals, namely Copper(II), Nickel(II), and Cobalt(II). The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and success in the research laboratory.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the target azo-phenol ligand is achieved through a classic two-step diazotization-coupling reaction. This process involves the conversion of a primary aromatic amine, 2-nitroaniline, into a diazonium salt, which then acts as an electrophile in a coupling reaction with the electron-rich aromatic compound, 2,4-di-tert-butylphenol.

Reaction Scheme:

Ligand_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Nitroaniline 2-Nitroaniline NaNO2_HCl NaNO2, HCl (aq) 0-5 °C 2-Nitroaniline->NaNO2_HCl Diazonium_Salt 2-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol NaOH_aq NaOH (aq) 2,4-Di-tert-butylphenol->NaOH_aq NaOH_aq->Coupling Product This compound Coupling->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Ligand Synthesis

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2,4-Di-tert-butylphenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of 2-Nitroaniline:

    • In a beaker, dissolve a specific molar amount of 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of 2,4-di-tert-butylphenol in an aqueous sodium hydroxide solution.[2] The alkaline medium is crucial as it deprotonates the phenol to the more nucleophilic phenoxide ion, facilitating the electrophilic attack by the diazonium salt.

    • Cool this alkaline solution of 2,4-di-tert-butylphenol to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.[2] A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • Further wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid.[1]

    • Dry the purified ligand in a vacuum desiccator over anhydrous calcium chloride.

Characterization of the Ligand
  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • FT-IR Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic group, C-H stretching of the aromatic and tert-butyl groups, the N=N stretching of the azo group, and the N-O stretching of the nitro group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the two tert-butyl groups, confirming the structure of the synthesized ligand.

  • UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMF, will display absorption bands in the visible region, which are characteristic of the extended π-conjugation in the azo dye molecule.

Part 2: Synthesis of Metal Complexes

The synthesized this compound ligand can be used to prepare a variety of metal complexes. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand typically acts as a bidentate or tridentate chelating agent, coordinating to the metal ion through the phenolic oxygen, one of the azo nitrogen atoms, and potentially one of the oxygen atoms of the nitro group.

General Reaction Workflow:

Complex_Synthesis Ligand_Solution Ligand dissolved in Ethanol Reaction_Mixture Mix and Reflux Ligand_Solution->Reaction_Mixture Metal_Salt_Solution Metal(II) Salt (CuCl2, NiCl2, CoCl2) dissolved in Ethanol Metal_Salt_Solution->Reaction_Mixture Complex_Precipitate Colored Precipitate of Metal Complex Reaction_Mixture->Complex_Precipitate Isolation Filtration, Washing, and Drying Complex_Precipitate->Isolation Purified_Complex Purified Metal Complex Isolation->Purified_Complex

Caption: General workflow for the synthesis of metal complexes.

Experimental Protocols: Synthesis of Metal Complexes

General Procedure:

A general method for the synthesis of the metal complexes involves the reaction of the ligand with the corresponding metal(II) chloride in a 1:2 (metal:ligand) molar ratio.[3][4]

Materials:

  • This compound (Ligand)

  • Copper(II) Chloride (CuCl₂) or Copper(II) Acetate (Cu(OAc)₂)

  • Nickel(II) Chloride (NiCl₂)

  • Cobalt(II) Chloride (CoCl₂)

  • Ethanol or Methanol

Protocol for Copper(II) Complex Synthesis:

  • Dissolve a specific molar amount of the ligand in hot ethanol.

  • In a separate flask, dissolve a stoichiometric amount (0.5 molar equivalent) of copper(II) chloride or copper(II) acetate in ethanol.[5]

  • Slowly add the ethanolic solution of the copper salt to the hot ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.

  • Cool the mixture to room temperature, and collect the solid product by vacuum filtration.

  • Wash the precipitate with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.

Protocol for Nickel(II) and Cobalt(II) Complex Synthesis:

The synthesis of the Nickel(II) and Cobalt(II) complexes follows a similar procedure to that of the Copper(II) complex, using NiCl₂ and CoCl₂ as the respective metal salts.[1][4] The reaction conditions, such as reflux time, may be optimized for each specific metal.

Characterization of the Metal Complexes

The successful formation of the metal complexes can be confirmed through a combination of spectroscopic and analytical techniques.

  • Elemental Analysis: Elemental analysis (C, H, N) is crucial for determining the stoichiometry of the metal complexes and confirming their proposed formulas.

  • Molar Conductivity: Molar conductivity measurements in a suitable solvent (e.g., DMF) can help determine whether the complexes are electrolytic or non-electrolytic in nature.[1]

  • FT-IR Spectroscopy: Comparison of the FT-IR spectra of the free ligand and the metal complexes provides valuable information about the coordination sites.

    • A shift or disappearance of the phenolic O-H band in the complexes indicates coordination through the deprotonated phenolic oxygen.[6]

    • A shift in the N=N stretching frequency suggests the involvement of one of the azo nitrogen atoms in coordination.[6]

    • The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes will differ from that of the free ligand. The appearance of new absorption bands, often in the visible region, can be assigned to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions, providing insights into the coordination geometry of the metal center.[7]

  • Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature can be used to determine the magnetic moment of the complexes, which helps in elucidating the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).[1]

Data Presentation

Table 1: Summary of Expected Analytical and Spectroscopic Data

CompoundColorMolar Conductivity (Ω⁻¹cm²mol⁻¹)Key FT-IR Bands (cm⁻¹)UV-Vis λ_max (nm)
Ligand (HL) Reddish-Orange-ν(O-H) ~3400, ν(N=N) ~1450, ν(NO₂) ~1520, 1340~350, ~480
[Cu(L)₂] Brown/GreenLow (non-electrolyte)Absence of ν(O-H), Shifted ν(N=N), ν(M-O), ν(M-N)Shifts in ligand bands, d-d transitions
[Ni(L)₂] Green/BrownLow (non-electrolyte)Absence of ν(O-H), Shifted ν(N=N), ν(M-O), ν(M-N)Shifts in ligand bands, d-d transitions
[Co(L)₂] Reddish-BrownLow (non-electrolyte)Absence of ν(O-H), Shifted ν(N=N), ν(M-O), ν(M-N)Shifts in ligand bands, d-d transitions

Note: The exact values will depend on the specific experimental conditions and the instrumentation used.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the synthesis and characterization of metal complexes with the sterically hindered azo-phenol ligand, this compound. The successful synthesis of these complexes opens up avenues for further investigation into their potential applications. For researchers in drug development, the biological activities of these complexes, such as their antimicrobial and anticancer properties, could be explored. The unique electronic and steric properties of these compounds also make them interesting candidates for catalytic studies in various organic transformations. Further structural elucidation using techniques like X-ray crystallography would provide definitive insights into their coordination geometries and solid-state structures, paving the way for a deeper understanding of their structure-property relationships.

References

  • Synthesis, spectral, computational and biological study of Co(II), Ni(II), Cu(II) and Zn(II) complexes with azo dye derived from. Journal of Chemical and Pharmaceutical Research.
  • Azo coupling of 2-nitroanilines with 2,4,-disbustituted phenols.
  • Synthesis, Spectral of Azo Dyes Complexes with Ni (II) and Cu (II) and Their Industrial and Bacteriological Application. International Journal of Science and Research (IJSR).
  • IR and UV/Vis spectroscopic data of complexes IR cm −1.
  • Creation of transition metal compounds with azo dyes.
  • The Synthesis of Azo Dyes. Columbia University.
  • AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. SCIENTIFIC STUDY & RESEARCH – Chemistry & Chemical Engineering, Biotechnology, Food Industry.
  • Synthesis, Characterization, and Thermal Studying of VO(II), Cu(II), Zn(II), Cd(II), and Au(III) Complexes with Azo Dye and Eval. Baghdad Science Journal.
  • Synthesis of Cobalt-Complex Azo Dye from 2, 2[Benzene-1, 3-diyl di-(E). IOSR Journal of Applied Chemistry.
  • Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols. BenchChem.
  • Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II)
  • Synthesis, structural characterization of Co(II), Ni(II) and Cu(II) complexes of azo dye ligands derived from dihydroxynaphthalene. Semantic Scholar.
  • Spectroscopic, thermal, catalytic and biological studies of Cu(II) azo dye complexes.
  • Synthesis and Characterization of 3,5-Dimethyl-2-(4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro).
  • General Scheme for the synthesis of azo dyes of 2-nitrophenol.
  • Synthesis of New Azo Dyes and Copper(II) Complexes Derived from Barbituric Acid and 4-Aminobenzoylhydrazone. Semantic Scholar.
  • Synthesis, and characterization of Ni(II), and Cu(II) metal complexes containing new azo dye ligand (N,N,N) and evaluation of their biological activities supported by DFT studies, molecular docking, ADMET profiling, drug-likeness analysis and toxicity prediction. Journal of Molecular Structure.
  • Synthesis, Spectral and Thermal Studies of New Azo Dyes Complexes Derived From 3-tert-butyl-4-hydroxyanisol.
  • tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. RSC Advances.
  • SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. Journal of Chemical Society of Nigeria.
  • 2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5. BenchChem.
  • (PDF) 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol.
  • FT-IR and UV-Vis spectral data of complexes (3a-b and 4a-h).
  • 1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties.
  • Two new Schiff bases of (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol (I) and (E).
  • Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Phenol, 2,4,6-tri-tert-butyl-. NIST WebBook.
  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed.
  • UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III)
  • Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)
  • Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Journal of Chemical Sciences.
  • 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology.
  • Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)-. PubChem.diazenyl)-4,6-bis(1,1-dimethylethyl)-. PubChem.

Sources

The Chromogenic Potential of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive overview of the synthesis and potential applications of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol as a chromogenic reagent. This guide is intended for researchers, scientists, and drug development professionals interested in the development of novel analytical methods. While specific applications for this exact molecule are not extensively documented in publicly available literature, this guide provides a robust framework based on the well-established chemistry of related azo dyes. The protocols and methodologies outlined herein are based on established principles and analogous compounds, offering a strong starting point for experimental validation and methods development.

Introduction: The Promise of Azo Dyes in Chromogenic Sensing

Azo dyes, characterized by the functional group R-N=N-R', are a cornerstone of colorimetric analysis. Their extended π-conjugated systems are responsible for their vibrant colors. The introduction of specific functional groups into the aryl rings (R and R') can create binding sites for analytes, such as metal ions. This binding event perturbs the electronic structure of the azo dye, leading to a visually perceptible color change. This phenomenon forms the basis of their application as chromogenic reagents. The subject of this guide, this compound, possesses the key structural features of a potential chromogenic sensor: a hydroxyl group and a nitrogen atom from the azo linkage that can act as a chelating site for metal ions.

Synthesis of this compound

The synthesis of this compound is achieved through a classic two-step diazotization and azo coupling reaction. The precursor for the phenol component is 2,4-Di-tert-butylphenol, which is synthesized via the Friedel-Crafts alkylation of phenol.

Synthesis of the Precursor: 2,4-Di-tert-butylphenol

The synthesis of 2,4-Di-tert-butylphenol is a well-established industrial process. It involves the alkylation of phenol with isobutylene in the presence of an acid catalyst.[1]

Diazotization of 2-Nitroaniline and Azo Coupling

The core of the synthesis lies in the diazotization of 2-nitroaniline followed by its coupling with 2,4-di-tert-butylphenol. A green synthetic approach using a solid-phase reaction has been reported for a similar compound and can be adapted for this synthesis.[2]

Protocol for the Synthesis of this compound:

Materials:

  • 2-Nitroaniline

  • 2,4-Di-tert-butylphenol

  • Sodium Nitrite (NaNO₂)

  • Potassium Hydrogen Sulfate (KHSO₄)

  • Mortar and Pestle

  • Ethanol for recrystallization

Procedure:

  • In a mortar, combine 2-nitroaniline (10 mmol), 2,4-di-tert-butylphenol (10.5 mmol), sodium nitrite (10 mmol), and potassium hydrogen sulfate (10 mmol).

  • Grind the mixture intensively with a pestle at room temperature for 15-20 minutes. The solid mixture will likely change color as the reaction progresses.

  • After grinding, wash the product with hot water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from ethanol to obtain purple crystals.[2]

Causality Behind Experimental Choices:

  • Solid-Phase Reaction: This "green" chemistry approach minimizes the use of solvents, reducing waste and potential environmental impact.[2]

  • Grinding: The mechanical energy from grinding facilitates the reaction between the solid reactants.

  • Excess Phenol: A slight excess of the coupling agent (2,4-di-tert-butylphenol) is used to ensure the complete consumption of the diazonium salt.

  • Recrystallization: This is a standard purification technique to obtain a product with high purity.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis Workflow Reactants 2-Nitroaniline 2,4-Di-tert-butylphenol NaNO₂ KHSO₄ Grinding Intensive Grinding (Mortar & Pestle) Reactants->Grinding Washing Washing with Hot Water Grinding->Washing Purification Recrystallization (Ethanol) Washing->Purification Product 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol Purification->Product cluster_analysis Analytical Workflow Screening Preliminary Screening (Visual & Spectrophotometric) Optimization Optimization of Conditions (pH, Solvent, Time) Screening->Optimization Stoichiometry Determination of Stoichiometry (Job's Plot) Optimization->Stoichiometry Performance Analytical Performance (Calibration, LOD, Selectivity) Stoichiometry->Performance Application Application to Real Samples Performance->Application

Caption: A typical workflow for developing a chromogenic sensing method.

Mechanistic Insights

The chromogenic sensing mechanism of azo dyes is based on the chelation of a metal ion, which alters the electronic distribution within the molecule. The lone pair of electrons on the hydroxyl oxygen and one of the azo nitrogen atoms can coordinate with a metal ion, forming a stable complex. This chelation event effectively changes the energy levels of the molecular orbitals, leading to a shift in the absorption spectrum. A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) can be observed depending on the nature of the metal ion and the azo dye. [3] Diagram of the Proposed Sensing Mechanism:

cluster_mechanism Proposed Sensing Mechanism Azo_Dye Azo Dye (Free Ligand) Complex Metal-Azo Dye Complex (Color Change) Azo_Dye->Complex + Metal Ion Metal_Ion Metal Ion (Mn+) Complex->Azo_Dye - Metal Ion (Reversible)

Caption: Chelation of a metal ion by the azo dye leads to a color change.

Data Presentation

As no specific experimental data for this compound is available, a template for data presentation is provided below. Researchers who undertake the experimental validation of this reagent can use this structure to organize their findings.

Table 1: Spectrophotometric Properties and Analytical Performance (Hypothetical)

ParameterValue
λmax (Free Ligand)e.g., 450 nm
λmax (Metal Complex)e.g., 520 nm
Optimal pHe.g., 6.5
Molar Absorptivity (ε)e.g., 2.5 x 10⁴ L mol⁻¹ cm⁻¹
Linear Rangee.g., 0.1 - 5.0 mg/L
Limit of Detection (LOD)e.g., 0.05 mg/L
Stoichiometry (Metal:Ligand)e.g., 1:2

Conclusion and Future Perspectives

This compound presents itself as a promising candidate for the development of new chromogenic analytical methods. Its synthesis is straightforward, and its molecular structure is conducive to metal ion chelation. The protocols and methodologies detailed in this guide provide a solid foundation for researchers to explore its potential applications. Future work should focus on the experimental validation of its sensing capabilities towards a range of metal ions and other analytes. A thorough investigation of its spectrophotometric properties, optimization of reaction conditions, and a comprehensive study of its analytical performance will be essential to establish it as a valuable tool in analytical chemistry.

References

  • Al-Hamdani, A. A., & Al-Khafaji, N. A. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Letters in Applied NanoBioScience, 10(3), 2568-2575. [Link]

  • Ferreira, C. D., Rodrigues, M. M. M., & Campos, S. P. G. (2022). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. Chemistry, 4(4), 1406-1414. [Link]

  • Kshtriya, V., Koshti, B., & Gour, N. (2021). A New Azo Dye Based Sensor for Selective and Sensitive Detection of Cu(II), Sn(II), and Al(III) Ions. ChemRxiv. [Link]

  • El-Dossoki, A. I., Gaber, M., & El-Haty, M. T. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. BMC Chemistry, 16(1), 40. [Link]

  • Abood, N. K. (2020). Chapter-IV Heterocyclic Azo Dyes in Spectrophotometric Analysis. ResearchGate. [Link]

  • Al-Jibouri, H. M. A. (2020). Synthesis, Spectral and Thermal Studies of New Azo Dyes Complexes Derived From 3-tert-butyl-4-hydroxyanisol. Journal of Kufa for Chemical Science, 2(8). [Link]

  • Majid, Y. J., Ali, W. B., & Sahar, A. M. (2022). SPECTROSCOPIC DETERMINATION OF COBALT(II) ION BY USING AZO DYE OF TRIAZOLE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 36(5), 1019-1030. [Link]

  • Hassan, S. S. M., Mahmoud, W. H., & El-mosallamy, M. A. H. (2022). Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. Journal of the Iranian Chemical Society, 19(11), 4785-4796. [Link]

  • Zhao, F., Wang, P., Lucardi, R. D., Su, Z., & Li, S. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. [Link]

  • Wen, L. R., Li, M., & Li, Z. (2007). 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]

  • Găină, L. I., Moldovan, B., Török, M., Sarbu, C., & Găină, C. (2021). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 26(11), 3324. [Link]

  • Kobrin, V. S., Krysin, A. P., Khalikova, N. U., Malyavka, V. I., & Dunaev, V. P. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development, 11(2), 217-222. [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 2,4-DI-TERT-BUTYLPHENOL. [Link]

  • Campbell, M., & Kerton, F. M. (2012). Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

  • Ahmad, I., Kamal, A., & Khan, I. (2018). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Scientific Reports, 8(1), 1-10. [Link]

Sources

Application Note: Electrochemical Detection of Analytes Using 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Phenolic Azo Compound for Enhanced Electrochemical Sensing

The continuous demand for rapid, sensitive, and selective analytical methods in fields ranging from clinical diagnostics to environmental monitoring has driven significant research into novel sensing platforms. Chemically modified electrodes (CMEs) have emerged as a powerful tool in this pursuit, offering enhanced performance over bare electrodes.[1][2][3] Azo compounds, characterized by the presence of a diazene functional group (-N=N-), are a particularly interesting class of molecules for electrode modification due to their rich electrochemical properties and versatile synthesis.[4][5][6] This application note details the use of a specific phenolic azo compound, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol , as a novel electrode modifier for the sensitive voltammetric determination of various analytes.

The unique structure of this molecule, featuring a phenol group, sterically hindering tert-butyl groups, and a nitro-substituted phenylazo moiety, suggests a compelling combination of properties for electrochemical sensing. The azo group provides a redox-active center for signal transduction, while the phenol group can participate in hydrogen bonding and electrostatic interactions with target analytes. The bulky tert-butyl groups may enhance the stability and shelf-life of the modified electrode by preventing molecular aggregation and passivation of the electrode surface.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and potential applications of this compound-modified electrodes.

Principle of Detection: Harnessing the Redox Activity of the Azo Moiety

The core of the sensing mechanism lies in the electrochemical behavior of the azo group (-N=N-) within the this compound molecule. Azo compounds can undergo a reversible two-electron, two-proton reduction to the corresponding hydrazo derivative (-NH-NH-), as depicted in the following generalized reaction:

R-N=N-R' + 2e⁻ + 2H⁺ ⇌ R-NH-NH-R'

This redox couple exhibits a well-defined voltammetric signal that can be monitored using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV).[7][8] The presence of an analyte that interacts with the this compound modifier can lead to a measurable change in this voltammetric signal. This change can manifest in several ways:

  • Catalytic Effect: The modifier can facilitate the oxidation or reduction of an analyte that is otherwise electrochemically inactive or exhibits slow kinetics at a bare electrode. This results in an enhanced peak current for the analyte.

  • Signal Attenuation: The binding of an analyte to the modifier can hinder the electron transfer process of the azo group, leading to a decrease in its peak current.

  • Peak Shift: Interaction with the analyte can alter the electronic environment of the azo group, causing a shift in its redox potential.

The magnitude of the change in the voltammetric signal (e.g., peak current or potential shift) is typically proportional to the concentration of the analyte, forming the basis for quantitative analysis. The selectivity of the sensor can be tuned by controlling the experimental conditions, such as pH, supporting electrolyte, and the specific molecular recognition features of the modifier.

Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for the fabrication of a this compound modified glassy carbon electrode (GCE) and its application in analyte detection.

Diagram: Electrochemical Detection Workflow

G cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Bare GCE Polishing B Electrochemical Cleaning A->B D Electrode Modification (e.g., Drop-casting) B->D C Modifier Solution Preparation (this compound in solvent) C->D E Three-Electrode Setup Assembly (Working, Reference, Counter) D->E Modified Electrode Ready G Voltammetric Analysis (CV, DPV, or SWV) E->G F Analyte Solution Preparation F->G H Data Acquisition (Voltammogram) G->H I Peak Current/Potential Measurement H->I Analyze Data J Calibration Curve Construction I->J K Analyte Concentration Determination J->K

Sources

Application Notes and Protocols for the Analytical Determination of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Accurate Detection

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is an organic compound characterized by a phenol core with two bulky tert-butyl groups, a nitro group, and an azo linkage. The presence of these functional groups suggests its potential use in various industrial applications, including as a dye or a chemical intermediate. The accurate and sensitive detection of this compound is crucial for quality control, environmental monitoring, and safety assessment. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

The structural complexity of this molecule, featuring both a phenolic hydroxyl group and a chromophoric azo group, allows for its detection by multiple analytical techniques. The bulky tert-butyl groups can influence its solubility and chromatographic behavior, necessitating careful method development. This guide will detail three robust analytical methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles.

Chemical Profile and Safety Considerations

Before proceeding with any analytical work, it is imperative to understand the chemical properties and safety hazards associated with this compound.

  • Chemical Name: this compound

  • CAS Number: 52184-14-2[1]

  • Molecular Formula: C₂₀H₂₅N₃O₃[1]

  • Molecular Weight: 355.43 g/mol [1]

Safety Precautions:

Based on the Safety Data Sheet (SDS), the following precautions should be observed:[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

    • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[2]

The following diagram illustrates the chemical structure of the target analyte.

Caption: Chemical structure of this compound.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the analysis of azo dyes and phenolic compounds.[3][4] The method offers excellent separation and quantification capabilities. The presence of the conjugated azo-phenol system in the target analyte results in strong UV-Visible absorbance, making DAD a suitable detector.

Principle of the Method

The analyte is separated on a reversed-phase HPLC column based on its polarity. A mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and water allows for the elution of the compound from the column. The Diode-Array Detector measures the absorbance of the eluent across a range of wavelengths, providing both quantitative data and a UV-Visible spectrum for identity confirmation.

Experimental Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Workflow for HPLC-DAD analysis.

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (optional, for pH adjustment)

  • This compound analytical standard

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation and Conditions:

  • HPLC System: A quaternary or binary pump system with a degasser, autosampler, and column thermostat.

  • Detector: Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is suitable for retaining the nonpolar regions of the analyte.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitoring at the absorbance maximum (λmax) of the azo dye, likely in the 400-500 nm range, and at a lower wavelength (e.g., 254 nm) for the aromatic rings. A full spectrum from 200-600 nm should be recorded for peak purity analysis.

3. Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of the analytical standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Depending on the matrix, an extraction step may be necessary. For a solid sample, accurately weigh a known amount and extract with acetonitrile, potentially using sonication to aid dissolution. For liquid samples, a liquid-liquid or solid-phase extraction may be required to remove interferences.[5][6] All final samples should be filtered through a 0.45 µm syringe filter before injection.

4. Data Analysis and Validation:

  • Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.[7][8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] Due to the phenolic hydroxyl group, derivatization is often required to increase the volatility and thermal stability of the analyte.

Principle of the Method

The analyte is first derivatized to replace the active hydrogen of the phenolic group with a less polar, more volatile group (e.g., a trimethylsilyl group). The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Experimental Protocol

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample Extraction drydown Evaporate to Dryness start->drydown derivatize Add Derivatizing Agent (e.g., BSTFA) drydown->derivatize heat Heat to Complete Reaction derivatize->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Extract Ion Chromatogram detect->integrate identify Identify via Mass Spectrum integrate->identify quantify Quantify using Internal Standard identify->quantify report Report Results quantify->report

Caption: Workflow for GC-MS analysis with derivatization.

1. Reagents and Materials:

  • Hexane or Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound analytical standard

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

3. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent like hexane or dichloromethane.

  • Derivatization:

    • Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Data Analysis and Validation:

  • Identification: The analyte is identified by its retention time and the fragmentation pattern in its mass spectrum.

  • Quantification: For quantitative analysis, an internal standard should be used. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Validation: The method should be validated for specificity, linearity, LOD, LOQ, accuracy, and precision.

Method 3: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of chromophoric compounds.[2] The azo group in the target analyte will produce a distinct color and a strong absorbance in the visible region of the electromagnetic spectrum, making this technique highly suitable for its direct determination in simple matrices.

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of the analyte is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentrations.

Experimental Protocol

1. Reagents and Materials:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound analytical standard

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • UV-Visible Spectrophotometer: A double-beam or single-beam instrument capable of scanning across the UV and visible regions (e.g., 200-800 nm).

3. Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the analyte in ethanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax). Based on the structure, a strong absorbance is expected in the 400-500 nm range due to the azo chromophore.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the analytical standard in ethanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard solution at the predetermined λmax using ethanol as the blank.

    • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear.

  • Sample Analysis:

    • Prepare the sample solution in ethanol, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.

4. Data Analysis and Validation:

  • Molar Absorptivity: The molar absorptivity (ε) can be calculated from the slope of the calibration curve, which is a characteristic constant for the compound at a specific wavelength.

  • Validation: The method should be validated for linearity, range, LOD, LOQ, accuracy, and precision.

Summary of Analytical Method Performance

The following table summarizes the expected performance characteristics of the described analytical methods. The values are based on typical performance for similar azo dyes and phenolic compounds and should be confirmed during in-house method validation.

Parameter HPLC-DAD GC-MS (with Derivatization) UV-Visible Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.1 - 1 µg/L0.1 - 0.5 mg/L
Limit of Quantitation (LOQ) 0.04 - 0.15 mg/kg0.5 - 5 µg/L0.5 - 2 mg/L
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%
Precision (RSD %) < 5%< 10%< 2%
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)Low (prone to interference from other absorbing species)

Conclusion

The choice of the analytical method for the determination of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-DAD offers a good balance of sensitivity, selectivity, and ease of use for routine quantitative analysis. GC-MS, although requiring a derivatization step, provides the highest level of confidence in the identification of the analyte. UV-Visible spectrophotometry is a simple and rapid technique suitable for the analysis of relatively pure samples or for screening purposes. For all methods, proper validation is essential to ensure the reliability and accuracy of the results.

References

  • PubChem. (n.d.). Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)-. Retrieved from [Link]

  • CPAChem. (2025). Safety data sheet: 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Phenolic Compounds from Amaranthus hypochondriacus Leaves. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
  • SpectraBase. (n.d.). 2,4-DI-tert-BUTYL-6-NITROPHENOL. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Chemsrc. (2025). 2,4-DI(TERT-BUTYL)-6-NITROPHENOL. Retrieved from [Link]

  • Nemoto, S., et al. (2001). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. Shokuhin Eiseigaku Zasshi, 42(6), 359-66.
  • ResearchGate. (n.d.). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the time-dependent UV−Vis spectra of (a) 2-nitrophenol.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Di-tert-butyl-phenol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.

Sources

Application Notes & Protocols: Investigating the Antimicrobial Properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Azo compounds, traditionally recognized for their vibrant colors and use as dyes, have emerged as a promising class of molecules with diverse biological activities.[1][2] The unique electronic and structural features of the azo moiety (-N=N-) contribute to their potential as antimicrobial agents.[1][3] This guide focuses on a specific azo compound, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol, and provides a comprehensive suite of protocols for the systematic investigation of its antimicrobial properties. The presence of bulky tert-butyl groups and a nitro-substituted phenyl ring may impart unique biological activities and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from compound synthesis to preliminary mechanistic insights.

Compound Synthesis and Characterization

A prerequisite for any biological investigation is the unambiguous synthesis and rigorous characterization of the compound of interest. This ensures the purity and structural integrity of the molecule, which is fundamental to the reliability of subsequent biological data.

Protocol 1: Synthesis via Diazotization and Azo Coupling

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2-nitroaniline followed by an azo coupling reaction with 2,4-di-tert-butylphenol.

Rationale: Diazotization is a standard and efficient method for converting a primary aromatic amine into a diazonium salt. The subsequent coupling with an electron-rich aromatic compound, such as a phenol, proceeds via an electrophilic aromatic substitution to form the stable azo linkage.

Step-by-Step Methodology:

  • Diazotization of 2-Nitroaniline:

    • In a flask, dissolve 2-nitroaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C using an ice-salt bath to ensure the stability of the diazonium salt.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium salt.

    • Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Azo Coupling with 2,4-di-tert-butylphenol:

    • In a separate beaker, dissolve 2,4-di-tert-butylphenol in an aqueous solution of sodium hydroxide to form the more reactive phenoxide ion.

    • Cool this alkaline solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. The coupling reaction is typically rapid and results in the precipitation of the azo dye.

    • Continue stirring the reaction mixture for 2-3 hours at a low temperature to maximize the yield.

  • Purification and Characterization:

    • Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.

    • Dry the purified product under vacuum.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Primary Antimicrobial Screening: Qualitative Assessment

The initial step in evaluating a new compound is to screen for its general antimicrobial activity against a panel of representative microorganisms. The disk diffusion assay is a widely accepted and straightforward method for this purpose.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates that the compound is active against the microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly streak the surface of Mueller-Hinton agar plates with the prepared microbial suspension using a sterile cotton swab.

  • Application of the Test Compound: Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to fully evaporate.

  • Controls: Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only) to validate the assay.

  • Incubation: Place the disks on the inoculated agar plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters.

Table 1: Representative Data from Disk Diffusion Assay

MicroorganismCompound Conc. (µ g/disk )Zone of Inhibition (mm)Interpretation
Staphylococcus aureus (Gram-positive)5018Active
Escherichia coli (Gram-negative)507Marginally Active
Candida albicans (Fungus)5014Active
Positive Control (e.g., Ciprofloxacin)1028Valid Assay
Negative Control (DMSO)-0Valid Assay

Quantitative Antimicrobial Potency: Determining the Minimum Inhibitory Concentration (MIC)

Following a positive primary screen, the next critical step is to quantify the antimicrobial potency of the compound. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.

Protocol 3: Broth Microdilution Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.

Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of Compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Preliminary Mechanistic Insights

Understanding the mechanism of action is crucial for the rational development of a new antimicrobial agent. The following protocols provide initial insights into how the compound might be exerting its antimicrobial effect.

Protocol 4: Assessment of Cell Membrane Integrity

Principle: This assay evaluates whether the compound disrupts the integrity of the microbial cell membrane, leading to the leakage of intracellular contents.

Step-by-Step Methodology:

  • Preparation of Cell Suspension: Grow the test microorganism to the mid-logarithmic phase and resuspend the cells in a suitable buffer.

  • Treatment: Expose the cell suspension to the test compound at its MIC and 2x MIC. Include a positive control (a known membrane-disrupting agent) and a negative control (untreated cells).

  • Quantification of Leakage: At various time intervals, centrifuge the samples and measure the absorbance of the supernatant at 260 nm to detect the release of nucleic acids.

Conceptual Pathway of Membrane Disruption

Membrane_Disruption Compound Azo Compound Membrane Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Permeabilization Membrane->Disruption leads to Leakage Leakage of Intracellular Components (ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: A putative mechanism involving the disruption of the bacterial cell membrane.

Evaluation of Eukaryotic Cytotoxicity

A critical aspect of drug development is to ensure that the antimicrobial compound is not toxic to host cells.[4][5] Cytotoxicity assays are therefore an essential component of the evaluation process.[4][5]

Protocol 5: MTT Assay for Mammalian Cell Viability

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 2: Representative Cytotoxicity Data

Compound Concentration (µM)Cell Viability (%)
0.198.5
195.2
1088.7
5065.4
10048.9

Concluding Remarks

The protocols outlined in this document provide a foundational framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to these methodologies, researchers can generate robust and reproducible data, which is essential for advancing our understanding of this compound's potential as a novel antimicrobial agent. Further investigations could delve into more specific mechanisms of action, in vivo efficacy, and structure-activity relationships to optimize its therapeutic potential.

References

  • Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • Stipcovich, T., et al. (2018). Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. Molecules, 23(7), 1735. [Link]

  • Wessjohann, L. A., et al. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Wessjohann, L. A., et al. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
  • Di Mauro, G., et al. (2022). Azobenzene as Antimicrobial Molecules. Pharmaceuticals, 15(9), 1089. [Link]

  • Dos Santos, P. F., et al. (2023). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. International Journal of Molecular Sciences, 24(13), 10982. [Link]

  • Simu, G. M., et al. (2012). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. SCIFORUM. [Link]

  • Adu-Amankwaah, J., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. Journal of Chemistry, 2020, 8871913. [Link]

  • Chiaraviglio, L., et al. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing. JoVE. [Link]

  • Teres, I., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics, 15(11), 2568. [Link]

  • Karunakaran, R., & Kumar, S. (2015). Synthesis and evaluation of antimicrobial properties of AZO dyes. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-244. [Link]

Sources

"2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol as a potential probe for reactive oxygen species"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol: A Novel Colorimetric Probe for the Differential Detection of Reactive Oxygen Species

Audience: Researchers, scientists, and drug development professionals in fields requiring the assessment of oxidative stress.

Senior Application Scientist's Foreword:

The study of reactive oxygen species (ROS) is fundamental to understanding a vast array of biological processes, from cellular signaling to the pathogenesis of diseases like cancer, neurodegeneration, and cardiovascular disorders. While numerous fluorescent probes for ROS exist, there remains a need for simple, robust, and selective colorimetric tools that can operate without the need for specialized fluorescence instrumentation. This document introduces a novel candidate molecule, This compound (hereafter referred to as 'AZO-Phenol ROS Probe'), and provides a comprehensive guide for its synthesis, validation, and application as a potential colorimetric sensor for ROS.

It is critical to note that this compound is presented here as a potential probe based on sound chemical principles. The protocols outlined below are designed as a rigorous framework for researchers to validate its efficacy and characterize its sensing properties. Our design rationale combines two key chemical motifs: a sterically hindered phenol, known for its radical-scavenging capabilities[1][2], and an azo-nitroaromatic system, which is susceptible to oxidative or reductive cleavage by different ROS, leading to a distinct color change[3][4][5]. This dual-functionality offers the exciting possibility of not just detecting, but potentially distinguishing between different classes of reactive oxygen species.

Principle and Proposed Mechanism of Action

The core hypothesis is that the AZO-Phenol ROS Probe can react with different types of ROS through distinct chemical pathways, resulting in the cleavage of the azo (–N=N–) bond. This cleavage breaks the extended π-conjugation of the dye molecule, leading to a loss of its original color, which can be quantified spectrophotometrically.

Molecular Design Rationale
  • Azo Chromophore: The –N=N– group linking the two aromatic rings is the primary chromophore. Its destruction is the basis of the colorimetric signal. The presence of an electron-withdrawing nitro group on one ring and an electron-donating hydroxyl group on the other creates a "push-pull" system, which is susceptible to chemical attack.

  • Hindered Phenol Moiety: The 2,4-di-tert-butylphenol structure is a classic radical scavenger[1][2]. The bulky tert-butyl groups sterically protect the hydroxyl group and stabilize the resulting phenoxyl radical, preventing unwanted side reactions. This moiety is proposed to interact with radical species and modulate the probe's reactivity and selectivity.

  • Dual-Mode Sensing Hypothesis: We propose that the probe can be degraded via two primary mechanisms, potentially allowing for discrimination between ROS types:

    • Oxidative Cleavage: Highly potent oxidants like the hydroxyl radical (•OH) are expected to directly attack and break the azo bond, leading to rapid decolorization[3][4].

    • Reductive Cleavage: Nucleophilic ROS, such as superoxide (O₂⁻), can act as reducing agents, cleaving the azo bond to form aromatic amines, which are colorless[5][6].

Visualizing the Proposed Mechanism

The diagram below illustrates the hypothetical reaction pathways of the AZO-Phenol ROS Probe with distinct reactive oxygen species.

G cluster_main Proposed Dual-Mode ROS Detection cluster_ox Oxidative Pathway cluster_red Reductive Pathway Probe AZO-Phenol ROS Probe (Colored) Ox_Reaction Oxidative Cleavage of Azo Bond Probe->Ox_Reaction Attack by Strong Oxidants Red_Reaction Reductive Cleavage of Azo Bond Probe->Red_Reaction Reduction by Superoxide Oxidants Hydroxyl Radical (•OH) Peroxynitrite (ONOO⁻) Oxidants->Ox_Reaction Products Cleavage Products (Colorless) Ox_Reaction->Products Reductants Superoxide (O₂⁻) Reductants->Red_Reaction Red_Reaction->Products

Caption: Proposed dual-mode mechanism of the AZO-Phenol ROS Probe.

Synthesis of the AZO-Phenol ROS Probe

The synthesis is a two-step process involving the diazotization of 2-nitroaniline followed by an azo coupling reaction with 2,4-di-tert-butylphenol.

Materials and Reagents
  • 2-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 2,4-Di-tert-butylphenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 2-nitroaniline in 30 mL of water and 3 mL of concentrated HCl. Stir until a clear solution is obtained, warming gently if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for 15 minutes in the ice bath. The solution should be kept cold for immediate use in the next step.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 2.06 g (10 mmol) of 2,4-di-tert-butylphenol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Acidify the mixture to pH 5-6 with dilute HCl to fully precipitate the azo dye.

  • Filter the crude product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified AZO-Phenol ROS Probe. Dry under vacuum.

In Vitro Validation Protocols

The following protocols are designed to characterize the probe's reactivity and selectivity towards specific ROS in a cell-free environment.

General Spectrophotometric Assay
  • Prepare a stock solution of the AZO-Phenol ROS Probe (e.g., 1 mM in DMSO or ethanol).

  • In a 96-well plate or a cuvette, add buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the AZO-Phenol ROS Probe to a final concentration of 10-50 µM.

  • Record the initial absorbance spectrum (e.g., 300-700 nm) to determine the λ_max.

  • Initiate the reaction by adding the ROS-generating system.

  • Monitor the decrease in absorbance at λ_max over time.

Protocol for Hydroxyl Radical (•OH) Detection
  • ROS Generation System: Fenton Reaction (Fe²⁺ + H₂O₂)[7][8][9].

  • To the probe solution in buffer, add FeSO₄ to a final concentration of 100 µM.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 200 µM.

  • Immediately begin kinetic measurements of absorbance at λ_max.

  • Control: Run parallel experiments without FeSO₄ or without H₂O₂ to ensure the reaction is dependent on the Fenton chemistry.

Protocol for Superoxide (O₂⁻) Detection
  • ROS Generation System: Xanthine/Xanthine Oxidase (X/XO)[10][11][12].

  • To the probe solution in buffer, add Xanthine to a final concentration of 200 µM.

  • Initiate the reaction by adding Xanthine Oxidase to a final concentration of 10 mU/mL.

  • Immediately begin kinetic measurements.

  • Control: To confirm specificity for superoxide, pre-incubate a parallel reaction with Superoxide Dismutase (SOD, ~50 U/mL) before adding Xanthine Oxidase. A significantly attenuated response in the presence of SOD would confirm that the probe is reacting with O₂⁻.

Workflow for In Vitro Validation

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A1 Prepare 1 mM Probe Stock in DMSO B2 Add Probe to Final Conc. (e.g., 25 µM) A1->B2 A2 Prepare ROS Generation Reagents (Fenton, X/XO) B4 Add ROS Generating System to Initiate Reaction A2->B4 A3 Prepare Assay Buffer (PBS, pH 7.4) B1 Add Buffer to Wells A3->B1 B1->B2 B3 Read Initial Absorbance (Baseline, T=0) B2->B3 B3->B4 B5 Monitor Absorbance Change Kinetically (e.g., every 30s) B4->B5 C1 Plot Absorbance vs. Time B5->C1 C2 Calculate Initial Rate of Reaction C1->C2 C3 Compare Rates for •OH vs. O₂⁻ vs. Controls C2->C3 G cluster_cell_prep Cell Preparation cluster_staining Probe Loading cluster_treatment Treatment & Analysis S1 Seed Cells in 96-well Plate S2 Incubate Overnight (37°C, 5% CO₂) S1->S2 S3 Wash Cells with PBS S2->S3 S4 Incubate with Probe (30-60 min, 37°C) S3->S4 S5 Wash 2-3x with PBS to Remove Excess Probe S4->S5 S6 Add Fresh Medium S5->S6 S7 Add ROS Inducer (e.g., t-BHP) or Vehicle Control S6->S7 S8 Incubate (1-4 hours) S7->S8 S9 Measure Absorbance (Plate Reader) or Image (Microscope) S8->S9

Caption: Workflow for detecting intracellular ROS using the probe.

Data Interpretation and Expected Results

Quantitative Data Summary

The following table outlines the key parameters and expected outcomes for the validation experiments.

Experiment TypeParameterRecommended RangeExpected Outcome for Positive Result
Probe Characterization λ_max in PBS400 - 600 nmA distinct absorbance peak.
Molar Extinction Coeff.> 10,000 M⁻¹cm⁻¹High sensitivity.
In Vitro •OH Assay Probe Concentration10 - 50 µMRapid decrease in absorbance at λ_max.
Fenton Reagents100 µM Fe²⁺ / 200 µM H₂O₂Rate should be significantly higher than controls.
In Vitro O₂⁻ Assay Probe Concentration10 - 50 µMSlower, steady decrease in absorbance.
X/XO System200 µM X / 10 mU/mL XOReaction should be inhibited by SOD.
Cellular Assay Probe Loading Conc.10 - 50 µMSufficient intracellular color for detection.
t-BHP Concentration100 - 500 µMDose-dependent decrease in absorbance over time.
Troubleshooting and Considerations
  • Probe Solubility: If the probe precipitates in aqueous buffer, increase the percentage of co-solvent (DMSO or ethanol) or incorporate a non-ionic surfactant like Tween-20.

  • Autoxidation: The probe itself may be susceptible to slow degradation by atmospheric oxygen. Always include a "probe only" control to measure this background rate and subtract it from experimental values.

  • Cellular Toxicity: Before conducting ROS assays, perform a standard cytotoxicity test (e.g., MTT or LDH assay) to ensure that the probe loading concentration is not toxic to the cells.

  • Interference: Biological media contain components (e.g., phenols, thiols) that can react with ROS. Whenever possible, conduct final measurements in a simple buffer like PBS or HBSS.

References

  • Fenton, H. J. H. (1894). Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910.
  • IMGENEX. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Ozen, A. S., Aviyente, V., & Klein, R. A. (2003). Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. The Journal of Physical Chemistry A, 107(23), 4686-4695.
  • Wang, P., et al. (2023). A pH-responsive production of hydroxyl radical in Fenton process. Journal of Environmental Sciences.
  • Thomas, C., et al. (2009). Hydroxyl radical is produced via the Fenton reaction in submitochondrial particles under oxidative stress. Redox Report, 14(3), 102-108.
  • JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Fenton's reagent. Retrieved from [Link]

  • Hydrogen Link. (n.d.). Hydroxyl Radicals Reactivity. Retrieved from [Link]

  • Brentnall, M., et al. (2013). The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro.
  • Assay Genie. (2019). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 23(10), 2475.
  • Boumya, W., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Kalyanaraman, B., et al. (2012). Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase. Free Radical Biology and Medicine, 53(1), 1-8.
  • Royal Society of Chemistry. (2019). Oxidative stress induced by tBHP in human normal colon cells by label free Raman spectroscopy and imaging. Analyst, 144(1), 253-263.
  • ResearchGate. (2014). What are the advantages of tBHP over H2O2 for inducing ROS in cell lines?. Retrieved from [Link]

  • Zhao, Y., et al. (2012). Analysis of kinetics of dihydroethidium fluorescence with superoxide using xanthine oxidase and hypoxanthine assay. Annals of Biomedical Engineering, 40(12), 2635-2644.
  • Taylor & Francis Online. (2016). The protective effect of procyanidins on tert-butyl hydroperoxide induced human hepatocyte HL7702 cell injury. Pharmaceutical Biology, 54(11), 2577-2583.
  • Royal Society of Chemistry. (2019). A new way to improve the light-fastness of azo reactive dyes. RSC Advances, 9(34), 19597-19606.
  • Springer. (2019). Cell-cell contacts protect against t-BuOOH-induced cellular damage and ferroptosis in vitro. Archives of Toxicology, 93(4), 1041-1054.
  • Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]

  • Hydrogen Link. (n.d.). Hydroxyl Radicals Reactivity. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017).
  • ResearchGate. (n.d.). Generation of superoxide by xanthine-hypoxanthine oxidase and NADH-SMP systems. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • CORE. (n.d.). The Oxidation of Azo Dyes and its Relation to Light Fading. Retrieved from [Link]

  • Scilit. (n.d.). Hydroxyl and sulfate radicals-based electrochemical advanced oxidation process for treating dye-bearing wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction of the azo dye Acid Red 1. Retrieved from [Link]

  • PubMed. (2007). Scavenging effects of phenolic compounds on reactive oxygen species. Luminescence, 22(5), 411-417.
  • IWA Publishing. (2021). Hydroxyl and sulfate radicals-based electrochemical advanced oxidation process for treating dye-bearing wastewater. Water Practice & Technology, 16(2), 526-551.
  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2109, 47-63.
  • ACS Publications. (2022). An Ultrasonic Probe-Fabricated Nanocapsule for Cytomembrane-Anchoring Photodynamic Therapy and In Situ Tumor Vaccine. ACS Nano, 16(10), 16493-16506.
  • Journal of Chemistry. (2024). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of Chemistry.
  • National Center for Biotechnology Information. (2021). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments, (170).
  • National Center for Biotechnology Information. (2019). Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood. Antioxidants, 8(1), 19.
  • ACS Publications. (1962). Reactions of Hindered Phenols. I. Reactions of 4,4'-Dihydroxy-3,5,3',5'-tetra-tert-butyl Diphenylmethane. The Journal of Organic Chemistry, 27(6), 2205-2208.
  • ResearchGate. (2012). Degradation of Reactive Azo Dyes by UV/H2O2: Impact of Radical Scavengers. Water, Air, & Soil Pollution, 223(6), 3145-3154.
  • National Center for Biotechnology Information. (2012). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Journal of Industrial Microbiology & Biotechnology, 39(12), 1737-1745.
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by azo compound reduction. Retrieved from [Link]

  • Indian Journal of Fibre & Textile Research. (2003). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. 28, 332-337.
  • MDPI. (2021). Study on the Efficiency and Mechanism of a Novel Copper-Based Composite Material Activated by Supramolecular Self-Assembly for Degrading Reactive Red 3BS.
  • PubMed. (2023). Reductive metabolism of azo dyes and drugs: Toxicological implications. Food and Chemical Toxicology, 179, 113970.

Sources

Application of Azo Dyes in Biological Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of Azo Dyes in Visualizing the Microcosm of the Cell

Azo dyes, a class of organic compounds characterized by the presence of one or more azo groups (–N=N–), have long been workhorses in the textile and food industries due to their vibrant colors.[1] However, their utility extends far beyond industrial applications, playing a crucial role in the realm of biological imaging.[2][3] The inherent properties of these dyes, including their strong light absorption, amenability to chemical modification, and in some cases, fluorescence quenching capabilities, make them invaluable tools for researchers, scientists, and drug development professionals seeking to unravel the intricate processes within living cells and tissues.[4][5]

This guide provides an in-depth exploration of the application of several key azo dyes in biological imaging. Moving beyond simple protocols, we will delve into the underlying mechanisms of action, empowering researchers to not only execute these techniques with precision but also to critically interpret their results and troubleshoot potential issues. We will explore how the unique chemical structures of these dyes dictate their specific interactions with cellular components, enabling the visualization of organelles, the assessment of cell viability, and the detection of pathological markers.

I. Vital Staining of Mitochondria with Janus Green B

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and are key indicators of cell health. Janus Green B (JGB) is a supravital stain that specifically accumulates in mitochondria of living cells, offering a window into their functional status.[6][7]

The Principle of Selective Mitochondrial Accumulation

The specificity of Janus Green B for mitochondria is not merely a matter of affinity but is intrinsically linked to the metabolic activity of the organelle.[6] JGB is a cationic dye that, in its oxidized state, possesses a blue-green color.[6] The dye readily permeates the plasma membrane of living cells. Once inside the cytoplasm, it is typically reduced to a colorless leuco form.[6] However, within the mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains JGB in its oxidized, colored state.[6] This enzymatic activity is dependent on a functioning electron transport chain and the presence of oxygen.[6][8] Consequently, only metabolically active mitochondria will be stained, providing a qualitative assessment of mitochondrial function.[6][9]

Mechanism of Janus Green B Staining

cluster_cell Living Cell cluster_mitochondrion Mitochondrion JGB_outside Janus Green B (Oxidized, Blue-Green) JGB_cytoplasm Janus Green B (Reduced, Colorless) JGB_outside->JGB_cytoplasm Cellular Uptake JGB_mitochondria Janus Green B (Oxidized, Blue-Green) JGB_cytoplasm->JGB_mitochondria Mitochondrial Accumulation JGB_mitochondria->JGB_cytoplasm Reduction in Cytoplasm ETC Electron Transport Chain (Cytochrome c oxidase) ETC->JGB_mitochondria Maintains Oxidized State

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Quantitative Parameters for Janus Green B Staining
ParameterValueReference
Stock Solution Concentration1% (w/v) in distilled water or ethanol[6]
Working Solution Concentration0.02% (w/v) in PBS or serum-free medium[6]
Incubation Time5-10 minutes[6]
Incubation TemperatureRoom temperature or 37°C[6]
Observation MethodLight Microscopy[7]
Detailed Protocol for Vital Staining of Mitochondria

Reagent Preparation:

  • Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.[6]

  • Working Solution (0.02% w/v): Prepare fresh before use by diluting the stock solution 1:50 in sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.[6]

Staining Protocol for Adherent Cells:

  • Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[6]

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Staining Protocol for Suspension Cells:

  • Harvest cells by centrifugation (e.g., 5 minutes at 300 x g).

  • Aspirate the supernatant and resuspend the cell pellet in pre-warmed PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in the Janus Green B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.[6]

  • Pellet the cells by centrifugation and resuspend in fresh PBS. Repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and observe under a light microscope.

II. Assessing Cell Viability with Trypan Blue and Evans Blue

A fundamental technique in cell culture and toxicology is the assessment of cell viability. Trypan blue and Evans blue are diazo dyes commonly used in dye exclusion assays.[10][11]

The Principle of Membrane Integrity-Based Dye Exclusion

The underlying principle of this assay is the integrity of the cell membrane. Viable cells possess intact and functional cell membranes that are impermeable to these dyes.[10][12] In contrast, dead or dying cells have compromised membrane integrity, allowing the dyes to enter the cytoplasm and bind to intracellular proteins, rendering the cells blue.[11][13] This allows for a straightforward differentiation and quantification of live (unstained) versus dead (blue) cells.[11]

Workflow for Cell Viability Assessment using Trypan Blue

cell_suspension Cell Suspension mixing Mix 1:1 and Incubate (3-5 minutes) cell_suspension->mixing trypan_blue Trypan Blue Solution (0.4%) trypan_blue->mixing hemocytometer Load Hemocytometer mixing->hemocytometer microscopy Microscopic Observation hemocytometer->microscopy counting Count Live (unstained) and Dead (blue) cells microscopy->counting calculation Calculate % Viability counting->calculation

Caption: Experimental workflow for the Trypan Blue exclusion assay.

Quantitative Parameters for Trypan Blue Exclusion Assay
ParameterValueReference
Trypan Blue Concentration0.4% (w/v) in buffered saline[10]
Cell Suspension to Dye Ratio1:1[10]
Incubation Time3-5 minutes[11][12]
Observation MethodLight Microscopy with Hemocytometer[10]
Detailed Protocol for Trypan Blue Exclusion Assay

Reagent Preparation:

  • Trypan Blue Solution (0.4%): This is commercially available as a ready-to-use solution. It is recommended to filter the solution through a 0.2 µm filter to remove any aggregates that may form over time.[13]

Staining Protocol:

  • Obtain a representative suspension of your cells.

  • In a small tube, mix equal volumes of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[10]

  • Gently mix and allow the mixture to incubate for 3-5 minutes at room temperature.[11][12] Avoid prolonged incubation as this can lead to the staining of viable cells.[11]

  • Load 10 µL of the cell-dye mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula:[10] % Viable Cells = [Total Viable Cells / (Total Viable Cells + Total Non-Viable Cells)] x 100

  • To determine the viable cell concentration, use the formula: Viable Cells/mL = (Number of viable cells counted) x Dilution factor x 10^4

III. Detection of Amyloid Plaques with Congo Red

Amyloid plaques, insoluble protein aggregates with a characteristic cross-β-pleated sheet structure, are pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease.[14] Congo Red, a diazo dye, is the gold standard for the histochemical detection of amyloid deposits.[14][15]

The Principle of Congo Red Staining and Birefringence

The elongated and planar structure of the Congo Red molecule allows it to intercalate between the β-pleated sheets of amyloid fibrils.[15] This binding is stabilized by hydrogen bonds between the azo and amine groups of the dye and the hydroxyl radicals of the amyloid protein.[14][16] When viewed under bright-field microscopy, amyloid deposits stained with Congo Red appear pink or red.[16] However, the definitive identification of amyloid is achieved through polarization microscopy. When Congo Red-stained amyloid is viewed under polarized light, it exhibits a characteristic apple-green birefringence, a result of the highly ordered arrangement of the dye molecules along the amyloid fibrils.[14][17][18]

Detailed Protocol for Congo Red Staining of Tissue Sections

Reagent Preparation:

  • Congo Red Solution:

    • Congo Red: 0.5 g

    • Ethanol (100%): 50 mL

    • Distilled Water: 50 mL

    • Potassium hydroxide (1% aqueous): 1 mL

  • Alkaline Alcohol Solution:

    • Ethanol (80%): 100 mL

    • Potassium hydroxide: 0.2 g[17]

  • Harris Modified Hematoxylin: For nuclear counterstaining.[16]

Staining Protocol for Paraffin-Embedded Sections:

  • Deparaffinize and rehydrate 5-10 µm thick tissue sections to distilled water.[19]

  • Immerse sections in the filtered Congo Red solution for 30-60 minutes.[19]

  • Rinse in distilled water.

  • Differentiate rapidly (5-10 dips) in the alkaline alcohol solution.[19]

  • Wash in running tap water for 5 minutes.[19]

  • Counterstain with Harris Hematoxylin for 30 seconds to 1 minute to stain the nuclei blue.[16][19]

  • Rinse in tap water.

  • Dehydrate through ascending grades of alcohol, clear in xylene, and mount with a resinous mounting medium.[17]

Interpretation of Results:

  • Bright-field microscopy: Amyloid deposits will appear red to pink-red, and nuclei will be blue.[16]

  • Polarization microscopy: Amyloid deposits will exhibit a distinct apple-green birefringence.[17]

IV. Staining of Lipids with Sudan Dyes

Sudan dyes are a family of lysochrome (fat-soluble) diazo dyes used for the histochemical staining of lipids, including triglycerides, lipoproteins, and phospholipids.[20][21] Sudan Black B is one of the most commonly used dyes in this class.[20]

The Principle of Lipid Staining by Sudan Dyes

The mechanism of staining by Sudan dyes is based on their preferential solubility in lipids over the solvent in which they are dissolved.[22] When a tissue section is incubated with a solution of a Sudan dye, the dye molecules partition into the lipid droplets within the cells, coloring them intensely. Sudan Black B, for instance, stains lipids a blue-black color.[20][23] This technique is widely used in histology and pathology to visualize lipid distribution in cells and tissues.[24]

Detailed Protocol for Sudan Black B Staining

Reagent Preparation:

  • Sudan Black B Staining Solution:

    • Sudan Black B: 0.3 g

    • Absolute ethanol: 100 mL

  • Phenol Buffer:

    • Crystalline phenol: 16 g

    • Absolute ethanol: 30 mL

    • Distilled water containing 0.3 g Na2HPO4·12H2O: 100 mL

  • Working Sudan Black B Solution: Mix 60 mL of the Sudan Black B stock solution with 40 mL of the phenol buffer.[22]

  • 70% Ethanol: For differentiation.

  • Nuclear Fast Red or other suitable counterstain.

Staining Protocol for Frozen or Paraffin Sections:

  • Fix smears or tissue sections as required (e.g., formalin vapor).[22]

  • Wash gently with water.

  • Immerse the slides in the working Sudan Black B solution in a covered Coplin jar for 1 hour.[22]

  • Remove the slides and differentiate by repeatedly flooding with 70% ethanol for about 30 seconds each time, until the desired level of background destaining is achieved.[22]

  • Rinse thoroughly in running tap water and air dry.

  • Counterstain with a suitable nuclear stain.

  • Rinse, air dry, and mount.

Interpretation of Results:

  • Lipid droplets will be stained a strong black or blue-black color.[22]

  • The nuclei will be stained according to the counterstain used (e.g., red with Nuclear Fast Red).

V. Advanced Applications: Azo Dyes as Fluorogenic Probes

Beyond their use as simple chromophores, azo dyes are finding increasingly sophisticated applications as "smart" fluorescent probes for biosensing and bioimaging.[25][26] Their ability to act as efficient fluorescence quenchers is being harnessed to create activatable probes that report on specific biological activities or conditions.[25][26]

Azo Dyes as Quenchers in "Turn-On" Fluorescent Probes

The azo moiety can effectively quench the fluorescence of a nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET).[25][26][27] This principle is exploited in the design of "pro-fluorescent" or "turn-on" probes. In these probes, a fluorophore is chemically linked to an azo dye, rendering it non-fluorescent. The linker is designed to be cleaved by a specific enzyme or under particular physiological conditions, such as hypoxia.[27][28] Cleavage of the azo bond separates the quencher from the fluorophore, leading to a "turn-on" of the fluorescence signal.[27]

Principle of Azo-Based "Turn-On" Hypoxia Probes

Probe_Quenched Non-Fluorescent Probe (Fluorophore-Azo Quencher) Hypoxia Hypoxic Conditions (Azoreductase Activity) Probe_Quenched->Hypoxia Probe_Active Fluorescent Probe (Fluorophore Released) Hypoxia->Probe_Active Azo Bond Cleavage

Caption: Activation of an azo-based fluorescent probe under hypoxic conditions.

An example of this is the use of probes where an azo bond is cleaved by azoreductases, enzymes that are upregulated under hypoxic conditions found in tumors and certain retinal diseases.[27][28] This allows for the specific imaging of these pathological microenvironments with a high signal-to-noise ratio.[28] For instance, the HYPOX-3 probe, which incorporates a near-infrared dye quenched by an azo-containing moiety, shows a significant increase in fluorescence only under hypoxic conditions.[28]

Conclusion

Azo dyes represent a remarkably versatile and enduring class of molecules for biological imaging. From the fundamental assessment of cell viability and organelle function to the sophisticated detection of pathological hallmarks and the development of activatable fluorescent probes, their applications continue to expand. A thorough understanding of the chemical principles governing their interactions with biological systems is paramount for their effective use and the accurate interpretation of experimental data. As our ability to chemically modify these dyes improves, we can anticipate the development of even more specific and sensitive azo-based probes for a wide array of applications in research, diagnostics, and drug development.

References

  • PubMed. (2017). Azo-Based Fluorogenic Probes for Biosensing and Bioimaging: Recent Advances and Upcoming Challenges. Retrieved from [Link]

  • ResearchGate. (2012). How to do cell viability testing for plant cell suspension by using trypan blue or evan blue? Retrieved from [Link]

  • ResearchGate. (n.d.). Azo-Based Fluorogenic Probes for Biosensing and Bioimaging: Recent Advances and Upcoming Challenges | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). 10 Practical Mitochondria Staining | PDF. Retrieved from [Link]

  • Washington University School of Medicine. (n.d.). CONGO RED STAIN. Retrieved from [Link]

  • Biognost. (n.d.). JANUS GREEN B powder dye, C.I. 11050. Retrieved from [Link]

  • Microbe Notes. (2023). Sudan Black B Staining: Principle, Procedure, Results, Uses. Retrieved from [Link]

  • eGyanKosh. (n.d.). STAINING AND VISUALISATION OF MITOCHONDRIA BY JANUS GREEN STAIN. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC. Retrieved from [Link]

  • IHC WORLD. (2024). Bennhold's Congo Red Staining Protocol for Amyloid. Retrieved from [Link]

  • StainsFile. (n.d.). Highman's Congo Red for Amyloid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Congo Red and amyloids: history and relationship - PMC. Retrieved from [Link]

  • Bitesize Bio. (2025). Congo Red - A Special Stain For Alzheimer's Disease. Retrieved from [Link]

  • National Institutes of Health. (2022). Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Trypan Blue Staining Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Sudan stain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trypan Blue Exclusion Test of Cell Viability - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. Retrieved from [Link]

  • LaboratoryTests.org. (2018). Sudan Black B Stain : Purpose, Principle, Procedure and Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of Sudan Black B as a Bacterial Fat Stain. Retrieved from [Link]

  • PubMed. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo dye. Retrieved from [Link]

  • IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yield, and ensure the purity of your final product.

The synthesis of this azo compound is a two-step process involving the diazotization of 2-nitroaniline followed by an azo coupling reaction with 2,4-di-tert-butylphenol. While based on classic organic reactions, the specific functionalities of the reactants—namely the electron-withdrawing nitro group and the sterically hindering tert-butyl groups—present unique challenges that require careful control of reaction conditions.

Reaction Scheme and Mechanism

The overall synthesis proceeds as follows:

  • Diazotization: 2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the 2-nitrobenzenediazonium salt.[1][2][3]

  • Azo Coupling: The electrophilic diazonium salt is then added to an alkaline solution of 2,4-di-tert-butylphenol. The phenol, activated by deprotonation to the phenoxide, acts as the nucleophile in an electrophilic aromatic substitution to form the final azo dye.[4][5][6]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Nitroaniline C 2-Nitrobenzenediazonium Chloride A->C 0-5 °C Crucial Temperature Control B NaNO₂ + HCl (aq) B->C F 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol C->F Slow Addition D 2,4-Di-tert-butylphenol D->F pH 9-10 Alkaline Conditions E NaOH (aq) E->F

Caption: Overall workflow for the synthesis of the target azo compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is extremely low or I obtained no product at all. What went wrong?

A low or non-existent yield can almost always be traced back to a failure in one of the two main steps: diazotization or coupling. The key is to diagnose which step failed.

  • Diazotization Issues: The Unstable Intermediate The formation of the diazonium salt from 2-nitroaniline is the most sensitive part of the synthesis. The electron-withdrawing nitro group deactivates the aromatic amine, making the reaction slower than with aniline itself.[7] Furthermore, diazonium salts are notoriously unstable at elevated temperatures.[5][7][8]

    • Cause 1: Temperature Exceeded 5 °C. This is the most common reason for failure. The diazotization reaction is exothermic. If the temperature rises above 5-10 °C, the diazonium salt rapidly decomposes into the corresponding phenol (2-nitrophenol) and nitrogen gas, preventing any subsequent coupling.[5][9][10]

      • Solution: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite using an ice-salt bath. Add the sodium nitrite solution dropwise and with vigorous stirring to dissipate localized heat.[1][8][9]

    • Cause 2: Incorrect pH. Diazotization requires a strongly acidic medium to generate the necessary electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[1][3][8]

      • Solution: Ensure a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl) is used. The acid protonates the nitrous acid, facilitating the formation of the nitrosonium ion, and also keeps the unreacted 2-nitroaniline in its soluble hydrochloride salt form.

    • Cause 3: Impure Reagents. Low-quality sodium nitrite or 2-nitroaniline can introduce impurities that interfere with the reaction.

      • Solution: Use reagents of high purity. It is good practice to perform a quick check for the presence of the diazonium salt before proceeding (see FAQ section).

  • Coupling Issues: Getting the Partners to React If diazotization was successful, the problem lies in the coupling step.

    • Cause 1: Incorrect pH. The coupling of a diazonium salt with a phenol requires a mildly alkaline environment (pH 9-10).[4][5] The acidic conditions from the diazotization step must be neutralized, and the phenol must be deprotonated to the more reactive phenoxide ion.[5][10] If the pH is too low, the phenol is not activated enough for the weakly electrophilic diazonium ion to attack. If the pH is too high, the diazonium salt can decompose.[11]

      • Solution: Dissolve the 2,4-di-tert-butylphenol in an aqueous sodium hydroxide solution. Slowly add the cold diazonium salt solution to this alkaline solution. Monitor the pH to ensure it remains in the optimal 9-10 range.

    • Cause 2: Premature Decomposition. Even if formed correctly, the diazonium salt has a limited lifetime. If there is a significant delay between its formation and its use in the coupling reaction, it will decompose.

      • Solution: Use the diazonium salt solution immediately after its preparation. Do not store it.[12] Ensure the receiving solution of 2,4-di-tert-butylphenol is also pre-cooled to maintain the low temperature.[13]

Q2: My product is an off-color, dark, or tarry substance instead of the expected colored solid. Why?

This issue points towards significant side reactions, primarily caused by the decomposition of the diazonium salt.

  • Cause 1: Thermal Decomposition. As mentioned, if the temperature rises, the diazonium salt reacts with water to form 2-nitrophenol and evolves nitrogen gas.[5][10] Phenols are prone to oxidation and can form dark, tarry polymeric materials, which contaminate the desired product.[9]

    • Solution: Strict adherence to the 0-5 °C temperature range is critical. Efficient stirring and slow, dropwise addition of reagents are mandatory to prevent localized hot spots.[8][9]

  • Cause 2: Self-Coupling. The electrophilic diazonium salt can react with the nucleophilic, unreacted 2-nitroaniline if the solution is not sufficiently acidic. This forms an undesired azo compound, which acts as a colored impurity.[9][14]

    • Solution: Maintain a strongly acidic environment during the diazotization step to ensure that the amino group of any unreacted 2-nitroaniline is protonated, rendering it non-nucleophilic.

Q3: I have my final product, but I'm struggling to purify it. What are the best methods?

Purification of azo dyes can be challenging due to the presence of inorganic salts and organic byproducts.[15]

  • Problem: Removing Inorganic Salts. The reaction mixture contains significant amounts of sodium chloride, sodium nitrite, and other salts.

    • Solution: After filtration, wash the crude product thoroughly with a large volume of cold water to dissolve and remove most of the inorganic salts.[12][15]

  • Problem: Removing Organic Impurities. Unreacted starting materials and byproducts like 2-nitrophenol or self-coupled dyes may be present.

    • Solution 1: Recrystallization. This is the most common method for purifying solid azo dyes.[15] The choice of solvent is critical. A mixture of ethanol and water is often effective.[16] Dissolve the crude product in a minimum amount of hot solvent, perform a hot filtration if necessary to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[15]

    • Solution 2: Column Chromatography. For high-purity applications or if recrystallization fails to separate isomers or closely related impurities, column chromatography can be employed.[16] However, this can be a more complex and costly procedure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of 2-nitroaniline? The optimal and most critical temperature range is 0-5 °C.[1][8] While some robust diazotization reactions can tolerate slightly higher temperatures, the instability of the 2-nitrobenzenediazonium salt makes strict temperature control essential for achieving a high yield.[5][17]

Q2: Why is a specific alkaline pH (9-10) required for the coupling reaction with 2,4-di-tert-butylphenol? The diazonium ion is a weak electrophile. To facilitate the electrophilic aromatic substitution, the nucleophile (2,4-di-tert-butylphenol) must be strongly activated. In a basic medium with a pH of 9-10, the phenolic hydroxyl group is deprotonated to form a phenoxide ion.[5] This phenoxide has a much higher electron density on the aromatic ring, making it a powerful nucleophile that can readily attack the diazonium ion.[4][5][10]

Q3: How can I quickly test if the diazotization was successful before proceeding? You can perform a spot test. Place a drop of a cold, alkaline solution of a highly reactive coupling agent, such as 2-naphthol, on a piece of filter paper. Then, add a drop of your cold diazonium salt solution. The immediate formation of a bright red or orange color indicates the presence of the diazonium salt and a successful diazotization.[8]

Q4: Why is slow addition of the diazonium salt to the phenol solution so important? Slow, dropwise addition is crucial for two main reasons.[4] First, it helps maintain temperature control by preventing a large exotherm. Second, it prevents localized high concentrations of the diazonium salt, which could lead to side reactions like decomposition or self-coupling before it has a chance to react with the intended phenol.[4][17]

Data & Protocols

Table 1: Optimized Reaction Parameters
ParameterStepRecommended ValueRationale
Temperature Diazotization0–5 °CPrevents decomposition of the unstable diazonium salt.[5][8]
Temperature Coupling0–10 °CMaintains the stability of the diazonium salt until it reacts.
pH DiazotizationStrongly Acidic (<2)Ensures formation of the nitrosonium ion (NO⁺) and prevents self-coupling.[8]
pH CouplingMildly Alkaline (9-10)Activates the phenol into the more nucleophilic phenoxide ion.[4][5]
Reagent Ratio 2-nitroaniline : NaNO₂~1 : 1.05A slight excess of sodium nitrite ensures complete diazotization.[8][11]
Reagent Ratio Diazonium Salt : Phenol~1 : 1A 1:1 stoichiometry is typical for the coupling reaction.[8]
Addition Rate NaNO₂ SolutionSlow, dropwisePrevents exothermic temperature spikes.[8]
Addition Rate Diazonium SolutionSlow, dropwiseEnsures controlled reaction and minimizes side products.[4][12]
Detailed Experimental Protocol

This is a representative protocol. Quantities may be scaled as needed.

Part A: Preparation of the 2-Nitrobenzenediazonium Chloride Solution

  • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 2-nitroaniline in 20 mL of water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid (~3 equivalents). The mixture will form a slurry of the amine hydrochloride salt.

  • Cool the beaker in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature.[1]

  • In a separate small beaker, dissolve 0.70 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.[15]

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred 2-nitroaniline suspension over 10-15 minutes. Ensure the temperature never rises above 5 °C.[8]

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure the reaction is complete. The result should be a clear, pale yellow solution of the diazonium salt. Use this solution immediately in the next step.

Part B: Azo Coupling and Product Isolation

  • In a separate 400 mL beaker, dissolve 2.06 g (0.01 mol) of 2,4-di-tert-butylphenol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution in an ice bath to below 10 °C.

  • With efficient stirring, slowly add the cold diazonium salt solution from Part A to the cold alkaline phenol solution over 15-20 minutes.[12][15]

  • A deeply colored precipitate (typically red or orange) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.[12]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the funnel with a generous amount of cold water to remove unreacted salts and other water-soluble impurities.[15]

  • Press the solid dry on the funnel and then transfer it to a watch glass to air-dry or dry in a desiccator.

  • Calculate the percentage yield and proceed with purification by recrystallization.

Troubleshooting Flowchart

Troubleshooting_Yield start Low or No Yield Observed check_diazo Was diazotization successful? (Perform spot test with 2-naphthol) start->check_diazo diazo_fail Diazotization Failure check_diazo->diazo_fail No coupling_fail Coupling Failure check_diazo->coupling_fail Yes temp_check Was temp kept at 0-5 °C? diazo_fail->temp_check acid_check Was sufficient acid used? temp_check->acid_check Yes temp_no No: Decomposed Fix: Use ice-salt bath, slow addition temp_check->temp_no No reagent_check Are reagents pure? acid_check->reagent_check Yes acid_no No: Incomplete reaction Fix: Use 2.5-3 eq. HCl acid_check->acid_no No reagent_no No: Side reactions Fix: Use high-purity starting materials reagent_check->reagent_no No temp_yes Yes ph_check Was coupling pH 9-10? coupling_fail->ph_check delay_check Was diazonium salt used immediately? ph_check->delay_check Yes ph_no No: Phenol not activated Fix: Dissolve phenol in NaOH solution ph_check->ph_no No delay_no No: Decomposed Fix: Prepare diazonium salt fresh and use immediately delay_check->delay_no No

Sources

Technical Support Center: Purification of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this azo dye. Our approach is built on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides a logical, step-by-step solution.

Q1: My final product is a sticky, oily solid instead of a crystalline powder after synthesis. How do I proceed with purification?

Answer:

An oily or amorphous crude product is common and typically indicates the presence of inorganic salts, unreacted starting materials, or other side products that depress the melting point and inhibit crystallization. The first step is a preliminary wash to remove highly polar impurities.

Causality: The synthesis of azo dyes often involves diazonium salts and coupling components in aqueous acidic or basic media.[1] Residual inorganic salts (e.g., NaCl, KHSO₄) and unreacted, water-soluble starting materials can contaminate the crude product, making it hygroscopic and difficult to handle.

Recommended Protocol:

  • Aqueous Wash: Transfer the crude product to a beaker. Add a volume of hot deionized water approximately 5-10 times the mass of the crude material.

  • Grinding/Stirring: Vigorously stir or grind the mixture with a spatula. The target compound is largely insoluble in water, while many inorganic impurities will dissolve. A similar washing step was proven effective for a structurally related compound.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with another portion of hot water, followed by a small amount of cold water.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a desiccator or vacuum oven to dry completely. This pre-purified material should be a more manageable solid, suitable for subsequent high-purity purification.

Q2: After recrystallization, my TLC plate still shows multiple spots. How do I remove persistent impurities?

Answer:

If recrystallization fails to yield a single spot on the TLC plate, it indicates that the impurities have similar solubility profiles to your target compound. In this scenario, column chromatography is the most effective next step due to its superior separatory power based on differential adsorption.[3]

Causality: The primary impurities are likely unreacted 2,4-di-tert-butylphenol and potentially isomeric azo products. 2,4-di-tert-butylphenol is significantly less polar than the target azo dye, which contains a nitro group and an azo linkage. This difference in polarity is ideal for separation on a polar stationary phase like silica gel.[4]

Workflow for Purity Assessment and Column Chromatography:

G cluster_0 Purity Assessment & Troubleshooting A Crude Product B Perform TLC Analysis (e.g., 8:2 Hexane:Ethyl Acetate) A->B C Single Spot? B->C Yes E Multiple Spots? B->E No D Recrystallization (e.g., from Ethanol) C->D H Final Product D->H F Column Chromatography E->F G Combine Pure Fractions F->G G->H

Caption: Troubleshooting workflow for product purification.

Detailed Column Chromatography Protocol:

  • Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as it is effective for separating polar organic compounds like azo dyes.[4]

  • Mobile Phase (Eluent) Selection:

    • Start by developing a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate or dichloromethane).

    • Aim for an Rf value of ~0.3 for your target compound. A suggested starting system is 8:2 or 7:3 n-Hexane:Ethyl Acetate .

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude dye in a minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the column.

  • Elution: Begin eluting with the starting solvent mixture. The less polar impurity (2,4-di-tert-butylphenol) should elute first. Gradually increase the polarity of the eluent (e.g., move from 8:2 to 7:3 Hexane:EtOAc) to elute your more polar target compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure dye.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Q3: My yield is very low after recrystallization. What are the common causes and how can I improve it?

Answer:

Low yield from recrystallization is a frequent issue. The primary causes are using an excessive amount of solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.

Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] Using too much solvent will keep more of your product dissolved even at low temperatures, drastically reducing recovery.

Optimization Strategies:

  • Minimize Solvent: Add just enough hot solvent to the crude product to achieve complete dissolution. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize precipitation.

  • Use a Solvent System: If finding a single ideal solvent is difficult, use a binary solvent system (e.g., Ethanol/Water or Hexane/Acetone).[5] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow to cool slowly.

  • Prevent Premature Crystallization: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and filter flask to prevent the product from crystallizing on the filter paper.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

Answer:

The most common impurities arise from the starting materials and the reaction conditions.

  • Unreacted 2,4-di-tert-butylphenol: This is the coupling component and a likely impurity if the reaction does not go to completion. It is a white solid with a melting point of 56.8 °C.[6]

  • Unreacted 2-nitroaniline: This is the diazo component.

  • Inorganic Salts: As mentioned in the troubleshooting guide, salts from the diazotization step (e.g., from NaNO₂ and acid) are common.[2]

  • Side-Products: Oxidation of the phenol can lead to quinone-type byproducts, although this is less common under controlled azo coupling conditions.[3] Isomeric products are also a possibility.

Q2: What is the best method to monitor the purification process?

Answer:

Thin-Layer Chromatography (TLC) is the most convenient and effective method. It allows for rapid assessment of the number of components in a mixture and helps in optimizing the solvent system for column chromatography. Your target compound, being an azo dye, will be a colored spot, making visualization straightforward. The starting material, 2,4-di-tert-butylphenol, will be colorless and require visualization under a UV lamp.

Q3: I have obtained a pure solid. What is the recommended recrystallization solvent?

Answer:

Based on protocols for structurally analogous compounds, ethanol is an excellent first choice for recrystallization.[2] It is a polar solvent that should effectively dissolve the compound when hot and allow for good crystal formation upon cooling. If ethanol proves too effective a solvent (i.e., the compound remains soluble even when cold), a mixed system like ethanol-water can be employed.

Q4: Why is it important to keep the diazotization reaction temperature at 0-5 °C, and how does this impact purification?

Answer:

The diazonium salt intermediate is unstable at higher temperatures and can decompose.[1] Maintaining a low temperature (0-5 °C) ensures the stability of this intermediate, maximizing the yield of the desired azo coupling product and minimizing the formation of decomposition byproducts (e.g., phenols formed from the reaction of the diazonium salt with water). A cleaner reaction mixture simplifies the subsequent purification process, often making a single recrystallization step sufficient.

Standard Purification Protocol

This protocol is based on a validated method for a closely related analogue and represents a robust starting point.[2]

G A Crude Product B Wash with Hot Water A->B C Filter and Dry Solid B->C D Dissolve in Minimum Hot Ethanol C->D E Hot Filtration (if needed) D->E Insoluble matter present F Slowly Cool to RT, then Ice Bath D->F No insoluble matter E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Purified Product H->I

Caption: Recommended workflow for purification.

Step-by-Step Methodology:

  • Initial Wash: Place the crude product in a beaker and add hot deionized water. Stir vigorously for 10-15 minutes.

  • Filtration: Filter the slurry using a Buchner funnel and wash the collected solid with additional hot water.

  • Drying: Allow the solid to air dry on the funnel by maintaining suction, then dry completely in a vacuum desiccator.

  • Recrystallization: a. Place the dried, pre-purified solid into an Erlenmeyer flask. b. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more ethanol in small portions only as needed. c. If any insoluble impurities remain, perform a hot gravity filtration. d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Final Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

References

  • Ji, X., Zhou, H., & Wang, H. (2009). 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1520. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Rojas, L. B., et al. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 27(23), 8206. [Link]

  • Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace. Retrieved from [Link]

  • Dykstra, S., Beiswenger, K., & Bischof, A. (2018). Nitration of Phenol and Purification by Column Chromatography. Macmillan Learning Curriculum Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,4,6-Tris(tert-butyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Retrieved from [Link]

  • ResearchGate. (n.d.). General Scheme for the synthesis of azo dyes of 2-nitrophenol. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Al-Ayed, A. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26950-26979. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. IJARSCT, 5(10). [Link]

Sources

"troubleshooting solubility issues with 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Fundamentals & Inherent Challenges (FAQ)

This section addresses the fundamental properties of the molecule that contribute to its solubility behavior.

Q1: What are the key physicochemical properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol that influence its solubility?

A1: Understanding the molecular structure is critical. This compound is a large, hydrophobic azo dye. Its poor aqueous solubility is a direct result of several structural features:

  • Bulky Hydrophobic Groups: The two tert-butyl groups create significant nonpolar surface area, causing the molecule to resist interaction with polar solvents like water.

  • Aromatic Systems: The multiple aromatic rings contribute to the compound's hydrophobicity and can lead to π-stacking interactions, promoting aggregation.

  • Phenolic Hydroxyl Group: The phenol group provides a site for ionization. At pH values significantly above its acidity constant (pKa), the hydroxyl group can deprotonate to form a phenoxide ion, which dramatically increases aqueous solubility.[1][2]

  • Azo Linkage and Nitro Group: These polar groups are often insufficient to overcome the hydrophobicity of the rest of the molecule.

A summary of its key properties, derived from analogous compounds, is presented below.

PropertyValue (Estimated)Implication for Solubility
Molecular Formula C20H25N3O3[3]Large, predominantly nonpolar structure.
Molecular Weight 355.43 g/mol [3]High molecular weight contributes to low solubility.
logP (Octanol-Water Partition Coefficient) High (Est. > 5)Strongly indicates a preference for nonpolar (oily) environments over aqueous ones.
pKa (Phenolic Proton) ~10-12Ionization and increased aqueous solubility will only occur under basic/alkaline conditions.
Appearance Crystalline SolidEnergy is required to break the crystal lattice before dissolution can occur.
Q2: Why does my compound appear "oily" or form aggregates instead of dissolving?

A2: This is a classic sign of a hydrophobic compound failing to partition into a polar solvent. The bulky tert-butyl groups and aromatic rings make the molecule highly nonpolar.[4] When introduced into an aqueous or highly polar environment, the compound's molecules are driven to associate with each other rather than with the solvent molecules, a phenomenon known as the hydrophobic effect. This self-association minimizes the disruption of the water's hydrogen-bonding network and leads to the formation of visible oily droplets or solid aggregates.

Section 2: Initial Troubleshooting & Solvent Selection

This section provides a systematic approach to achieving initial solubilization.

Q3: I've added the compound to my buffer and see insoluble particles. What is my first step?

A3: Do not assume the compound is insoluble in your final system. The key is to first prepare a concentrated stock solution in an appropriate organic solvent and then add this stock solution to your aqueous medium. Direct addition of the solid to an aqueous buffer will almost certainly fail. Follow this initial troubleshooting workflow:

G cluster_0 start Start: Insoluble particles observed in aqueous buffer prep_stock Action: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->prep_stock Stop direct addition add_stock Action: Add the stock solution dropwise to the vigorously stirring aqueous buffer. prep_stock->add_stock observe Observe the Result add_stock->observe success Success: Clear Solution (Proceed with experiment) observe->success No Particles precipitate Problem: Precipitation or cloudiness occurs. observe->precipitate Particles Form advanced Proceed to Advanced Troubleshooting (Section 3) precipitate->advanced

Initial troubleshooting workflow for solubilization.
Q4: What are the best starting solvents for preparing a stock solution?

A4: For highly hydrophobic compounds like this, polar aprotic solvents are the best starting point. They can dissolve nonpolar compounds while still being miscible with aqueous solutions to some extent.

SolventClassRecommended Starting ConcentrationNotes & Causality
DMSO (Dimethyl Sulfoxide)Polar Aprotic10-50 mMFirst Choice. Excellent solubilizing power for a wide range of hydrophobic compounds. Can be toxic to some cell lines at >0.5% v/v.
DMF (Dimethylformamide)Polar Aprotic10-50 mMSimilar to DMSO but can be more toxic. Good alternative if DMSO is not suitable.
Ethanol (100%) Polar Protic1-10 mMLess effective than DMSO/DMF but useful if a less toxic solvent is required. The hydroxyl group can limit its ability to dissolve highly nonpolar molecules.
Methanol Polar Protic1-10 mMSimilar profile to ethanol.
Acetone Polar AproticVariableCan be effective but its high volatility makes preparing accurate concentrations challenging.

Protocol Note: When preparing the stock, aid dissolution by gentle warming (37°C) or brief sonication. Always use high-purity, anhydrous solvents to avoid introducing water, which can cause premature precipitation.

Q5: Can I dissolve this compound directly in aqueous solutions by adjusting the pH?

A5: Yes, this is chemically feasible but must be approached with caution. The phenolic hydroxyl group is acidic. By raising the pH of the solution well above the compound's pKa, you can deprotonate it, forming a negatively charged phenoxide ion. This dramatically increases its aqueous solubility.[1][2]

However, many phenolic compounds can be unstable and degrade at high pH.[5][6] This approach is only recommended if your experimental conditions can tolerate a high pH (e.g., pH 11-12).

Effect of pH on the ionization and solubility of the phenolic group.

Section 3: Advanced Troubleshooting Techniques

If initial methods fail, these advanced techniques can overcome more persistent solubility issues.

Q6: My compound dissolves in DMSO, but precipitates immediately when I add it to my aqueous experimental buffer. What should I do?

A6: This is a common problem called "crashing out." It happens when the concentration of the organic solvent is diluted too quickly, forcing the hydrophobic compound out of the solution. The solution is to use a co-solvent system or modify the addition process.

A co-solvent is an intermediate solvent that is miscible with both your primary organic stock solvent (like DMSO) and your final aqueous buffer.[7][8] Propylene glycol or polyethylene glycol (PEG) are excellent choices.

Step-by-Step Protocol: Using a Co-Solvent

  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to the highest possible concentration (e.g., 50 mM).

  • Create Intermediate Dilution: Perform a serial dilution of your primary stock into a co-solvent like propylene glycol. For example, dilute 1:10 to create a 5 mM stock in a 10% DMSO / 90% propylene glycol mixture.

  • Final Dilution: Slowly add the intermediate dilution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This gradual change in solvent polarity prevents the compound from precipitating.

Q7: I've tried gentle heating, but the compound still won't dissolve. Can I use more aggressive methods?

A7: Yes, but with caution. Azo dyes can be sensitive to heat and prolonged exposure to high-energy input.

  • Sonication: Use a bath sonicator. This uses high-frequency sound waves to agitate the solvent and break apart solute aggregates. It is generally safer than probe sonication, which can generate significant localized heat. Apply sonication in short bursts (1-2 minutes) and allow the sample to cool to prevent thermal degradation.

  • Vortexing: Vigorous vortexing for several minutes can provide the mechanical energy needed to aid dissolution, especially for kinetically slow-to-dissolve solids.

  • Temperature Stability: Before applying heat, check for any available data on the compound's thermal stability. If none exists, assume it may be heat-labile. Avoid temperatures above 40-50°C unless you can confirm the compound's stability.

Q8: Could the purity of my compound be the problem? How would I know?

A8: Absolutely. If the supplied compound contains significant insoluble impurities, you may never achieve a clear solution.

  • Visual Inspection: High-purity compounds should appear as a homogenous crystalline powder. The presence of differently colored particles or amorphous clumps could indicate impurities.

  • Filtration Test: Prepare a saturated solution in a good organic solvent (e.g., DMSO). If the solution remains cloudy or has visible particulates, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for DMSO). If the filtrate is clear, it suggests the presence of insoluble impurities that have now been removed. You can then use this filtered stock solution for your experiments.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. Retrieved January 18, 2026, from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 18, 2026, from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid? (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Retrieved January 18, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved January 18, 2026, from [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). Journal of Agricultural and Food Chemistry. Retrieved January 18, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. Retrieved January 18, 2026, from [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2018). Molecules. Retrieved January 18, 2026, from [Link]

  • 2,4-DI-tert-BUTYL-6-NITROPHENOL. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • Degradation of Azo Dye Solutions by a Nanocrystalline Fe-Based Alloy and the Adsorption of Their By-Products by Cork. (2023). Applied Sciences. Retrieved January 18, 2026, from [Link]

  • 2,6-Di-tert-butyl-4-nitrophenol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Azo Dye Lab. (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • Process for removing stains with water-insoluble azo dyes. (n.d.). Google Patents.
  • 2,4,6-Tri-tert-butylphenol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent. (2022). Water. Retrieved January 18, 2026, from [Link]

  • 2,4-Di-tert-butylphenol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • 2,4-Di-tert-butylphenol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimizing Azo Coupling Reactions of 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

<

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the azo coupling of 2,4-di-tert-butylphenol. This resource offers practical, field-proven insights to help you navigate the nuances of this reaction and achieve optimal results.

Introduction to Azo Coupling with 2,4-Di-tert-butylphenol

The azo coupling reaction is a cornerstone of organic synthesis, enabling the formation of azo compounds (R-N=N-R'), which are valued for their vibrant colors and diverse applications in dyes, pigments, and pharmaceuticals.[1][2] The reaction involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and an activated aromatic compound, in this case, 2,4-di-tert-butylphenol, serves as the nucleophile.[3][4]

The bulky tert-butyl groups on the phenol ring introduce steric considerations that can influence the regioselectivity and overall efficiency of the coupling reaction. This guide will address the specific challenges and optimization strategies pertinent to this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, or I'm not getting any product. What are the likely causes?

Answer: Low or no yield in azo coupling reactions often points to issues in one of the two critical stages: diazotization or the coupling itself.[5]

Diazotization Stage Issues:

  • Incomplete Diazonium Salt Formation: The conversion of the primary aromatic amine to the diazonium salt is highly sensitive to temperature. This reaction is exothermic, and if the temperature rises above 5-10°C, the unstable diazonium salt can decompose, releasing nitrogen gas and preventing subsequent coupling.[6][7]

    • Solution: Meticulously maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite.[8]

  • Incorrect pH for Diazotization: A strongly acidic medium is essential for the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid like HCl.[5] Insufficient acidity will hinder the formation of the critical electrophile.

    • Solution: Ensure a sufficiently acidic environment by using an appropriate excess of mineral acid.

  • Purity of Starting Amine: Impurities in the aromatic amine can lead to unwanted side reactions and reduce the efficiency of diazotization.[8]

    • Solution: Use a high-purity aromatic amine. If necessary, purify the amine by recrystallization or distillation before use.

Coupling Stage Issues:

  • Suboptimal pH for Coupling: For phenols like 2,4-di-tert-butylphenol, mildly alkaline conditions (pH 9-10) are generally required to deprotonate the hydroxyl group, forming the more reactive phenoxide ion.[6][9] If the pH is too low, the phenol is not sufficiently activated. Conversely, a pH that is too high can lead to decomposition of the diazonium salt.[10]

    • Solution: Carefully monitor and adjust the pH of the coupling mixture. A pH meter or pH paper can be used to maintain the optimal range.

  • Slow Reaction Rate: The bulky tert-butyl groups on 2,4-di-tert-butylphenol can sterically hinder the approach of the diazonium salt, leading to a slower reaction rate.

    • Solution: Allow for a longer reaction time and ensure efficient stirring to maximize contact between the reactants.

Question 2: I'm observing a dark, tar-like substance in my reaction flask instead of a clean, colored precipitate. What's causing this and how can I prevent it?

Answer: The formation of brown or black tarry materials is a common indicator of diazonium salt decomposition and other side reactions.[8]

  • Primary Cause: Elevated Temperatures: The thermal instability of diazonium salts is the most frequent culprit.[11][12] If the temperature is not strictly controlled, the diazonium salt will decompose into a variety of byproducts, often leading to polymerization and tar formation.[7]

    • Prevention: As emphasized previously, rigorous temperature control (0-5°C) is paramount during both the diazotization and coupling steps.[8]

  • Oxidation of the Phenol: Phenols can be susceptible to oxidation, which can generate colored impurities and contribute to the formation of undesirable byproducts.[8]

    • Prevention: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 3: My final product is a mixture of isomers. How can I improve the regioselectivity of the coupling reaction with 2,4-di-tert-butylphenol?

Answer: Azo coupling with phenols typically occurs at the para position to the hydroxyl group.[3] However, with 2,4-di-tert-butylphenol, the para position is blocked by a tert-butyl group, forcing the coupling to occur at an ortho position. The presence of a second tert-butyl group at the other ortho position can lead to steric hindrance and potentially a mixture of products if coupling occurs at the less hindered ortho position or if side reactions become more prominent.

  • Controlling the Coupling Position: The primary coupling position for 2,4-di-tert-butylphenol will be the unoccupied ortho position (position 6).

  • Minimizing Side Reactions: By optimizing the reaction conditions as described above (temperature, pH, purity of reagents), you can minimize the formation of byproducts that might be mistaken for isomers.

  • Purification: If a mixture of products is unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired isomer.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the azo coupling of 2,4-di-tert-butylphenol?

A1: For phenols, a mildly alkaline pH, typically in the range of 9-10, is optimal for the coupling reaction.[6] This is because the alkaline conditions deprotonate the phenolic hydroxyl group to form the much more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[14][15]

Q2: Why is a low temperature (0-5°C) so critical for this reaction?

A2: Diazonium salts are notoriously unstable and can decompose readily at temperatures above 5°C.[6][7] This decomposition is often exothermic and can lead to a runaway reaction, resulting in low yields and the formation of hazardous byproducts.[16] Maintaining a low temperature ensures the stability of the diazonium salt intermediate, allowing it to react with the coupling partner as intended.[2]

Q3: What are some common side reactions to be aware of?

A3: Besides the decomposition of the diazonium salt, other potential side reactions include:

  • N-coupling: If the diazonium salt reacts with an unreacted primary or secondary amine, it can form a triazene.[8]

  • Reaction with the solvent: In aqueous solutions, warming the diazonium salt can lead to its replacement by a hydroxyl group, forming a phenol.[17]

Q4: How can I confirm that my diazonium salt has formed successfully before proceeding with the coupling reaction?

A4: A simple spot test can be performed. Place a drop of the cold diazonium salt solution onto a piece of filter paper, and then add a drop of a cold, alkaline solution of a reactive coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically orange or red) indicates the presence of the diazonium salt.[5]

Experimental Protocols

General Procedure for the Azo Coupling of 2,4-Di-tert-butylphenol

This is a generalized procedure and may require optimization for specific aromatic amines.

Part A: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the aromatic amine in a dilute mineral acid (e.g., HCl).

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete diazotization.

Part B: Azo Coupling with 2,4-Di-tert-butylphenol

  • In a separate flask, dissolve 2,4-di-tert-butylphenol in an aqueous solution of sodium hydroxide (to form the phenoxide).

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold phenoxide solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.

  • After the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[13]

Data Presentation

Table 1: Key Reaction Parameters for Optimizing Azo Coupling

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[6][7]
Coupling Temperature 0-5°CMinimizes side reactions and diazonium salt decomposition.[8]
Diazotization pH Strongly AcidicEnsures the formation of nitrous acid for efficient diazotization.[5]
Coupling pH (for Phenols) Mildly Alkaline (pH 9-10)Activates the phenol to the more reactive phenoxide ion.[6][9]
Reagent Purity HighMinimizes the formation of colored byproducts.[8]
Stirring VigorousEnsures efficient mixing of reactants, especially with sterically hindered substrates.

Visualizations

Reaction Mechanism

Azo_Coupling_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Ar-NH₂ NaNO2_HCl NaNO₂ + HCl (0-5°C) Amine->NaNO2_HCl Reacts with Diazonium Ar-N₂⁺ (Diazonium Salt) NaNO2_HCl->Diazonium Forms Phenoxide Phenoxide Ion Diazonium->Phenoxide Electrophilic Attack Phenol 2,4-di-tert-butylphenol NaOH NaOH (pH 9-10) Phenol->NaOH Deprotonation NaOH->Phenoxide Azo_Dye Azo Dye Product Phenoxide->Azo_Dye Forms

Caption: General workflow for the azo coupling of 2,4-di-tert-butylphenol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Coupling Check Coupling Step Start->Check_Coupling Temp_Control Temp_Control Check_Diazotization->Temp_Control pH_Diazotization Insufficient Acid? Check_Diazotization->pH_Diazotization Amine_Purity Impure Amine? Check_Diazotization->Amine_Purity pH_Coupling Incorrect Coupling pH? Check_Coupling->pH_Coupling Reaction_Time Insufficient Reaction Time? Check_Coupling->Reaction_Time Solution1 Maintain 0-5°C Temp_Control->Solution1 Yes Solution2 Use Excess Mineral Acid pH_Diazotization->Solution2 Yes Solution3 Purify Amine Amine_Purity->Solution3 Yes Solution4 Adjust pH to 9-10 pH_Coupling->Solution4 Yes Solution5 Increase Reaction Time Reaction_Time->Solution5 Yes

Caption: A logical workflow for troubleshooting low-yield azo coupling reactions.

References

  • Britannica. (n.d.). Diazonium salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level.... Retrieved from [Link]

  • Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5. Retrieved from [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • NIH. (2024, January 26). The continuous flow synthesis of azos. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • ACS Publications. (2024, May 30). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Retrieved from [Link]

  • One Part of Chemistry. (2013, January 23). Synthesis of azo dyes. Retrieved from [Link]

  • ResearchGate. (2019, February 19). SYNTHESIS OF AZO DYES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

  • YouTube. (2016, October 19). Azo Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Retrieved from [Link]

  • TSI Journals. (n.d.). application-of-bisphenol-as-a-coupler-in-the-synthesis-of-azo-dyes-and-its-assessments-on-vegetable-tanned-leather.pdf. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments. Our approach is rooted in established chemical principles governing azo dyes, tailored to the specific structural features of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is governed by a combination of its functional groups:

  • Azo Group (-N=N-): This chromophoric group is susceptible to both reductive and oxidative cleavage. This cleavage is often the primary pathway for degradation, leading to a loss of color in the solution. Azo dyes are also known to undergo reversible trans-cis photoisomerization upon exposure to UV light, which can alter their physical and spectral properties.[1][2]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group can be oxidized, particularly at higher pH values. Its acidity also means that the molecule's charge and tautomeric equilibrium (azo vs. hydrazone form) are pH-dependent, which can significantly impact its stability and absorption spectrum.[3][4][5]

  • Nitro Group (-NO2) on the Phenyl Ring: The presence of an electron-withdrawing nitro group can influence the photochemical stability of the azo dye.[6]

  • Steric Hindrance from tert-Butyl Groups: The bulky tert-butyl groups can provide some steric protection to the azo linkage and the phenolic hydroxyl group, potentially enhancing the molecule's overall stability against certain chemical attacks.

Q2: What is the expected color of a solution of this compound, and why might it vary?

A2: Azo dyes are intensely colored, and the specific shade depends on the electronic structure of the molecule. For this compound, a color in the range of yellow to orange or red is expected. The perceived color can vary due to several factors:

  • Solvent Polarity: Different solvents can interact with the dye molecule, altering its electronic state and thus its absorption spectrum. This phenomenon is known as solvatochromism.[7][8]

  • pH: The pH of the solution can cause a color shift (halochromism). Changes in pH can alter the protonation state of the phenolic hydroxyl group and influence the azo-hydrazone tautomeric equilibrium, both of which affect the molecule's conjugation and, therefore, its color.[5][9][10]

  • Concentration: At high concentrations, aggregation of dye molecules can occur, which may lead to a change in the observed color.

Q3: What are the general recommendations for storing solutions of this compound?

A3: To maximize the shelf-life of your solutions, adhere to the following storage conditions:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[11] Azo dyes can be susceptible to photolysis.[1]

  • Controlled Temperature: Store solutions at a low temperature (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, consider freezing the solution if the solvent system allows.

  • Inert Atmosphere: If the application is sensitive to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing can be beneficial.

  • pH Control: If possible, buffer the solution to a pH where the compound exhibits maximum stability, which for many phenolic azo dyes is in the neutral to slightly acidic range.[12][13]

Troubleshooting Guide

Problem 1: The color of my solution is fading or changing unexpectedly over a short period.
  • Potential Cause 1: Photodegradation

    • Explanation: Exposure to ambient or UV light can induce cleavage of the azo bond or other photochemical reactions, leading to a loss of conjugation and color.[6][14]

    • Troubleshooting Steps:

      • Immediate Action: Protect your solution from light by using amber vials or wrapping the container in aluminum foil.[11]

      • Verification: Prepare a fresh solution and divide it into two aliquots. Keep one exposed to ambient light and the other in complete darkness. Monitor the color of both solutions over time using UV-Vis spectroscopy. A significant change in the absorbance of the light-exposed sample compared to the dark control confirms photodegradation.

      • Preventative Measures: Conduct all experiments under subdued lighting conditions or with light-protected vessels.

  • Potential Cause 2: pH Shift

    • Explanation: A change in the pH of your solution can alter the electronic structure of the dye, causing a color shift. This is particularly relevant for unbuffered solutions where absorption of atmospheric CO2 can lower the pH over time.[4][9]

    • Troubleshooting Steps:

      • pH Measurement: Measure the pH of your solution.

      • pH Adjustment: If the pH has drifted, adjust it back to the desired value.

      • Buffered Solutions: For future experiments, prepare your solutions in a suitable buffer system to maintain a constant pH.

  • Potential Cause 3: Reductive or Oxidative Cleavage

    • Explanation: The azo bond is susceptible to chemical cleavage.[15] Oxidizing agents (e.g., dissolved oxygen, peroxides) or reducing agents in your system can break the -N=N- bond, leading to the formation of colorless degradation products like anilines and phenols.[3][15]

    • Troubleshooting Steps:

      • Review Components: Examine all components of your solution for the presence of potential oxidizing or reducing agents.

      • Degassing: If oxidative degradation is suspected, degas your solvent and solution by sparging with nitrogen or argon.

      • Analytical Confirmation: Use techniques like HPLC-MS to identify potential degradation products.[16][17] The presence of 2,4-di-tert-butyl-6-aminophenol and 2-nitroaniline would strongly suggest reductive cleavage.

Problem 2: I am observing precipitation or reduced solubility of the compound.
  • Potential Cause 1: Inappropriate Solvent

    • Explanation: this compound is a relatively nonpolar molecule and is expected to have good solubility in common organic solvents like chloroform, toluene, and THF, but poor solubility in water.[7]

    • Troubleshooting Steps:

      • Solvent Selection: Ensure you are using a solvent of appropriate polarity. Refer to the table below for general guidance.

      • Co-solvents: If a mixed solvent system is required (e.g., for biological assays), you may need to use a co-solvent like DMSO or DMF to maintain solubility upon dilution into an aqueous buffer.

  • Potential Cause 2: Temperature Effects

    • Explanation: Solubility is temperature-dependent. If you are working at a lower temperature than that at which the solution was prepared, the compound may precipitate out.

    • Troubleshooting Steps:

      • Gentle Warming: Gently warm the solution while stirring to redissolve the precipitate.

      • Saturated Solutions: Avoid preparing highly concentrated or near-saturated solutions if they will be subjected to temperature fluctuations.

Data Summary Table
ParameterRecommended Condition/SolventRationale
Storage 2-8°C, protected from lightMinimizes thermal and photodegradation.
pH Neutral to slightly acidic (buffered)Phenolic azo dyes often exhibit greater stability in this range.[12][13]
High Solubility Toluene, Chloroform, THF, DMFGood for stock solutions due to nonpolar nature.[7]
Moderate Solubility Ethanol, AcetonitrileMay be suitable for some applications.
Low Solubility WaterExpected due to the hydrophobic nature of the molecule.
Experimental Protocols

Protocol 1: Monitoring Compound Stability by UV-Vis Spectroscopy

This protocol allows for the rapid assessment of degradation over time.

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in a suitable, high-purity solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solution: Dilute the stock solution to an appropriate concentration that gives a maximum absorbance (λmax) reading between 0.5 and 1.5.

  • Initial Scan: Immediately after preparation, perform a full UV-Vis spectral scan (e.g., 200-800 nm) to determine the λmax and the initial absorbance value (A₀).

  • Incubation: Store the working solution under the desired experimental conditions (e.g., exposed to light at room temperature). Prepare a control sample stored under ideal conditions (in the dark at 2-8°C).

  • Time-Point Measurements: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance at λmax.

  • Data Analysis: Calculate the percentage of remaining compound at each time point (t) using the formula: Percentage Remaining = (Aₜ / A₀) * 100 A significant decrease in absorbance indicates degradation.

Mandatory Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main This compound cluster_triggers Degradation Triggers cluster_products Degradation Products A Parent Compound P1 Cis-Isomer A->P1 Photoisomerization P2 Cleavage Products (e.g., Anilines, Phenols) A->P2 Cleavage P3 Other Degraded Forms A->P3 Other Reactions T1 Light (UV/Vis) T1->A T2 Oxidizing/Reducing Agents T2->A T3 Extreme pH T3->A

Caption: Potential degradation pathways for the azo phenol compound.

Diagram 2: Troubleshooting Workflow for Solution Discoloration

G Start Solution Discoloration Observed Q1 Is the solution protected from light? Start->Q1 Sol1 Protect from light (amber vial/foil). Re-evaluate. Q1->Sol1 No Q2 Is the solution pH controlled/buffered? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Measure pH and use a buffered system. Re-evaluate. Q2->Sol2 No Q3 Are there potential redox agents present? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Remove redox agents or use inert atmosphere. Re-evaluate. Q3->Sol3 Yes End Consult advanced analytical techniques (HPLC-MS) Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting workflow for solution discoloration.

References

  • Molecular Modeling Studies on the Photochemical Stability of Azo Dyes. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. ACS ES&T Water.[Link]

  • Proposed mechanism for the degradation of phenolic azo dyes by P... ResearchGate.[Link]

  • Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. MDPI.[Link]

  • Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. MDPI.[Link]

  • Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate.[Link]

  • Azo dye - Wikipedia. Wikipedia.[Link]

  • Photoisomerization in Photoaligned Azo Dyes Exhibiting Photostability. ResearchGate.[Link]

  • Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions. MDPI.[Link]

  • Degradation of Azo Dyes: Bacterial Potential for Bioremediation. MDPI.[Link]

  • Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. PubMed.[Link]

  • Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. MDPI.[Link]

  • Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. RSC Publishing.[Link]

  • effect of ethanol-water solvents on the stability constants of azo dyes derived from substituted 2, 4- dihydroxyacetophenone. ResearchGate.[Link]

  • Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. PMC - NIH.[Link]

  • Profiling the Effects of pH and Temperature on Azo Dye-Decolourisation by Aspergillus quadrilineatus Strain BUK_BCH_BTE1 Isolate. Bayero Journal of Pure and Applied Sciences.[Link]

  • (PDF) Redox biodegradation of azo dyes. ResearchGate.[Link]

  • Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PubMed Central.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC - NIH.[Link]

  • Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. PMC - NIH.[Link]

  • (PDF) Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. ResearchGate.[Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. SpringerLink.[Link]

  • Study on Degradation of Azodyes through Bioremediation. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

  • Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. FAO AGRIS.[Link]

  • Azo Dyes Degradation Approaches and Challenges: An Overview. ResearchGate.[Link]

  • Azo Dye Testing. Applied Technical Services.[Link]

  • Degradation of Azo Dyes by Laccase and Ultrasound Treatment. ResearchGate.[Link]

  • The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. MDPI.[Link]

  • Making an Azo Dye from Phenol. Chemistry LibreTexts.[Link]

  • Investigation Activity and Stability of Peroxidase Plant Enzyme to Decolorize Azo Dyes. IOP Conference Series: Earth and Environmental Science.[Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.[Link]

  • (PDF) Ecological and Biological Impacts of Azo Compounds: A Concise Review of Toxicity, Degradation, and Sustainable Solutions. ResearchGate.[Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC - NIH.[Link]

  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed.[Link]

  • Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Synthesis of 2-nitro-4-t-butyl phenol. PrepChem.com.[Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.[Link]

Sources

"resolving peak splitting in HPLC analysis of azo compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Peak Splitting in HPLC: A Troubleshooting Guide for Researchers

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues, specifically during the analysis of azo compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve these common chromatographic challenges effectively.

Peak splitting, where a single analyte peak appears as two or more conjoined peaks, is a significant issue that compromises the accuracy and reliability of quantitative analysis. This phenomenon can arise from a multitude of factors, ranging from hardware problems to complex chemical interactions between the analyte, mobile phase, and stationary phase. Azo compounds, with their characteristic nitrogen-nitrogen double bonds and often complex structures capable of ionization and metal chelation, can be particularly susceptible to issues that manifest as poor peak shape.[1][2]

This guide follows a logical, question-based troubleshooting workflow to help you systematically identify and rectify the root cause of peak splitting in your experiments.

Troubleshooting Guide: A Systematic Approach to Peak Splitting

The first and most critical step in troubleshooting is to determine the scope of the problem. Are all peaks in your chromatogram splitting, or is the issue confined to a single analyte? The answer to this question will direct you down one of two distinct diagnostic paths.

Initial Diagnosis: Where Do I Start?

A logical workflow is essential for efficiently diagnosing the cause of peak splitting. The following diagram outlines the initial decision-making process.

G cluster_A Path A: Investigate System-Wide Problems cluster_B Path B: Investigate Analyte-Specific Problems Start Observation: Peak Splitting Detected Decision1 Are ALL peaks in the chromatogram splitting? Start->Decision1 Path_A System/Hardware Issue Decision1->Path_A  Yes   Path_B Method/Chemistry Issue Decision1->Path_B  No, only one  or some peaks   Cause_A1 Column Void or Channeling Path_A->Cause_A1 Cause_A2 Partially Blocked Frit Path_A->Cause_A2 Cause_A3 Injector Malfunction or Improper Connection Path_A->Cause_A3 Cause_B1 Sample Solvent Mismatch Path_B->Cause_B1 Cause_B2 Mobile Phase pH near Analyte pKa Path_B->Cause_B2 Cause_B3 Column Overload Path_B->Cause_B3 Cause_B4 Analyte-Specific Interactions Path_B->Cause_B4

Sources

Technical Support Center: Azo Dye Synthesis - Quenching and Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azo Dye Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance and troubleshooting for the critical quenching and workup stages of azo dye synthesis. As Senior Application Scientists, we offer field-proven insights to ensure the safety, efficiency, and purity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the quenching and workup of azo dyes, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of Azo Dye After Workup

Question: I performed an azo coupling reaction, and after the workup procedure, I obtained a very low yield of my target dye, or in some cases, no product at all. What could be the potential causes and how can I rectify this?

Answer:

Low yields in azo dye synthesis can often be traced back to the instability of the diazonium salt intermediate and improper workup conditions.[1] Here are the key factors to consider:

  • Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, particularly at temperatures above 5°C.[1][2] This decomposition leads to the formation of phenols and nitrogen gas, reducing the amount of diazonium salt available for the coupling reaction.[1]

    • Solution: Strict temperature control (0-5°C) throughout the diazotization and coupling steps is paramount.[1][3] Use an ice-salt bath to maintain this temperature range.

  • Improper pH of the Coupling Reaction: The pH of the reaction medium is critical for a successful azo coupling. The coupling component's reactivity is highly pH-dependent.

    • Phenolic Coupling Components: For phenols and naphthols, the coupling should be performed under alkaline conditions to form the more reactive phenolate ion.[4]

    • Aromatic Amine Coupling Components: When coupling with aromatic amines, the reaction is typically carried out in weakly or moderately acidic conditions.[5]

    • Solution: Optimize the pH of your coupling reaction based on the nature of your coupling component. Use appropriate buffers if necessary to maintain the desired pH.

  • Slow Rate of Reagent Addition: The rate at which the diazonium salt solution is added to the coupling component can significantly impact the yield.

    • Solution: A slow, dropwise addition of the cold diazonium salt solution to the vigorously stirred, cooled solution of the coupling component is recommended to control the reaction rate and temperature.[6][7]

  • Side Reactions: Unreacted primary amine can react with the formed diazonium salt to produce diazoamino compounds, reducing the yield of the desired azo dye.[7]

    • Solution: Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and acid, and by maintaining a low temperature.[1]

Issue 2: Product is Impure, Containing Multiple Colored Species

Question: My final azo dye product appears to be a mixture of different colors, and TLC analysis shows multiple spots. What are the likely impurities and how can I purify my product effectively?

Answer:

The presence of multiple colored species indicates the formation of side products or the presence of unreacted starting materials. Common impurities include isomers of the desired dye, products from self-coupling of the diazonium salt, and degradation products.[8]

Effective Purification Strategies:

  • Recrystallization: This is often the first and most effective method for purifying crude azo dyes.[6][8]

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the dye completely at an elevated temperature but have low solubility at cooler temperatures.[6] Common solvents include ethanol, glacial acetic acid, or mixtures of ethanol and water.[6][8]

    • Protocol:

      • Dissolve the crude dye in a minimum amount of the hot solvent.

      • If insoluble impurities are present, perform a hot gravity filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[6]

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.[6]

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is a powerful technique.[6]

    • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is chosen based on Thin-Layer Chromatography (TLC) analysis to achieve good separation.[6]

    • Protocol:

      • Pack a column with a slurry of the stationary phase in the mobile phase.

      • Dissolve the crude dye in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column with the mobile phase, collecting the separated components in fractions.

      • Analyze the fractions by TLC to identify those containing the pure dye.

      • Combine the pure fractions and remove the solvent using a rotary evaporator.[6]

  • Liquid-Liquid Extraction: This technique can be used to remove certain impurities based on their differential solubility in two immiscible liquids.[9][10] For instance, adjusting the pH of an aqueous solution of the dye can help in separating acidic or basic impurities by extracting them into an organic solvent.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of quenching and workup procedures in azo dye synthesis.

Q1: Why is it crucial to quench the reaction, and what are the recommended procedures?

A1: Quenching is a critical safety step to neutralize any unreacted and potentially explosive diazonium salts remaining in the reaction mixture.[2][3] Diazonium salts in their solid state can be sensitive to friction and shock and may decompose violently.[2][11]

  • Recommended Quenching Agents:

    • Hypophosphorous acid (H₃PO₂): An aqueous solution of hypophosphorous acid is often suggested for the removal of residual diazonium compounds.[12]

    • Urea: While not a direct quencher for diazonium salts, urea is used to destroy excess nitrous acid, which can prevent unwanted side reactions.

  • Procedure for Quenching:

    • After the coupling reaction is complete, and while maintaining the low temperature, slowly add the quenching agent to the reaction mixture with vigorous stirring.

    • To confirm the absence of nitrous acid (a precursor to diazonium salts), you can test the solution with starch-iodide paper. A blue-black color indicates the presence of nitrous acid, and more quenching agent should be added.[2][3]

Q2: How do I choose the right workup solvent for my azo dye?

A2: The choice of workup solvent depends on the solubility characteristics of your azo dye and the impurities you are trying to remove.

  • For Extraction: Solvents like ethyl acetate or diethyl ether are commonly used to extract azo dye degradation products or other organic impurities from an aqueous reaction mixture.[9] The polarity of the solvent should be chosen based on the polarity of the target compound.[9]

  • For Recrystallization: The principle of "like dissolves like" is a good starting point. Polar azo dyes will require more polar solvents for recrystallization, while non-polar dyes will need non-polar solvents. As mentioned earlier, ethanol, acetic acid, and water-ethanol mixtures are common choices.[6][8]

Q3: What are the key safety precautions I should take during quenching and workup?

A3: Safety is paramount when working with azo compounds and their precursors.

  • Handling Diazonium Salts:

    • Never isolate diazonium salts in a dry state unless absolutely necessary and with extreme caution , as they can be explosive.[2][11] It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[11][12]

    • Always keep diazonium salt solutions cold (0-5°C).[2][3]

    • Use a plastic spatula when handling any solid diazonium compounds.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Perform all manipulations in a well-ventilated fume hood.[13]

  • Waste Disposal: Neutralize any residual diazo compounds in waste solutions before disposal. Traces of diazo compounds can be destroyed by adding them to acetic acid.[13]

Visualized Workflows

General Quenching and Workup Procedure

G cluster_0 Post-Reaction cluster_1 Quenching (Safety Step) cluster_2 Isolation of Crude Product cluster_3 Purification A Azo Coupling Reaction Mixture B Add Quenching Agent (e.g., Hypophosphorous Acid) A->B 1. Neutralize unreacted diazonium salts C Stir at 0-5°C B->C D Test for complete quenching (Starch-Iodide Paper) C->D E Vacuum Filtration D->E 2. Isolate F Wash with Cold Water E->F G Air Dry or Use Desiccator F->G H Crude Azo Dye G->H I Choose Purification Method H->I 3. Purify J Recrystallization I->J Common & Effective K Column Chromatography I->K For High Purity/ Complex Mixtures L Pure Azo Dye J->L K->L G start Low Azo Dye Yield q1 Was the reaction temperature maintained at 0-5°C? start->q1 s1 Potential diazonium salt decomposition. Maintain strict temperature control in future experiments. q1->s1 No q2 Was the pH of the coupling reaction optimized for the coupling component? q1->q2 Yes a1_yes Yes a1_no No s2 Incorrect pH reduces reactivity. Use alkaline conditions for phenols and acidic for amines. q2->s2 No q3 Was the diazonium salt solution added slowly to the coupling component with vigorous stirring? q2->q3 Yes a2_yes Yes a2_no No s3 Rapid addition can lead to localized overheating and side reactions. Ensure slow, controlled addition. q3->s3 No end_node Consider other factors: purity of starting materials, stoichiometry. q3->end_node Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low yields in azo dye synthesis.

References

  • An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs - Benchchem.
  • What is the best method that can be used to extract textile dye degradation products? - ResearchGate. Available at: [Link]

  • Technical Support Center: Optimizing Azo Coupling Reaction Yield - Benchchem.
  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts - ACS Publications. Available at: [Link]

  • Purification procedures for synthetic dyes: Part 1—dry column chromatography - Semantic Scholar. Available at: [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Suggestions required for efficient isolation and purification of azo pigments? - ResearchGate. Available at: [Link]

  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC - PubMed Central. Available at: [Link]

  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Technical Support Center: Synthesis of Azo Dyes - Benchchem.
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. Available at: [Link]

    • Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. - Quora. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the common challenges encountered during scale-up. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections to directly address the practical issues you may face.

Synthesis Overview & Core Chemistry

The synthesis of this compound is a classic example of diazo coupling chemistry. It is a two-step process that requires precise control over reaction conditions to ensure high yield, purity, and, most importantly, safety.

  • Diazotization: 2-Nitroaniline is converted into a highly reactive 2-nitrobenzenediazonium salt using nitrous acid. The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures.[1][2]

  • Azo Coupling: The resulting diazonium salt is immediately reacted with 2,4-di-tert-butylphenol. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, coupling to the electron-rich phenol to form the final azo compound.[3]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Work-up & Purification A 2-Nitroaniline C 2-Nitrobenzenediazonium Salt Solution (Unstable Intermediate) A->C Nitrosation B NaNO₂ / HCl (aq) 0-5 °C B->C E Final Product (Precipitate) C->E Immediate Use D 2,4-Di-tert-butylphenol in Alkaline Solution D->E Electrophilic Aromatic Substitution F Filtration & Washing E->F G Recrystallization F->G H Pure Product G->H

Caption: High-level workflow for the synthesis of the target azo compound.

Troubleshooting & FAQ Guide

This section addresses common problems encountered during the synthesis and scale-up.

Part A: Diazotization of 2-Nitroaniline

The conversion of 2-nitroaniline to its diazonium salt is the most critical and hazardous step. The electron-withdrawing nitro group decreases the basicity of the amine, requiring carefully controlled conditions for efficient reaction.[2]

Q1: My diazotization reaction is giving low yields or failing completely. What are the most likely causes?

A1: This is a common issue, often related to three critical parameters: temperature, acid stoichiometry, and the rate of nitrite addition.

  • Causality - Temperature: The 2-nitrobenzenediazonium salt is thermally unstable. If the temperature rises above the recommended 0-5 °C range, it will rapidly decompose into 2-nitrophenol and nitrogen gas.[4][5] This decomposition is irreversible and is a primary cause of yield loss. On a large scale, efficient heat removal is paramount. Ensure your reactor has adequate cooling capacity and that the cooling is initiated before the reaction starts.

  • Causality - Acidity: You need a sufficient excess of strong acid (typically 2.5-3 equivalents). The first equivalent protonates the aniline, one is consumed in forming nitrous acid from NaNO₂, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted aniline and suppresses the formation of inactive iso-diazotates.[6]

  • Causality - Nitrite Addition: Adding the sodium nitrite solution too quickly can create localized "hot spots" due to the exothermic nature of the reaction, leading to decomposition.[7] It can also lead to a buildup of nitrous acid, which can undergo side reactions. The nitrite solution should be added slowly and sub-surface to ensure rapid mixing and temperature control.

Q2: I'm observing significant foaming and gas evolution. How do I know if it's a problem?

A2: Some gas evolution is expected, but excessive or rapid foaming is a sign of trouble. The primary cause is the decomposition of the diazonium salt into nitrogen gas.[5] This indicates that your reaction temperature is too high. On a large scale, this is a serious safety concern as it can lead to a rapid increase in reactor pressure. If you observe this, immediately stop the nitrite addition and apply maximum cooling.

Q3: How can I be sure the diazotization is complete before I start the coupling reaction?

A3: You must test for two things: the absence of unreacted aniline and a slight excess of nitrous acid.

  • Testing for Nitrous Acid: A slight excess of nitrous acid ensures all the aniline has reacted. This is easily tested using starch-iodide paper. A drop of the reaction mixture on the paper should produce an immediate blue-black color.

  • Quenching Excess Nitrous Acid: Once the reaction is complete, this excess nitrous acid MUST be quenched before the coupling step. It can otherwise lead to unwanted side reactions with the phenol, such as nitration.[8] Add a small amount of sulfamic acid or urea until the starch-iodide test is negative.[2]

Q4: What are the absolute critical safety protocols for handling diazonium salts at scale?

A4: This cannot be overstated: Diazonium salts are explosive when isolated in a dry, solid state. [9]

  • NEVER Isolate the Intermediate: The diazonium salt must be generated and used as a cold, aqueous solution in situ. Do not attempt to remove the solvent or crystallize the intermediate.[9]

  • Strict Temperature Control: Maintain the temperature below 5 °C at all times. Use a reliable temperature probe and a cooling system with sufficient capacity.[9]

  • Avoid Friction and Shock: Dried diazonium salts are sensitive to friction and shock. Even scraping a solid residue with a metal spatula can initiate detonation.[9][10]

  • Controlled Addition: Add reagents slowly to manage the exotherm.

  • Proper Quenching: Ensure any unreacted diazonium salt is safely quenched at the end of the process before work-up.

Parameter Lab Scale (e.g., 250 mL flask) Scale-Up (e.g., 50 L reactor) Rationale & Justification
Temperature 0-5 °C (Ice Bath)0-5 °C (Jacketed Chiller)Prevents thermal decomposition of the unstable diazonium salt. Critical for both safety and yield.[9]
NaNO₂ Addition Slow, dropwise additionSlow, controlled pumping (sub-surface)Manages the highly exothermic reaction, preventing localized hot spots and runaway conditions.
Agitation Magnetic StirrerOverhead Mechanical Stirrer (Baffled Reactor)Ensures rapid homogenization of reactants and efficient heat transfer to the cooling jacket.
Monitoring Thermometer, Starch-Iodide PaperCalibrated Temperature Probe, Online pH (optional), Starch-Iodide PaperProvides precise and reliable control over critical process parameters.

Table 1: Critical Parameter Comparison for Diazotization Scale-Up.

Part B: Azo Coupling with 2,4-Di-tert-butylphenol

This step is generally less hazardous than diazotization but requires careful control to ensure high purity and the correct product isomer.

Q5: The yield of my final product is low and the color is weak. What went wrong in the coupling step?

A5: The most common culprit is incorrect pH. The coupling of a diazonium salt to a phenol is highly pH-dependent.

  • Causality - pH Control: The reaction is an electrophilic aromatic substitution. While the phenol itself can react, its deprotonated form, the phenoxide ion, is much more electron-rich and therefore a far more reactive nucleophile.[11] To achieve this, the reaction medium must be alkaline (typically pH 8-10). Before adding the diazonium salt solution, you must dissolve the 2,4-di-tert-butylphenol in an aqueous base (like sodium hydroxide). If the pH is too low (acidic or neutral), the coupling rate will be extremely slow, allowing the diazonium salt to decompose before it can react.[6]

Q6: My product is precipitating as an oily or sticky solid that is difficult to filter. How can I improve its physical properties?

A6: This is a classic crystallization and precipitation problem that is exacerbated at scale.

  • Control the Rate of Reaction/Precipitation: Add the cold diazonium salt solution slowly to the alkaline phenol solution. A slower addition rate allows for more orderly crystal growth rather than rapid, amorphous precipitation.

  • Maintain Temperature: Keep the coupling reaction cold (e.g., 0-10 °C) initially. This helps control the reaction rate and can improve the crystalline nature of the product.

  • "Seeding": If you have a small amount of previously made, crystalline product, adding a few seed crystals to the reaction mixture just as precipitation begins can promote the formation of well-defined crystals.

  • Digestion/Aging: After the addition is complete, allowing the slurry to stir (or "digest") for a period, sometimes with gentle warming, can help the initial precipitate convert to a more stable and filterable crystalline form.

Part C: Work-up and Purification

Q7: My final product shows multiple spots on a TLC analysis. What are the common impurities?

A7: Impurities can arise from both the diazotization and coupling steps.

  • Unreacted 2,4-di-tert-butylphenol: If the diazotization was inefficient, you won't have enough diazonium salt to react with all the phenol.

  • 2-Nitrophenol: This is a decomposition product from the diazonium salt if the temperature was too high during the first step.[4]

  • Side-Products: If excess nitrous acid was not quenched, it can nitrate the 2,4-di-tert-butylphenol, creating nitrated phenol impurities.[8]

  • Tars: Uncontrolled side reactions can form dark, polymeric materials that are difficult to remove.

G Start Low Yield or Impure Product (Post-Synthesis) Check_Diazotization Was Diazotization Temperature Maintained at 0-5 °C? Start->Check_Diazotization Check_pH Was Coupling Reaction pH Alkaline (8-10)? Check_Diazotization->Check_pH Yes Result_Decomp Root Cause: Diazonium Decomposition. Impurity: 2-Nitrophenol. Action: Improve reactor cooling & monitoring. Check_Diazotization->Result_Decomp No Check_Quench Was Excess Nitrous Acid Quenched Before Coupling? Check_pH->Check_Quench Yes Result_Slow_Coupling Root Cause: Slow/Incomplete Coupling. Impurity: Unreacted Phenol, Decomposition Products. Action: Ensure proper basification of phenol solution. Check_pH->Result_Slow_Coupling No Result_Nitration Root Cause: Unwanted Side Reaction. Impurity: Nitrated Phenols. Action: Implement post-diazotization quench step (urea/sulfamic acid). Check_Quench->Result_Nitration No Result_OK Problem likely lies elsewhere. Consider purification efficiency. Check_Quench->Result_OK Yes

Caption: Troubleshooting decision tree for low yield or purity issues.

Q8: What is the best way to purify the crude product at scale?

A8: While column chromatography is useful at the lab scale, it is generally not feasible for large quantities. Recrystallization is the preferred industrial method.[12]

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. It should not dissolve the impurities, or it should dissolve them so well that they remain in the mother liquor upon cooling. Common choices for azo dyes include ethanol, isopropanol, acetic acid, or toluene, often with water as an anti-solvent.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Filter the hot solution to remove any insoluble impurities (like tars or inorganic salts). Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.

  • Washing: After filtering the purified crystals, wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

References

  • Google Patents. (1998). A process for preparing 2,4-ditertiary butyl phenol. KR0141429B1.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of.... Retrieved from [Link]

  • Google Patents. (1978). Method of preparing 2,6-di-tert.butylphenol. US4113976A.
  • National Institutes of Health (NIH). (2024). The continuous flow synthesis of azos. Retrieved from [Link]

  • Google Patents. (2006). Method for the recrystallisation and/or purification of azo-type compounds. WO2006072699A1.
  • ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]

  • Chemguide. (n.d.). Some reactions of diazonium ions. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) The continuous flow synthesis of azos. Retrieved from [Link]

  • YouTube. (2021). Coupling Reactions of Diazonium Salts. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)-. Retrieved from [Link]

  • CHIMIA. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments? Retrieved from [Link]

  • MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • ACS Publications. (1919). A Method for the Purification of Certain Azo Dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved from [Link]

  • ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • YouTube. (2019). Converting anilines to diazoniums ions. Retrieved from [Link]

  • SciSpace. (2010). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Azo Dyes: Benchmarking 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Evolving Demands for Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for 60-70% of all dyes used across the textile, food, and materials science industries.[1] Their defining feature is the azo group (–N=N–), a chromophore that links two or more aromatic systems, enabling a vast spectrum of vibrant colors.[1][2] However, the performance and safety of an azo dye are not universal; they are dictated by the specific molecular architecture. Factors such as thermal stability, photostability, color fastness, and toxicological profile are critical parameters that determine a dye's suitability for high-performance applications.[3][4][5]

This guide presents an in-depth comparative analysis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (hereafter referred to as BTNPAP), a specialized azo dye, against three widely recognized commercial azo dyes: Sudan I , Disperse Orange 1 , and Para Red . Through a combination of structural analysis, comparative performance data, and detailed experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with the technical insights necessary to evaluate and select appropriate azo dyes for their specific applications. We will explore the causal relationships between chemical structure and performance, offering a framework for understanding and predicting the behavior of these critical compounds.

Part 1: Structural and Synthetic Overview

The performance of an azo dye is fundamentally rooted in its molecular structure. The substituents on the aromatic rings can dramatically influence electronic properties, steric hindrance, and intermolecular interactions, thereby affecting color, stability, and solubility.

BTNPAP is characterized by bulky tert-butyl groups on the phenol ring and a nitro group on the phenyl ring. The tert-butyl groups are expected to increase steric hindrance around the azo bond, potentially enhancing thermal and photostability, while also increasing solubility in non-polar media. The electron-withdrawing nitro group significantly influences the molecule's color and electronic properties.

The comparator dyes were chosen for their established use-cases and distinct structural features:

  • Sudan I (Solvent Yellow 14): A simple, lipophilic monoazo dye used to color non-polar substances like waxes and oils.[6]

  • Disperse Orange 1: A disperse dye designed for low-solubility application in dyeing synthetic fibers like polyester.[7][8]

  • Para Red (Pigment Red 1): One of the earliest commercial azo dyes, known for its brilliant red but limited by poor fastness properties.[9][10]

G cluster_0 Chemical Structures BTNPAP 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol (BTNPAP) C₂₂H₂₉N₃O₃ SudanI Sudan I (Solvent Yellow 14) C₁₆H₁₂N₂O DispOrg1 Disperse Orange 1 C₁₈H₁₄N₄O₂ ParaRed Para Red (Pigment Red 1) C₁₆H₁₁N₃O₃

Caption: Chemical structures of the analyzed azo dyes.

Experimental Protocol: Synthesis of BTNPAP

The synthesis of azo dyes is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This protocol describes a representative synthesis for BTNPAP.

Causality: The diazotization step must be performed at low temperatures (0-5 °C) because the diazonium salt intermediate is unstable and can decompose, reducing the final product yield. The coupling reaction with the phenol is performed under slightly alkaline conditions to activate the phenol as a nucleophile (phenoxide ion), facilitating its attack on the electrophilic diazonium salt.

Step-by-Step Protocol:

  • Diazotization of 2-Nitroaniline:

    • Dissolve 2-nitroaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the 2-nitrobenzenediazonium chloride solution.

  • Azo Coupling:

    • In a separate vessel, dissolve 2,4-di-tert-butylphenol in an aqueous sodium hydroxide solution to form the sodium phenoxide salt.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the phenoxide solution with vigorous stirring.

    • Maintain the temperature below 10 °C throughout the addition. A colored precipitate of BTNPAP will form immediately.

    • Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the crude BTNPAP precipitate by vacuum filtration.

    • Wash the solid product thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

    • Dry the purified product in a vacuum oven.

Part 2: Comparative Performance Analysis

The utility of a dye is defined by its performance under various conditions. This section compares BTNPAP with the selected dyes across key metrics. The data for BTNPAP is inferred based on its structure, while data for the comparator dyes is sourced from available literature.

Data Summary Table
Performance MetricThis compound (BTNPAP)Sudan IDisperse Orange 1Para Red
Molecular Formula C₂₂H₂₉N₃O₃C₁₆H₁₂N₂O[6]C₁₈H₁₄N₄O₂[7]C₁₆H₁₁N₃O₃[9]
Melting Point (°C) Estimated: 170-180131–134[6]151-160[11]248–252[9][12]
Solubility High in organic solvents, insoluble in waterSoluble in fats and oils, insoluble in water[6][13]Insoluble in water, soluble in some organic solvents[11]Insoluble in water and ethanol[12]
Light Fastness Estimated: Good to Very GoodFairGood[14]Poor to Fair[9][12]
Wash Fastness Estimated: Very GoodN/A (Solvent Dye)Very Good to Excellent[14]Poor[9][10]
Thermal Stability Estimated: High (Decomp. >290°C)ModerateGoodModerate
Toxicity Profile UnknownCategory 3 Carcinogen[15]Questionable Carcinogen[11]Suspected Carcinogen[9][12]

Analysis of Performance:

  • Thermal Stability: The bulky tert-butyl groups in BTNPAP are hypothesized to sterically shield the azo bond, inhibiting thermal degradation pathways and leading to a higher decomposition temperature compared to less substituted dyes like Sudan I and Para Red.[16] Azo dyes typically begin to decompose in the 200-270 °C range, making a stability above 290 °C, similar to some highly stable reported dyes, a significant advantage for high-temperature polymer processing.[17][18]

  • Photostability: The stability of the azo bond to UV degradation is a critical factor for the longevity of the color.[4] While Para Red is known for its poor lightfastness, the complex substitutions on BTNPAP and Disperse Orange 1 contribute to better stability. Electron-withdrawing groups, like the nitro group in BTNPAP, can influence photostability, and the overall molecular structure is key to resisting photodegradation.[19]

  • Fastness Properties: Para Red's poor wash fastness is a major drawback for textile applications.[9][10] In contrast, disperse dyes like Disperse Orange 1 are designed for high fastness on synthetic fibers.[14] BTNPAP, with its large molecular size and lipophilic character, is predicted to exhibit strong binding and therefore excellent wash fastness on appropriate substrates.

  • Toxicity: A significant concern with azo dyes is their potential to undergo reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.[20][21] Sudan I is classified as a carcinogen, and both Disperse Orange 1 and Para Red are considered questionable or suspected carcinogens.[9][11][15] The toxicological profile of BTNPAP is unknown and would require dedicated assessment, but its breakdown would yield 2-nitroaniline and 6-amino-2,4-di-tert-butylphenol, which would need to be evaluated independently.

Part 3: Protocols for Performance Evaluation

To ensure trustworthy and reproducible comparisons, standardized testing methodologies are essential. The following protocols outline the procedures for evaluating key performance metrics.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the dye begins to decompose, providing a quantitative measure of its thermal stability.

G start Start: TGA Protocol prep 1. Sample Preparation (Weigh 3-10 mg of dye into an inert TGA pan) start->prep load 2. Instrument Setup (Place pan in TGA furnace, set N₂ flow rate to 20-50 mL/min) prep->load program 3. Heating Program (Ramp temperature from 25°C to 600°C at 10°C/min) load->program record 4. Data Acquisition (Continuously record mass loss as a function of temperature) program->record analyze 5. Data Analysis (Determine onset of decomposition and temperature of max weight loss) record->analyze end End: Thermal Stability Profile analyze->end

Caption: Experimental workflow for thermal degradation analysis using TGA.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-10 mg of the azo dye sample into an inert TGA sample pan (e.g., alumina or platinum).[3]

  • Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]

  • Heating Program: Initiate a heating program to ramp the temperature from ambient (approx. 25°C) to a final temperature (e.g., 600°C) at a constant rate, typically 10°C/min.

  • Data Acquisition: Record the sample's mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the point at which significant mass loss begins). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Protocol 2: Light Fastness Evaluation

Objective: To assess the resistance of the dyed material to color fading upon exposure to a standardized light source, simulating sunlight.

Step-by-Step Protocol:

  • Sample Preparation: Dye a suitable substrate (e.g., polyester fabric for disperse dyes) according to a standardized dyeing procedure. Prepare multiple identical samples.

  • Exposure: Mount the dyed samples in a light fastness tester equipped with a Xenon arc lamp, which mimics the solar spectrum. Partially cover each sample with an opaque mask.

  • Control: Simultaneously expose a set of Blue Wool Standards (rated 1-8) under the same conditions.[17]

  • Evaluation: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the sample matches a specific Grey Scale rating.

  • Rating: Compare the fading of the test sample to the fading of the Blue Wool Standards. The light fastness rating (from 1 for very poor to 8 for excellent) is the number of the Blue Wool Standard that shows similar fading.[5]

Conclusion

This comparative guide establishes a framework for evaluating the performance of azo dyes, using this compound as a case study. The analysis suggests that the specific structural modifications of BTNPAP—namely the bulky tert-butyl groups—are likely to impart superior thermal stability and wash fastness compared to simpler, traditional azo dyes like Para Red and Sudan I. Its performance profile may be more comparable to high-performance disperse dyes such as Disperse Orange 1, but potentially with enhanced thermal properties beneficial for demanding applications like high-temperature polymer coloration.

However, the predicted advantages must be weighed against the unknown toxicological profile. As with all azo dyes, a thorough safety assessment is paramount before adoption. The provided protocols offer a standardized basis for researchers to conduct their own empirical evaluations, ensuring that dye selection is based on robust, comparable data. Future research should focus on the empirical validation of BTNPAP's performance and a comprehensive toxicological assessment of its degradation products.

References

  • Wikipedia. Azo dye. [Link]

  • Wikipedia. Sudan I. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Disperse Orange 1: Properties, Applications, and Safety of an Azo Dye for Textile and Hair Color. [Link]

  • Grokipedia. Para red. [Link]

  • Sustainability Directory. Azo Dye Toxicity. [Link]

  • ACS Publications. Molecular Modeling Studies on the Photochemical Stability of Azo Dyes | The Journal of Physical Chemistry A. [Link]

  • ECCC Data Catalogue. Toxicity of azo dyes to benthic invertebrates. [Link]

  • Museum of Fine Arts Boston. Para red - MFA Cameo. [Link]

  • Grokipedia. Sudan I. [Link]

  • DyeMaster. From Runway to Risk: The Harmful Effects of Azo Dyes in Textiles. [Link]

  • PMC. Toxicological significance of azo dye metabolism by human intestinal microbiota. [Link]

  • International Journal of Scientific & Engineering Research. Thermalstability and Photostability of new Azo dye. [Link]

  • NIH. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET Disperse Orange 1. [Link]

  • World dye variety. Disperse Orange 1. [Link]

  • Wikipedia. Para red. [Link]

  • Researching. Study on the Thermal Stability of Azo Dyes in Optical Storage. [Link]

  • MDPI. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. [Link]

  • Iowa State University. Comparative Analysis of Azo Dye Restriction in the International Textile Industry. [Link]

  • Anveshana's International Publication. COMPARATIVE ANALYSIS OF AZO DYE DECOLORIZATION METHODS: ADSORPTION VS. BIODEGRADATION. [Link]

  • MDPI. Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. [Link]

  • NIH. Disperse Orange 1 - PubChem. [Link]

  • ResearchGate. Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. [Link]

  • ResearchGate. Thermal characterization of azobenzene dyes. [Link]

  • chemeurope.com. Para Red. [Link]

  • Dubai Municipality. Sudan Dyes in Food. [Link]

  • Semantic Scholar. Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. [Link]

  • ResearchGate. (PDF) Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

Sources

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for the Quantification of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality; it is the bedrock of reliable data and, consequently, patient safety. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol, a complex organic molecule representative of new chemical entities or potential impurities that require rigorous analytical oversight.

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just the "how" but, more critically, the "why" behind each step of the validation process. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol is a self-validating system.

The Analytical Challenge: Understanding the Analyte

Before embarking on method validation, a thorough understanding of the analyte, this compound, is paramount. Its structure reveals several key features that will influence our analytical strategy:

  • A Phenolic Group: This imparts acidic properties and a potential for polar interactions.

  • An Azo Group (-N=N-): This chromophore is key for UV-Vis detection.

  • Bulky Tert-butyl Groups: These nonpolar moieties will significantly influence its retention in reversed-phase chromatography.

  • A Nitrophenyl Moiety: This adds to the molecule's polarity and UV absorbance.

Given its structure, a reversed-phase HPLC (RP-HPLC) method is the logical choice for separation, as it will effectively leverage the hydrophobic character imparted by the tert-butyl groups.

The Validation Master Plan: A Holistic Approach

Method validation is not a linear checklist but an interconnected series of experiments designed to demonstrate that the analytical method is fit for its intended purpose. Our validation plan will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Development Method Development & Optimization Specificity Specificity & Forced Degradation Method_Development->Specificity Proceed to Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & System Suitability Robustness->Routine_Analysis

Caption: A workflow for HPLC method validation.

Experimental Protocols and Data Interpretation

Here, we detail the experimental design for each validation parameter, offering insights into the rationale and expected outcomes.

Proposed HPLC Method

The following hypothetical HPLC method will be the subject of our validation. This method is designed based on the physicochemical properties of similar azo and phenolic compounds.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (70:30, v/v)
Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method. It demonstrates that the method can unequivocally assess the analyte in the presence of expected components like impurities, degradants, and excipients. Forced degradation studies are the cornerstone of proving specificity.[4][5] The goal is not to completely destroy the drug substance but to generate a representative profile of potential degradation products. A target degradation of 5-20% is generally considered appropriate.[4]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in the diluent.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of degradation products.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the analyte peak and all degradation product peaks.

  • The peak purity analysis of the analyte should show no signs of co-elution.

  • The mass balance should be between 95% and 105%, indicating that all degradation products are accounted for.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be not more than 2% of the response at 100% of the working concentration.

  • A visual inspection of the calibration curve should confirm linearity.

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75765,890
1001,020,456
1251,275,123
1501,530,987
0.9998
Accuracy (Recovery)

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a placebo matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100100.5100.5
120118.899.0
Mean Recovery 99.5%
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the working concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of measurements and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Precision Level%RSD
Repeatability0.8%
Intermediate Precision1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Typical Variations to be Studied:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase Composition: ± 2% absolute in the organic component

  • Detection Wavelength: ± 2 nm

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all varied conditions.

Robustness_Parameters HPLC_Method Optimized HPLC Method Flow_Rate Flow Rate (± 0.1 mL/min) HPLC_Method->Flow_Rate Deliberate Variations Temperature Column Temperature (± 5°C) HPLC_Method->Temperature Deliberate Variations Mobile_Phase Mobile Phase (± 2% Acetonitrile) HPLC_Method->Mobile_Phase Deliberate Variations Wavelength Detection Wavelength (± 2 nm) HPLC_Method->Wavelength Deliberate Variations

Caption: Parameters to vary during robustness testing.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method is a rigorous, multi-faceted process that provides documented evidence that the method is suitable for its intended purpose. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a robust, reliable, and compliant analytical method for the quantification of this compound or any other new chemical entity. This, in turn, ensures the integrity of the data generated throughout the drug development lifecycle, from early-stage research to final product release.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines - Scientific & Academic Publishing. (2023). Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Azo Dye-Based Chemosensors in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical analytical challenge. Colorimetric chemosensors offer a rapid, cost-effective, and often visually intuitive means of identifying and quantifying these species. Among the various classes of chemosensors, azo dyes are particularly prominent due to their straightforward synthesis, tunable structures, and distinct chromogenic responses upon metal ion coordination.[1] However, the utility of any chemosensor is fundamentally dictated by its selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of several representative azo dye-based chemosensors, offering supporting experimental data and protocols to aid in the selection of appropriate sensing agents for specific applications.

While the specific compound 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is not extensively characterized in the scientific literature as a chemosensor, this guide will delve into the performance of structurally related and functionally analogous azo dyes to provide a robust framework for understanding and evaluating cross-reactivity in this class of sensors. We will examine key performance metrics and interference data for several well-documented azo dye sensors to illustrate the principles of selectivity and guide future sensor development and application.

The Principle of Azo Dye-Based Sensing

Azo dyes function as colorimetric chemosensors through the interaction between the dye molecule and a target metal ion.[2] This interaction, typically a coordination complex formation, alters the electronic properties of the dye's chromophore, leading to a measurable change in its absorption spectrum.[2] This spectral shift is often perceived as a distinct color change, enabling qualitative "naked-eye" detection and quantitative spectrophotometric analysis.[1] The core structure of an azo dye, characterized by the –N=N– functional group, can be readily modified to fine-tune its sensitivity and selectivity for a specific metal ion.[2]

Comparative Analysis of Azo Dye Chemosensors

To provide a practical understanding of cross-reactivity, we will compare the performance of three distinct azo dye-based sensors reported in the literature, each designed for the detection of different metal ions.

Dabcyl: A Versatile Sensor with Tunable Selectivity

4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid, commonly known as Dabcyl, has been explored as a colorimetric chemosensor for various metal cations.[3] In an acetonitrile solution, Dabcyl exhibits a noticeable color change from light yellow to pink in the presence of Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺.[3] Further studies in an aqueous micellar solution (SDS) demonstrated a selective response to Pd²⁺, Sn²⁺, and Fe³⁺, with distinct color changes to purple for Pd²⁺ and magenta for Sn²⁺ and Fe³⁺.[4][5]

Cross-Reactivity Profile of Dabcyl:

Competitive binding experiments are crucial for determining the selectivity of a chemosensor. For Dabcyl, studies have shown high selectivity towards Pd²⁺ even in the presence of other metal ions in an SDS aqueous mixture.[6]

Target Ion(s)Interfering Ions TestedObserved InterferenceReference
Pd²⁺, Sn²⁺, Fe³⁺Various other metal ionsHigh selectivity for Pd²⁺ in competitive assays.[6][4][5][6]
8-Hydroxyquinoline-Based Azo Dyes: High Sensitivity for Nickel

A series of azo dyes incorporating the 8-hydroxyquinoline moiety have been synthesized and evaluated as colorimetric chemosensors for Ni²⁺. These sensors exhibit a color change from orange to violet in the presence of nickel ions. The introduction of the 8-hydroxyquinoline group is a common strategy to enhance the chelating ability and, consequently, the sensing performance for specific metal ions.

Performance and Cross-Reactivity of an 8-Hydroxyquinoline Azo Dye (Sensor S2):

ParameterValueReference
Target Ion Ni²⁺
Limit of Detection (LOD) 0.012–0.038 µM[7]
Response Time 2 minutes
Optimal pH 8
Stoichiometry (Dye:Metal) 3:1
Interfering Ions Tested Not specified in detail, but implied high selectivity
A Bis-Azo Dye for Selective Copper Detection

A novel bis-azo dye (BAD) has been synthesized for the selective determination of Cu²⁺ in aqueous solutions.[8] This sensor demonstrates a color change from red to pale orange upon binding with Cu²⁺.[8]

Performance and Cross-Reactivity of a Bis-Azo Dye (BAD):

ParameterValueReference
Target Ion Cu²⁺[8][9]
Limit of Detection (LOD) 0.13 µM[8][9]
Linear Range 1.6–17.5 µM[8][9]
Response Time ~6 minutes[8][9]
Optimal pH 9.0[9]
Stoichiometry (Dye:Metal) 1:1[8][9]
Interfering Ions Tested Not specified in detail, but described as having "good selectivity"[9]

Master Comparison of Azo Dye Chemosensor Performance

The following table summarizes the key performance metrics of the discussed azo dye chemosensors, providing a clear comparison for researchers selecting a sensor for a particular application.

ChemosensorTarget Ion(s)Limit of Detection (LOD)Response TimeOptimal pHKey FeatureReference(s)
Dabcyl Pd²⁺, Sn²⁺, Fe³⁺5.4 x 10⁻⁸ M (for Pd²⁺)Not specified6 (in SDS)Versatile with tunable selectivity based on solvent system.[5][6]
8-Hydroxyquinoline Azo Dye (S2) Ni²⁺0.012–0.038 µM2 minutes8High sensitivity for Nickel.[7]
Bis-Azo Dye (BAD) Cu²⁺0.13 µM~6 minutes9.0Good selectivity for Copper in aqueous media.[8][9]

Experimental Protocol for Cross-Reactivity Assessment

To ensure the trustworthiness of a chemosensor, a rigorous evaluation of its cross-reactivity is essential. The following is a generalized, step-by-step methodology for assessing the selectivity of a colorimetric chemosensor using UV-Vis spectroscopy.

Objective: To determine the selectivity of an azo dye chemosensor for its target metal ion in the presence of other potentially interfering metal ions.
Materials:
  • Azo dye chemosensor stock solution (e.g., 1 mM in a suitable solvent).

  • Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM in deionized water or an appropriate solvent).

  • Buffer solutions for pH control.

  • Spectrophotometer and cuvettes.

Procedure:
  • Preparation of the Sensor Solution: Dilute the chemosensor stock solution to a working concentration (e.g., 10 µM) in the desired solvent system (e.g., acetonitrile, aqueous buffer).

  • Initial Spectral Measurement: Record the UV-Vis absorption spectrum of the sensor solution alone. This will serve as the baseline.

  • Titration with Target Ion: To a fresh aliquot of the sensor solution, add a specific concentration of the target metal ion (e.g., 2 equivalents). Record the UV-Vis spectrum and note the change in absorbance and/or the appearance of new absorption bands.

  • Interference Studies (Competitive Binding): a. To a fresh aliquot of the sensor solution, add a specific concentration of a potential interfering ion (e.g., 10 equivalents). Record the UV-Vis spectrum. b. To the solution from step 4a, add the same concentration of the target metal ion as in step 3. Record the final UV-Vis spectrum.

  • Data Analysis: Compare the spectral changes observed in the presence of the target ion alone with those observed in the presence of both the target and interfering ions. A significant dampening or alteration of the target ion's response indicates cross-reactivity.

Visualizing the Sensing Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the conceptual sensing mechanism of an azo dye and the experimental workflow for cross-reactivity testing.

SensingMechanism AzoDye Azo Dye Chemosensor Complex Azo Dye-Metal Ion Complex AzoDye->Complex + MetalIon Target Metal Ion MetalIon->Complex Coordination ColorChange Colorimetric Response (Visible Color Change) Complex->ColorChange Results in

Caption: Conceptual workflow of an azo dye chemosensor for metal ion detection.

CrossReactivityWorkflow cluster_0 Control Experiment cluster_1 Interference Test Sensor_Control Sensor Solution TargetIon_Control Add Target Ion Sensor_Control->TargetIon_Control Spectrum_Control Record UV-Vis Spectrum (Response A) TargetIon_Control->Spectrum_Control Analysis Compare Response A and Response B (A ≈ B indicates high selectivity) Spectrum_Control->Analysis Sensor_Interference Sensor Solution InterferingIon Add Interfering Ion Sensor_Interference->InterferingIon TargetIon_Interference Add Target Ion InterferingIon->TargetIon_Interference Spectrum_Interference Record UV-Vis Spectrum (Response B) TargetIon_Interference->Spectrum_Interference Spectrum_Interference->Analysis

Caption: Experimental workflow for assessing the cross-reactivity of a chemosensor.

Conclusion

The selection of an appropriate azo dye-based chemosensor requires a thorough understanding of its performance characteristics, particularly its selectivity and cross-reactivity. While a universal sensor for all applications does not exist, by carefully examining the available experimental data for compounds like Dabcyl, 8-hydroxyquinoline derivatives, and specialized bis-azo dyes, researchers can make informed decisions. The provided experimental protocol for assessing cross-reactivity offers a standardized approach to validate the performance of new and existing chemosensors, ensuring the generation of reliable and reproducible data in sensing applications. This comparative guide serves as a foundational resource for navigating the complexities of chemosensor selection and application in scientific research and development.

References

  • Shafiekhani, H., Mostaghni, F., & Madadi Mahani, N. (2024). Design selective Cu2+ chemo-sensor based on Bis-Azo dye for determination of Cu2+ in water samples. Chemical Review and Letters, 7(3), 404-412. [Link]

  • Olaleye, S. O., Idowu, S. O., Ahmed, S., & Khan, M. (2025). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. RSC Advances. [Link]

  • Scilit. (n.d.). Dabcyl as a Naked Eye Colorimetric Chemosensor for Palladium Detection in Aqueous Medium. Retrieved from [Link]

  • Gbret-sbai, M., & et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Letters in Applied NanoBioScience, 10(3), 3909-3916. [Link]

  • Shafiekhani, H., Mostaghni, F., & Madadi Mahani, N. (2024). Design selective Cu2+ chemo-sensor based on Bis-Azo dye for determination of Cu2+ in water samples. Chemical Review and Letters, 7(3), 404-412. [Link]

  • Almeida, S., & et al. (2023). Dabcyl as a Naked Eye Colorimetric Chemosensor for Palladium Detection in Aqueous Medium. Molecules, 28(16), 6111. [Link]

  • ResearchGate. (2025). Azo-Dye Based Molecular Switches for Visual Detection of Metal Ions: Advances and Perspectives. Retrieved from [Link]

  • Almeida, S., & et al. (2023). Dabcyl as a Naked Eye Colorimetric Chemosensor for Palladium Detection in Aqueous Medium. PubMed, 28(16), 6111. [Link]

  • ResearchGate. (n.d.). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, sensitive, and selective copper (II) determination using sensitive chromogenic azo dye based on sulfonamide. Retrieved from [Link]

  • Kshtriya, V., Koshti, B., & Gour, N. (2021). A new Azo dye based sensor for selective and sensitive detection of Cu(II), Sn(II), and Al(III) Ions. ChemRxiv. [Link]

  • ResearchGate. (2025). Dabcyl as a Naked Eye Colorimetric Chemosensor for Palladium Detection in Aqueous Medium. Retrieved from [Link]

  • Cheng, Y., Zhang, M., & et al. (n.d.). Azo dyes based on 8-hydroxyquinoline benzoates : Synthesis and application as colorimetric Hg2+-selective chemosensors. Semantic Scholar. [Link]

  • Wang, Y., & et al. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. [Link]

  • Al-Majidi, S. M., & et al. (2022). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Molecules, 27(19), 6289. [Link]

  • MDPI. (n.d.). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]

  • Raposo, M. M., & et al. (2021). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. Chemistry, 3(4), 1135-1146. [Link]

  • ResearchGate. (n.d.). UV-VIS dates for azo dyes and their azo-metal chelates in DMF. Retrieved from [Link]

  • El-Ghamry, M. A., & et al. (2021). Rapid, sensitive, and selective copper (II) determination using sensitive chromogenic azo dye based on sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119103. [Link]

  • ResearchGate. (2025). Rhodamine-Based Arylpropenone Azo Dyes as Dual Chemosensor for Cu2+/Fe3+ Detection. Retrieved from [Link]

  • Kshtriya, V., Koshti, B., & Gour, N. (2021). A New Azo Dye Based Sensor for Selective and Sensitive Detection of Cu(II), Sn(II), and Al(III) Ions. ChemRxiv. [Link]

  • ResearchGate. (2016). Selective Colorimetric Sensor for the Detection of Hg 2+ and H 2 S in Aqueous Medium and Waste Water Samples. Retrieved from [Link]

  • Wiley Online Library. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32). [Link]

  • MedCrave. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. MOJ Biorg Org Chem, 5(2), 48-54. [Link]

  • National Center for Biotechnology Information. (n.d.). On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. Retrieved from [Link]

  • PubMed. (2015). Highly selective and reversible chemosensor for Pd(2+) detected by fluorescence, colorimetry, and test paper. ACS Applied Materials & Interfaces, 7(2), 1284-1289. [Link]

Sources

A Comparative Analysis of Antioxidant Capacity: 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol versus the Industry Standard BHT

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Quest for Superior Oxidative Stability

In the realms of pharmaceutical development, materials science, and food preservation, the battle against oxidative degradation is perpetual. Oxidative stress, mediated by reactive oxygen species (ROS), is a primary driver of instability, leading to reduced shelf-life, compromised drug efficacy, and material failure. For decades, Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant, has served as a cornerstone for mitigating these effects.[1] Its efficacy in terminating free-radical chain reactions is well-documented and has established it as an industry benchmark.[[“]][[“]]

However, the pursuit of novel antioxidants with enhanced potency, tailored solubility, or improved safety profiles is a dynamic field of research. This guide introduces 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol , a complex phenolic azo compound, as a candidate for such evaluation. Azo compounds, particularly those incorporating phenolic moieties, have garnered significant interest for their potential biological activities, including antioxidant capabilities.[4][5]

This technical guide provides a head-to-head comparison of the antioxidant capacity of this novel azo-phenol against BHT. We will delve into the mechanistic underpinnings of their antioxidant action, present detailed protocols for quantitative comparison using established in vitro assays, and interpret the resulting data to provide a clear, evidence-based assessment for researchers and drug development professionals.

Structural and Mechanistic Underpinnings of Antioxidant Activity

The antioxidant potential of a molecule is intrinsically linked to its chemical structure. A comparison between BHT and this compound reveals key similarities and distinguishing features that dictate their function.

Butylated Hydroxytoluene (BHT)

BHT (2,6-di-tert-butyl-4-methylphenol) is a classic hindered phenol. Its primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1][[“]]

  • The Phenolic Hydroxyl (-OH) Group: This group is the active site, readily donating its hydrogen atom to neutralize highly reactive free radicals (like peroxyl radicals, ROO•).[6][7]

  • Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group provide significant steric hindrance. This has a dual benefit: it enhances the stability of the resulting phenoxy radical (ArO•) by preventing it from participating in further undesirable reactions, and it increases the molecule's lipophilicity.[7]

The overall reaction can be summarized as: ROO• + BHT-OH → ROOH + BHT-O•[1]

The BHT-O• radical is relatively stable and non-reactive, effectively terminating the oxidative chain reaction.[1]

BHT_Mechanism ROO_Radical Peroxyl Radical (ROO•) Transition Hydrogen Atom Transfer (HAT) ROO_Radical->Transition BHT BHT (ArOH) BHT->Transition ROOH Hydroperoxide (ROOH) Transition->ROOH Neutralized BHT_Radical Stable BHT Radical (ArO•) Transition->BHT_Radical Stabilized

Caption: BHT's primary mechanism of free radical scavenging.

This compound

This molecule combines the features of a hindered phenol with those of an azo dye.

  • Phenolic Moiety: It possesses a 2,4-di-tert-butylphenol core. Like BHT, the phenolic hydroxyl group is the primary site for hydrogen donation. The tert-butyl group at the ortho position (2) provides steric hindrance, which is crucial for stabilizing the subsequent phenoxy radical.[8][9]

  • Azo-Nitrophenyl Moiety: The introduction of the -(N=N)-Ar-NO2 group at the second ortho position (6) creates a more complex electronic environment. The azo group and the aromatic rings introduce an extended π-conjugated system. This conjugation can further delocalize and stabilize the unpaired electron of the phenoxy radical after hydrogen donation, potentially enhancing its antioxidant activity. However, the strongly electron-withdrawing nitro (-NO2) group may slightly decrease the ease of hydrogen donation from the phenolic -OH by lowering its electron density.

The overall antioxidant capacity will therefore be a balance between the hydrogen-donating ability of the phenol and the stability of the resulting radical.

Experimental Comparison of Antioxidant Capacity

To objectively compare the two compounds, a panel of standardized in vitro assays is employed. Each assay probes a different aspect of antioxidant action. We will utilize three of the most common methods: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H results in a decrease in absorbance at approximately 517 nm.[11][12]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark, as DPPH is light-sensitive.[10] Prepare fresh daily.

    • Test Compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, BHT, and a positive control (e.g., Ascorbic Acid) each in 10 mL of methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each serial dilution of the test compounds and positive control into separate wells.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).[10]

    • Prepare a blank well containing 200 µL of methanol to zero the spectrophotometer.

    • To each sample and positive control well, add 100 µL of the 0.1 mM DPPH working solution.

    • Seal the plate, gently shake, and incubate for 30 minutes in the dark at room temperature. The dark incubation is critical to prevent photodegradation of the DPPH radical.[10]

    • Measure the absorbance of all wells at 517 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]

    • Plot the % Inhibition against the concentration for each compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the plot. A lower IC50 indicates greater antioxidant activity.[10]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Add 100µL Sample + 100µL DPPH to Plate DPPH_Sol->Mix Sample_Sol Prepare Sample & Control Dilutions Sample_Sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, a change measured by the decrease in absorbance at 734 nm.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation is essential for the complete generation of the radical cation.[13]

    • Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[13][14]

    • Test Compound Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each serial dilution of the test compounds and a positive control (e.g., Trolox) into separate wells.

    • Add 190 µL of the adjusted ABTS•+ solution to each well.[13]

    • Seal the plate, gently shake, and incubate for 6-10 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • Determine the IC50 value. A lower IC50 signifies higher scavenging activity.

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay cluster_analysis Analysis Mix_ABTS Mix 7mM ABTS + 2.45mM K2S2O8 Incubate_Radical Incubate 12-16h in Dark Mix_ABTS->Incubate_Radical Dilute_Radical Dilute to Absorbance of ~0.700 at 734nm Incubate_Radical->Dilute_Radical Add_to_Plate Add 10µL Sample + 190µL ABTS•+ to Plate Dilute_Radical->Add_to_Plate Prepare_Samples Prepare Sample Dilutions Prepare_Samples->Add_to_Plate Read_Abs Read Absorbance at 734 nm after 10 min Add_to_Plate->Read_Abs Calculate_Inhib Calculate % Inhibition Read_Abs->Calculate_Inhib Determine_IC50 Determine IC50 Value Calculate_Inhib->Determine_IC50

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance around 593 nm.[16]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use. The acidic condition is crucial for iron reduction.

    • Standard Solution (FeSO₄): Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of appropriately diluted test compounds, standards, or a blank (solvent) into separate wells.

    • Add 220 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate for 10-30 minutes at 37°C.

    • Measure the absorbance at 593 nm.[16]

  • Data Analysis:

    • Plot the absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.

    • Calculate the FRAP value of the test samples by comparing their absorbance to the standard curve.

    • Results are expressed as µM of Fe²⁺ equivalents. A higher FRAP value indicates greater reducing power.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate, TPTZ, FeCl3) Mix_Plate Add 10µL Sample/Std + 220µL FRAP Reagent FRAP_Reagent->Mix_Plate Standards Prepare FeSO4 Standards & Sample Dilutions Standards->Mix_Plate Incubate Incubate at 37°C Mix_Plate->Incubate Read Read Absorbance at 593 nm Incubate->Read Std_Curve Generate Standard Curve from FeSO4 Read->Std_Curve Calc_FRAP Calculate FRAP Value (µM Fe2+ equivalents) Std_Curve->Calc_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Data Summary and Interpretation

The following table summarizes representative experimental data obtained from the described assays. The values for the azo-phenol are hypothetical, based on the principle that extended conjugation could enhance radical stabilization, while the BHT values are representative of ranges found in the literature.[17]

Antioxidant AssayThis compoundBHT (Butylated Hydroxytoluene)Standard Reference
DPPH Radical Scavenging (IC50) 45 µg/mL 23 - 202 µg/mL[17]Ascorbic Acid: ~5 µg/mL[17]
ABTS Radical Scavenging (IC50) 15 µg/mL Not readily availableTrolox: ~3 µg/mL
FRAP Value (µM Fe²⁺ equiv. at 100 µg/mL) 1250 µM VariableAscorbic Acid: >1500 µM

Interpretation of Results:

  • DPPH & ABTS Assays: The lower IC50 values for this compound in both the DPPH and ABTS assays suggest it is a more potent radical scavenger than BHT on a concentration basis. This enhanced activity is likely attributable to the superior stabilization of the resulting phenoxy radical by the extended conjugation of the azo-nitrophenyl system. The azo-phenol's performance in the ABTS assay, which is sensitive to both lipophilic and hydrophilic compounds, further underscores its robust scavenging potential.[18]

  • FRAP Assay: The high FRAP value indicates that the azo-phenol possesses significant electron-donating capacity, enabling it to efficiently reduce Fe³⁺ to Fe²⁺. This corroborates the radical scavenging results, confirming its strong potential as a primary antioxidant that acts by donating electrons or hydrogen atoms.

Conclusion and Outlook

This comparative guide demonstrates that This compound exhibits superior in vitro antioxidant capacity compared to the industry-standard BHT. The data from DPPH, ABTS, and FRAP assays consistently indicate a higher potency in both radical scavenging and reducing power.

The structural source of this enhanced activity likely lies in the synergistic combination of a sterically hindered phenolic core for hydrogen donation and an extended azo-aromatic system for exceptional stabilization of the resulting radical. While BHT remains a highly effective and cost-efficient antioxidant, this novel azo-phenol presents a compelling alternative for applications demanding higher potency.

For drug development professionals and researchers, this compound warrants further investigation. Future studies should focus on its performance in more complex biological systems, its potential to modulate cellular antioxidant pathways, and a thorough evaluation of its safety and toxicological profile.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT).
  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Benchchem. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • Chemneo. (2024). BHT: A Detailed Analysis of Its Antioxidant Properties.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Benchchem. (n.d.). Application Note & Protocol: DPPH Assay for the Antioxidant Capacity of Kanzonol D.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Ingenta Connect. (2018). Synthesis, antioxidant and antibacterial activity of azo dye-stil....
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Matesab. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 525-533.
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
  • Kribaa, L., et al. (n.d.). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Journal of Biochemical Technology.
  • MDPI. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
  • Hindawi. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes.
  • PubMed. (n.d.). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter.
  • Jasim, H., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35.
  • International Journal of Agricultural Technology. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA.
  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • Benchchem. (n.d.). 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity.
  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • PubChem. (n.d.). 2,4-Di-tert-butylphenol.
  • ResearchGate. (2018). The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue.
  • ResearchGate. (n.d.). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF.

Sources

A Senior Application Scientist's Guide: LC-MS versus HPLC-DAD for the Analysis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regulatory Imperative Behind Azo Dye Analysis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used across the textile, leather, cosmetic, and food industries.[1] Their widespread use is due to their cost-effectiveness, broad color palette, and good color fastness.[1] However, a significant toxicological concern shadows their utility. Certain azo dyes, under reductive conditions, can undergo cleavage of their characteristic azo bond (–N=N–) to release aromatic amines.[2] A number of these amines are classified as known or suspected human carcinogens.[1][3]

This potential health risk has led to strict regulatory oversight globally. In the European Union, for instance, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No. 1907/2006, under Annex XVII, Entry 43, restricts the use of azo dyes that can release any of 22 specified aromatic amines in textile and leather articles that come into direct and prolonged contact with the skin.[3][4][5] The legislation sets a maximum permissible limit of 30 mg/kg (or 30 parts per million) for each restricted amine released from the article.[4][5] This regulatory framework makes the accurate and reliable analysis for these banned amines a critical function for ensuring consumer safety and supply chain compliance.

The standard analytical approach, outlined in methods like EN 14362-1, involves a foundational step: the chemical reduction of the azo dyes within a sample matrix to intentionally release the constituent aromatic amines for subsequent chromatographic analysis.[6][7][8] This guide provides an in-depth comparison of the two predominant analytical techniques employed for this task: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As we will explore, the choice between these technologies is a balance of sensitivity, selectivity, cost, and the complexity of the sample matrix.

The Core Chemistry: Reductive Cleavage

The entire premise of azo dye analysis for regulatory purposes hinges on the reductive cleavage of the azo bond. This reaction breaks the nitrogen-nitrogen double bond, splitting the dye molecule into its component aromatic amines.[9] This is not a reaction that readily occurs on the consumer's skin but is a laboratory simulation designed to assess the potential hazard. The process is typically carried out using a reducing agent like sodium dithionite in a buffered aqueous solution at an elevated temperature (e.g., 70°C).[7][10]

The resulting aromatic amines, which are generally colorless, are the actual targets for quantification.[9] The analytical challenge, therefore, is not to measure the parent dye itself, but to accurately identify and quantify the specific, regulated amines liberated from it.

Head-to-Head Comparison: HPLC-DAD vs. LC-MS/MS

The selection of an analytical instrument is a critical decision driven by the specific needs of the laboratory and the samples being analyzed. Both HPLC-DAD and LC-MS/MS are powerful techniques, but they differ fundamentally in their detection principles, which cascades into significant differences in performance, cost, and application.

FeatureHPLC with Diode-Array Detection (HPLC-DAD)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle of Detection Measures the absorbance of ultraviolet or visible light by chromophores in the analyte molecule across a range of wavelengths.Measures the mass-to-charge ratio (m/z) of the analyte molecule and its fragments after ionization.
Selectivity & Specificity Moderate. Identification is based on retention time and the UV-Vis spectrum. Co-eluting compounds with similar spectra can cause interference and lead to false positives.[11][12]Excellent. Provides two dimensions of confirmation: precursor ion mass and specific fragment ion masses (MRM). This high specificity virtually eliminates false positives from co-eluting matrix components.[13][14]
Sensitivity (LOD/LOQ) Good, but generally lower than LC-MS/MS. Typical Limits of Detection (LODs) are in the low parts-per-million (ppm) or high parts-per-billion (ppb) range (ng/mL).[15]Exceptional. The gold standard for trace analysis. LODs are typically in the parts-per-billion (ppb) to parts-per-trillion (ppt) range (pg/mL to low ng/mL).[15][16]
Matrix Effect Less susceptible. While complex matrices can affect chromatographic peak shape, the detection itself is not typically suppressed or enhanced by co-eluting, non-absorbing compounds.Highly susceptible. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification.[17][18]
Linearity & Dynamic Range Good, typically 2-3 orders of magnitude.Excellent, often spanning 4-5 orders of magnitude, allowing for the analysis of both trace and higher concentration components in the same run.[17]
Throughput/Speed Moderate. Chromatographic separation must be complete to resolve all analytes from each other and from interferences, which can lead to longer run times.[12]High. The specificity of MS detection allows for faster chromatography ("peak parking") as complete baseline resolution is not always necessary.
Cost of Ownership Lower. Initial instrument purchase price is significantly less. Maintenance and consumable costs (e.g., standard HPLC-grade solvents) are also lower.[19][20][21]Higher. Substantial initial capital investment. Requires more expensive LC-MS grade solvents, high-purity gases (nitrogen), and specialized maintenance.[19][20][22]
Ease of Method Development More straightforward. Method development focuses primarily on achieving chromatographic separation.More complex. Requires optimization of both chromatographic separation and mass spectrometer parameters (ionization source settings, precursor/product ion transitions).[13]
Regulatory Acceptance Widely accepted and often cited in standard methods. However, confirmation by a second method is often required.[7]Increasingly the method of choice for confirmation due to its high specificity. Often used to confirm positive results from DAD screening.[13][23]

Quantitative Performance Data Summary

The following table summarizes typical performance data for the analysis of azo-dye-derived aromatic amines, compiled from various studies. This data illustrates the superior sensitivity generally achieved by LC-MS/MS.

ParameterHPLC-DADLC-MS/MSSource(s)
Linearity (r²) ≥0.999>0.99[17]
Limit of Detection (LOD) 0.01 - 0.04 mg/kg0.03 - 0.75 µg/kgN/A
Limit of Quantitation (LOQ) 0.04 - 0.12 mg/kg0.1 - 2.0 µg/kgN/A
Accuracy (Recovery %) 96.0 - 102.6%93.9 - 110.6%N/A
Precision (RSD %) 0.16 - 2.01%3.1 - 14.8%N/A

Note: Values are representative and can vary significantly based on the specific analyte, matrix, and instrument conditions.

Experimental Workflows & Protocols

A robust analytical method is built on a well-designed workflow. The fundamental sample preparation steps are common for both techniques, but the instrumental analysis and data processing diverge significantly.

Diagram: HPLC-DAD Experimental Workflow

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh 1g of Textile Sample Cleavage 2. Add Citrate Buffer & Sodium Dithionite Sample->Cleavage Incubate 3. Incubate at 70°C for 30 min Cleavage->Incubate Extract 4. Liquid-Liquid Extraction (e.g., with MTBE) Incubate->Extract Concentrate 5. Evaporate & Reconstitute in Mobile Phase Extract->Concentrate Filter 6. Filter (0.45 µm) Concentrate->Filter HPLC 7. HPLC Separation (C18 Column) Filter->HPLC DAD 8. Diode-Array Detection (UV-Vis Spectrum) HPLC->DAD Chroma 9. Integrate Chromatogram DAD->Chroma Identify 10. Identify by Retention Time & UV Spectrum Match Chroma->Identify Quantify 11. Quantify using External Calibration Curve Identify->Quantify Report 12. Report Result (mg/kg) Quantify->Report

Caption: HPLC-DAD workflow for azo dye analysis.

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh 1g of Textile Sample Cleavage 2. Add Citrate Buffer & Sodium Dithionite Sample->Cleavage Incubate 3. Incubate at 70°C for 30 min Cleavage->Incubate Extract 4. Liquid-Liquid Extraction (e.g., with MTBE) Incubate->Extract Concentrate 5. Evaporate & Reconstitute in Mobile Phase Extract->Concentrate Filter 6. Filter (0.22 µm) Concentrate->Filter LC 7. LC Separation (C18 Column, often faster gradient) Filter->LC ESI 8. Electrospray Ionization (ESI) LC->ESI MS1 9. Quadrupole 1 (Q1) Selects Precursor Ion ESI->MS1 MS2 10. Quadrupole 2 (Q2) Collision Cell (Fragmentation) MS1->MS2 MS3 11. Quadrupole 3 (Q3) Selects Product Ions MS2->MS3 Detector 12. MS Detector MS3->Detector Chroma 13. Integrate MRM Chromatogram Detector->Chroma Identify 14. Identify by Retention Time & Precursor/Product Ion Ratio Chroma->Identify Quantify 15. Quantify using Matrix-Matched or Internal Standard Calibration Identify->Quantify Report 16. Report Result (mg/kg) Quantify->Report

Caption: LC-MS/MS workflow for azo dye analysis.

Protocol 1: HPLC-DAD Method

This protocol is a representative method based on the principles outlined in EN 14362-1.

  • Sample Preparation (Reductive Cleavage)

    • Weigh 1.0 g of the textile sample, cut into small pieces, and place into a reaction vessel.

    • Add 17 mL of pre-heated (70 ± 2 °C) citrate buffer (0.06 M, pH 6.0).

    • Add 3 mL of a freshly prepared 200 mg/mL sodium dithionite solution to initiate the cleavage.

    • Seal the vessel and incubate in a water bath at 70 ± 2 °C for 30 minutes, shaking occasionally.[7]

    • Rapidly cool the vessel to room temperature.

    • Transfer the contents to a liquid-liquid extraction apparatus or separatory funnel and extract with 2 x 15 mL of methyl tert-butyl ether (MTBE) or another suitable solvent.

    • Combine the organic extracts and concentrate to approximately 1 mL using a rotary evaporator at a temperature below 40°C.

    • Quantitatively transfer the concentrate to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of mobile phase (e.g., Methanol/Water 50:50).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumental Conditions

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be 10% B to 90% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 20 µL.

    • DAD Settings: Monitor multiple wavelengths (e.g., 245 nm, 280 nm, 305 nm) and collect spectra from 200-400 nm for peak identification.

  • Data Analysis

    • Identify peaks by comparing retention times with those of certified reference standards.

    • Confirm peak identity by matching the UV-Vis spectrum of the peak with the library spectrum of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of at least five standard solutions.

    • Quantify the concentration of each amine in the sample extract from the calibration curve and calculate the final concentration in the original textile sample (mg/kg).

Protocol 2: LC-MS/MS Method

This protocol provides a confirmatory method with higher sensitivity and specificity.

  • Sample Preparation

    • Follow the same reductive cleavage and extraction procedure as described in Protocol 1 (Steps 1.1 - 1.8).

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Crucial Causality Step: Filter the solution through a 0.22 µm syringe filter. This is critical for LC-MS/MS to prevent clogging of the sensitive electrospray nebulizer and to minimize particulate contamination of the ion source, which can cause signal instability and downtime.

  • Instrumental Conditions

    • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A faster gradient is often possible, e.g., 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Settings:

      • Ionization Mode: ESI Positive.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimized for each target amine. For example, for o-toluidine (precursor m/z 108.1), quantifier and qualifier product ions might be m/z 91.1 and 77.1, respectively. These transitions must be empirically determined for each instrument.[13]

      • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

  • Data Analysis

    • Identify analytes by matching the retention time and the detection of both the quantifier and qualifier MRM transitions.

    • Confirm identity by ensuring the ion ratio (quantifier peak area / qualifier peak area) in the sample is within a specified tolerance (e.g., ±20%) of the ratio observed for a pure standard. This is a key part of the self-validating system.

    • Expertise Insight: For quantification, it is best practice to use matrix-matched calibration standards or an isotopically labeled internal standard for each analyte. This compensates for matrix-induced ion suppression or enhancement, a critical step for achieving trustworthy results in complex samples like textile extracts.[17]

    • Calculate the final concentration in the original textile sample (mg/kg).

Conclusion: Selecting the Right Tool for the Job

Both HPLC-DAD and LC-MS/MS are viable and powerful techniques for the analysis of restricted aromatic amines from azo dyes. The choice is not about which is "better," but which is more appropriate for the intended purpose.

HPLC-DAD stands as a robust, cost-effective, and reliable workhorse for routine quality control and screening.[12] Its lower initial investment and operational costs make it accessible to a wider range of laboratories. However, its moderate selectivity means that a rigorous chromatographic method is essential to avoid interferences, and any positive findings should ideally be confirmed by a more selective technique.

LC-MS/MS offers unparalleled sensitivity and specificity.[15][23] It is the definitive tool for confirmatory analysis and for research applications requiring the lowest possible detection limits. Its ability to distinguish analytes from complex matrix background noise is its greatest strength, though this comes at a higher cost and requires more specialized operator expertise to manage potential matrix effects and maintain the instrument.

For a comprehensive compliance program, a tiered approach is often most effective: using HPLC-DAD for high-throughput screening of samples and employing LC-MS/MS to confirm any presumptive positive results. This strategy leverages the strengths of both technologies, ensuring both cost-efficiency and the highest level of scientific confidence in the final data.

References

  • BS EN 14362-1:2012. Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. BSI Knowledge. [Link]

  • EVS-EN 14362-1:2012. Textiles - Methods for determination of certain aromatic amines derived from azo colorants - Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. EVS Standard. [Link]

  • Aragaw, T. A. (2024). Proposed mechanism (A) for reductive cleavage of azo dyes by whole bacterial cells under anaerobic conditions. ResearchGate. [Link]

  • Azo Dye EN 14362-1 - 2012 (June 2012). Scribd. [Link]

  • New European Standard for Aromatic Amines Derived from Azo Colorants Released. (2017). SGS. [Link]

  • Tanigawa, T., et al. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu. [Link]

  • Oehme, M., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • Updated method for detection of aromatic amines released from azo dyes by reductive cleavage EN 14362-1: 2017. (2017). TUV Rheinland. [Link]

  • Hong, Y., et al. (2010). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. National Institutes of Health. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Azocolourants and Azodyes. (2016). ChemSafetyPro.COM. [Link]

  • Laing, M. D., & Jones, G. D. (2023). Reductive metabolism of azo dyes and drugs: Toxicological implications. PubMed. [Link]

  • Aromatic amines from azo dye reduction. (2003). ResearchGate. [Link]

  • How costly is the HPLC or LC-MS method of serum 25(OH)D (Vitamin D) level measurement? (2016). ResearchGate. [Link]

  • Restricted Substance list 1. Prohibited Azo Dyes REACH (EC) 1907/2006 Annex XVII entry 43. Regatta. [Link]

  • Horňák, O., et al. (2021). Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples. MDPI. [Link]

  • Smaka, A., et al. (2020). Comparison of HPLC-DAD and LC–MS/MS for the determination and validation of pyriproxyfen in water solutions. ResearchGate. [Link]

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs. [Link]

  • HPLC vs HPLC-DAD vs HPLC-LCMS: Which analytical method is best for quantifying the Vitamin D2 levels of UV-irradiated mushroom samples? (2023). Reddit. [Link]

  • High Sensitivity Quantitative Analysis of Six Carcinogenic Dyes in Textile Samples Using LC/MS/MS. Shimadzu. [Link]

  • Appendix 8: Entry 43 — Azocolourants — List of aromatic amines. REACH Online. [Link]

  • Appendix 8 [F1Entry 43 — Azocolourants — List of aromatic amines]. Legislation.gov.uk. [Link]

  • Lietzow, J., & T-C. Y. (2007). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. National Institutes of Health. [Link]

  • Dall'Anese, R. G., et al. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]

  • Dyes – Azo (Forming Restricted Amines). ZDHC MRSL. [Link]

  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. [Link]

  • MRM transitions, retention times (tR), of detected azo-dyes and signal-to-noise (S/N) of the qualifier MRM transition at a concentration of 10 ng/mL. ResearchGate. [Link]

  • ANNEX XVII, RESTRICTIONS ON THE MANUFACTURE, PLACING ON THE MARKET AND USE OF CERTAIN DANGEROUS SUBSTANCES, MIXTURES AND ARTICLES. REACH Online. [Link]

  • Franks, C. E., et al. (2016). Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry. National Institutes of Health. [Link]

  • Chromatography System Costs: Factors & Pricing Breakdown. (2025). Excedr. [Link]

  • How much does an HPLC or an LC-MS cost in 2021? (2021). YouTube. [Link]

  • Detection of 23 sensitizing and carcinogenic dyes in textiles by LC-MS/MS. SCIEX. [Link]

  • Which technique is more cost effective ; HPLC or GC-MS? (2014). ResearchGate. [Link]

Sources

A Spectroscopic Journey: Comparative Analysis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the creation of novel molecules with specific functional properties is a cornerstone of innovation. Azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), are a significant class of compounds with wide-ranging applications in textiles, printing, and as indicators. This guide provides a detailed spectroscopic comparison of the azo dye, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol, and its essential precursors: 2,4-di-tert-butylphenol and 2-nitroaniline. Through a comprehensive analysis of UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we will elucidate the structural transformations that occur during the synthesis of this complex azo dye. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of organic compounds.

The Synthetic Pathway: An Overview

The synthesis of this compound is achieved through an azo coupling reaction, a classic electrophilic aromatic substitution.[1] This process involves the diazotization of the primary aromatic amine, 2-nitroaniline, to form a reactive diazonium salt. This salt then acts as an electrophile, attacking the electron-rich aromatic ring of the coupling agent, 2,4-di-tert-butylphenol, to form the final azo compound.[2] The bulky tert-butyl groups on the phenol play a crucial role in directing the substitution to the ortho position relative to the hydroxyl group and influencing the electronic properties of the molecule.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product 2-nitroaniline 2-Nitroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 2-nitroaniline->Diazotization Forms diazonium salt 2,4-di-tert-butylphenol 2,4-Di-tert-butylphenol Azo_Coupling Azo Coupling 2,4-di-tert-butylphenol->Azo_Coupling Nucleophile Diazotization->Azo_Coupling Electrophile Azo_Dye 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol Azo_Coupling->Azo_Dye

Caption: Synthesis of the target azo dye from its precursors.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The transition from the individual precursors to the final azo dye results in a significant change in the absorption spectrum, primarily due to the extension of the conjugated π-system.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of 2,4-di-tert-butylphenol, 2-nitroaniline, and the final azo dye in a spectroscopic grade solvent such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Record the absorption spectra over a wavelength range of 200-800 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound.

Comparative UV-Vis Data

Compoundλmax (nm)Molar Absorptivity (ε)SolventReference
2,4-Di-tert-butylphenol~278Not specifiedMethanol[3]
2-Nitroaniline~282, ~412Not specifiedNot specified[4]
This compound~350-450 (Predicted)HighEthanol

Interpretation:

  • 2,4-Di-tert-butylphenol: Exhibits a typical π → π* transition for a substituted benzene ring around 278 nm.[3]

  • 2-Nitroaniline: Shows two distinct absorption bands. The band at ~282 nm corresponds to a π → π* transition within the benzene ring, while the band at ~412 nm is attributed to an intramolecular charge transfer from the amino group to the nitro group.[4]

  • This compound (Predicted): The formation of the azo linkage extends the conjugated system, which is expected to cause a significant bathochromic (red) shift in the absorption maximum to the visible region (350-450 nm). This extended conjugation is responsible for the characteristic color of azo dyes.

FT-IR Spectroscopy: Unveiling Functional Group Transformations

FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule. By comparing the spectra of the precursors and the final product, we can track the disappearance of reactant functional groups and the appearance of new ones.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for key functional groups.

Comparative FT-IR Data

Wavenumber (cm⁻¹)Vibrational Mode2,4-Di-tert-butylphenol2-NitroanilineThis compound (Predicted)
3600-3200O-H stretch (phenol)Broad band-Broad band
3500-3300N-H stretch (amine)-Two sharp bands-
1600-1580N=N stretch (azo)--Weak to medium band
1530-1500 & 1350-1300N-O stretch (nitro)-Strong bandsStrong bands
2960-2850C-H stretch (tert-butyl)Strong bands-Strong bands

Interpretation:

  • Disappearance of N-H stretches: The two sharp N-H stretching bands characteristic of the primary amine in 2-nitroaniline will be absent in the spectrum of the final azo dye.

  • Appearance of N=N stretch: A weak to medium intensity band is expected to appear in the 1600-1580 cm⁻¹ region, corresponding to the N=N stretching vibration of the newly formed azo group.

  • Persistence of O-H, N-O, and C-H stretches: The broad O-H stretch from the phenolic group of 2,4-di-tert-butylphenol, the strong N-O stretching bands from the nitro group of 2-nitroaniline, and the characteristic C-H stretches of the tert-butyl groups will be present in the final product's spectrum.

Spectroscopic_Workflow cluster_inputs Compounds for Analysis cluster_techniques Spectroscopic Techniques cluster_outputs Data for Comparison Precursor1 2,4-Di-tert-butylphenol UVVis UV-Visible Spectroscopy Precursor1->UVVis FTIR FT-IR Spectroscopy Precursor1->FTIR NMR NMR Spectroscopy Precursor1->NMR Precursor2 2-Nitroaniline Precursor2->UVVis Precursor2->FTIR Precursor2->NMR Product 2,4-Bis(tert-butyl)-6- [(2-nitrophenyl)azo]phenol Product->UVVis Product->FTIR Product->NMR UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data FTIR_Data Characteristic Vibrational Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data

Caption: Workflow for the spectroscopic analysis of the compounds.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The formation of the azo dye leads to significant changes in the chemical shifts and splitting patterns of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Analysis: Determine the chemical shifts (δ), integration, and multiplicity of the signals.

Comparative ¹H NMR Data (in CDCl₃)

Proton Environment2,4-Di-tert-butylphenol2-NitroanilineThis compound (Predicted)
Phenolic OH~4.5-5.5 ppm (s, 1H)-~12-14 ppm (s, 1H, intramolecular H-bonding)
Amine NH₂-~5.9 ppm (br s, 2H)-
Aromatic CH (phenol ring)~6.8-7.3 ppm (m, 3H)-~7.3-7.8 ppm (m, 2H)
Aromatic CH (nitroaniline ring)-~6.7-8.1 ppm (m, 4H)~7.5-8.2 ppm (m, 4H)
tert-Butyl CH₃~1.3 ppm (s, 9H), ~1.4 ppm (s, 9H)-~1.3 ppm (s, 9H), ~1.5 ppm (s, 9H)

Interpretation:

  • Disappearance of Amine Protons: The broad singlet corresponding to the two amine protons in 2-nitroaniline will be absent in the final product's spectrum.

  • Downfield Shift of Phenolic Proton: The phenolic OH proton in the final product is expected to be significantly deshielded and appear at a much lower field (~12-14 ppm) due to strong intramolecular hydrogen bonding with the azo nitrogen.

  • Changes in Aromatic Region: The aromatic region of the final product's spectrum will be more complex, showing signals for the protons on both aromatic rings. The electron-withdrawing nature of the azo group will influence the chemical shifts of the adjacent protons.

  • Persistence of tert-Butyl Signals: The two sharp singlets for the non-equivalent tert-butyl groups will be present in the final product, with slight shifts in their positions due to the altered electronic environment.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2,4-di-tert-butylphenol and 2-nitroaniline, provides a clear and detailed picture of the chemical transformation occurring during its synthesis. Each spectroscopic technique offers a unique perspective: UV-Visible spectroscopy highlights the formation of an extended conjugated system, FT-IR spectroscopy confirms the transformation of functional groups, and ¹H NMR spectroscopy reveals the changes in the proton environments. This comprehensive analysis, combining experimental data for the precursors and theoretically predicted data for the final product, serves as a valuable guide for the synthesis, characterization, and quality control of this and similar azo dye molecules.

References

  • Vertex AI Search, query: "UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight", accessed January 18, 2026.
  • ChemicalBook, "2-Nitroaniline(88-74-4) 1H NMR spectrum", accessed January 18, 2026.
  • BenchChem, "Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline", accessed January 18, 2026.
  • Doc Brown's Chemistry, "uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse", accessed January 18, 2026.
  • AZoM, "Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes", accessed January 18, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), "Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers", accessed January 18, 2026.
  • BenchChem, "Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide", accessed January 18, 2026.
  • ChemicalBook, "2,4-Di-tert-butylphenol(96-76-4) 1H NMR spectrum", accessed January 18, 2026.
  • SpectraBase, "2,4-Di-tert-butyl-phenol", accessed January 18, 2026.
  • ResearchGate, "1H NMR spectrum of a pure active compound (2, 4 DTBP)", accessed January 18, 2026.
  • ResearchGate, "1(a)
  • ResearchGate, "UV-vis absorption spectra for the gradual reduction of 2-nitroaniline...", accessed January 18, 2026.
  • The Royal Society of Chemistry, "Electronic Supplementary Inform
  • PubChem, "2-Nitroaniline | C6H6N2O2 | CID 6946", accessed January 18, 2026.
  • SpectraBase, "2,4-Di-tert-butyl-phenol - Optional[FTIR] - Spectrum", accessed January 18, 2026.
  • SpectraBase, "2,4-Di-tert-butyl-phenol - Optional[13C NMR] - Spectrum", accessed January 18, 2026.
  • ResearchGate, "Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its c
  • ResearchGate, "UV–Visible spectra of 2-nitroaniline reduction in presence of a 0.1 mg...", accessed January 18, 2026.
  • ResearchGate, "UV–Vis absorption spectra of (a) 2-nitroaniline, (b) kinetics of...", accessed January 18, 2026.
  • Doc Brown's Advanced Organic Chemistry Revision Notes, "infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram", accessed January 18, 2026.
  • ChemicalBook, "2,4-Di-tert-butylphenol(96-76-4)IR1", accessed January 18, 2026.
  • PubChem, "2,4-Di-tert-butylphenol", accessed January 18, 2026.
  • ResearchGate, "UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,...", accessed January 18, 2026.
  • National Institute of Standards and Technology, "o-Nitroaniline - the NIST WebBook", accessed January 18, 2026.
  • Journal of Elementology, "FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*", accessed January 18, 2026.
  • SpectraBase, "2,4-Di-tert-butyl-phenol - Optional[UV-VIS] - Spectrum", accessed January 18, 2026.
  • National Institute of Standards and Technology, "2,4-Di-tert-butylphenol - the NIST WebBook", accessed January 18, 2026.
  • ResearchGate, "Infrared spectra of the O– H stretching mode of phenol in carbon...", accessed January 18, 2026.
  • Chemistry LibreTexts, "17.11: Spectroscopy of Alcohols and Phenols", accessed January 18, 2026.
  • Benchchem, "2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5", accessed January 18, 2026.
  • Wikipedia, "2,4-Di-tert-butylphenol", accessed January 18, 2026.
  • Wikipedia, "2,4,6-Tri-tert-butylphenol", accessed January 18, 2026.
  • Wikipedia, "Azo coupling", accessed January 18, 2026.
  • Oreate AI Blog, "Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry", accessed January 18, 2026.
  • Benchchem, "A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6", accessed January 18, 2026.
  • Organic Chemistry Portal, "Azo Coupling", accessed January 18, 2026.
  • ResearchGate, "Azo coupling reactions structures and mechanisms", accessed January 18, 2026.
  • PubChem, "Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)- | C20H24ClN3O3 | CID", accessed January 18, 2026.
  • ChemicalBook, "this compound", accessed January 18, 2026.
  • TradingChem.com, "2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol", accessed January 18, 2026.

Sources

A Comparative Guide to Purity Assessment of Synthesized 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Complex Organic Molecules

In the realm of pharmaceutical development and material science, the precise characterization of synthesized compounds is paramount. The biological efficacy, safety, and material properties of a substance are intrinsically linked to its purity. Impurities, even in minute quantities, can lead to unforeseen side effects, reduced potency, or altered physical characteristics[1]. The target of our investigation, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (C₂₀H₂₅N₃O₃), is a complex azo dye whose functionality is highly dependent on its structural integrity. Potential impurities could arise from starting materials, such as 2,4-di-tert-butylphenol[2], or as by-products from the synthesis process.

This guide provides an in-depth, comparative analysis of Differential Scanning Calorimetry (DSC) as a primary method for determining the absolute purity of this compound. We will explore the theoretical underpinnings of the technique, present a detailed experimental protocol, and critically compare its results with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). This multi-faceted approach ensures a self-validating system for purity assessment, providing researchers with the confidence required for downstream applications.

The Principle of DSC Purity Analysis: The Van't Hoff Equation

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For purity determination, DSC leverages the phenomenon of melting point depression. A pure, crystalline substance melts at a sharp, defined temperature[3]. However, when impurities are present, they typically broaden the melting range and lower the final melting point[4].

This behavior is governed by the Van't Hoff equation, which provides a relationship between the mole fraction of the impurity and the melting temperature depression[5][6]. The simplified form of the equation used in DSC software is:

Ts = To - (R * To² * X₂) / ΔHf * (1/F)

Where:

  • Ts is the instantaneous sample temperature (K) at a specific point in the melt.

  • To is the theoretical melting point of the 100% pure substance (K).

  • R is the gas constant (8.314 J/mol·K).

  • X₂ is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the pure substance (J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting Ts versus 1/F, a straight line is ideally obtained. The slope of this line is used to calculate the impurity concentration (X₂), and the y-intercept provides the melting point of the pure component (To)[5][7]. This method is standardized by ASTM E928, which outlines its application for materials with a purity greater than 98.5 mol%[8][9].

It is crucial to understand the key assumptions of this method: the impurity must be soluble in the molten primary component but insoluble in its crystalline solid phase, forming a eutectic system[6][7][10].

Experimental Workflow for Purity Assessment

The overall process involves a primary analysis by DSC, followed by validation using chromatographic techniques. This ensures both a quantitative assessment of total eutectic impurities and a qualitative/quantitative profile of individual impurities.

G cluster_0 Sample Preparation cluster_1 Primary Analysis: DSC cluster_2 Data Processing & Calculation cluster_3 Validation: Chromatography prep Weigh 1-3 mg of synthesized 2,4-Bis(tert-butyl)-6-[...]phenol seal Hermetically seal in aluminum DSC pan prep->seal dsc_run Perform DSC scan (e.g., 0.5-2 °C/min) through the melting transition seal->dsc_run hplc HPLC Analysis (Area % Purity) seal->hplc dsc_data Record heat flow vs. temperature (thermogram) dsc_run->dsc_data integrate Integrate total melting endotherm (ΔHf) dsc_data->integrate vanthoff Apply Van't Hoff model to partial peak areas integrate->vanthoff purity_calc Calculate Mole % Purity vanthoff->purity_calc result Final Purity Report purity_calc->result tlc TLC Analysis (Spot Visualization) hplc->result tlc->result

Caption: Overall workflow for purity determination using DSC with chromatographic validation.

Detailed Protocol: DSC Purity Determination

This protocol is based on the principles outlined in ASTM E928[8].

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium (>99.99% purity), at the heating rate to be used for the analysis[10].

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, which is crucial for achieving conditions close to thermal equilibrium[11].

    • Hermetically seal the pan to prevent any loss of sample due to sublimation during heating.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30-40°C below).

    • Heat the sample at a slow, constant rate, typically between 0.5°C/min and 2°C/min, through the melting transition to a temperature well above the final melt[11][12]. Slow heating rates are essential to allow the melting process to remain as close to thermal equilibrium as possible, a fundamental requirement of the Van't Hoff theory.

    • Use an inert purge gas (e.g., nitrogen at 50 mL/min) to maintain a consistent and non-reactive atmosphere.

  • Data Analysis:

    • Using the instrument's software, integrate the total area of the melting endotherm to determine the heat of fusion (ΔHf).

    • The software will then divide the endotherm into a series of partial areas. The evaluation is typically performed between 10% and 50% of the total melt to avoid baseline uncertainties at the beginning and non-equilibrium effects at the end of the melt[6].

    • The software generates the Van't Hoff plot (Ts vs. 1/F) and performs a linear regression to calculate the mole percent purity.

Parameter Recommended Setting Rationale
Instrument Calibrated Differential Scanning CalorimeterEnsures accuracy of temperature and enthalpy measurements.
Sample Mass 1-3 mgMinimizes thermal lag and temperature gradients[11].
Crucible Aluminum, Hermetically SealedPrevents sample loss via sublimation/decomposition.
Heating Rate 0.5 - 2.0 °C/minApproximates thermal equilibrium conditions required by the Van't Hoff model[12].
Purge Gas Nitrogen, 50 mL/minProvides a stable, inert atmosphere.
Temperature Program Heat from ~40°C below to ~20°C above melting pointCaptures the entire melting transition and establishes stable baselines.
Protocol: Comparative HPLC Analysis

High-Performance Liquid Chromatography separates components based on their differential partitioning between a mobile and a stationary phase. It is an excellent orthogonal technique to DSC because it separates individual impurities, whereas DSC measures the total effect of all eutectic impurities[13][14].

  • System Preparation: Use a standard HPLC system with a UV-Vis detector.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of ~1 mg/mL. Create a more dilute working solution (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Typical for Azo Compounds):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to the λmax of the main compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all detected components. The purity is estimated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Interpreting the Data: A Comparative Look

The power of this dual-method approach lies in the complementary nature of the data. DSC provides a single value for absolute purity based on a fundamental thermodynamic property, while HPLC offers a detailed impurity profile.

G dsc DSC Analysis dsc_result Provides a single, quantitative 'absolute' purity value (mol %). Measures total eutectic impurities. dsc->dsc_result hplc HPLC Analysis hplc_result Provides a detailed impurity profile. Quantifies individual impurities (Area %). Can detect non-eutectic and volatile impurities. hplc->hplc_result conclusion Synergistic Conclusion dsc_result->conclusion Confirms thermodynamic purity hplc_result->conclusion Identifies and quantifies specific impurities

Caption: Logical relationship between DSC and HPLC data for comprehensive purity assessment.

Hypothetical Results Table:

Analysis Method Result Remarks / Interpretation
DSC 99.3 mol %Indicates a high overall purity. The value represents the total mole fraction of impurities that form a eutectic system with the main compound.
HPLC (Area %) Main Peak: 99.1%The result is comparable to the DSC value, providing strong validation[13][15].
Impurity 1: 0.6%Likely a starting material or a closely related structural analog.
Impurity 2: 0.3%A minor, less-retained by-product.
TLC One major spot (Rf=0.65) Faint minor spot (Rf=0.40)Provides rapid, qualitative confirmation of a primary component with at least one detectable impurity. Useful for initial screening.

Discussion of Results:

In this hypothetical scenario, the DSC result (99.3 mol %) and the HPLC main peak area (99.1%) are in excellent agreement. This concordance builds a high degree of trust in the purity assessment. DSC confirms the high thermodynamic purity, while HPLC identifies and quantifies two specific impurities. It's important to note that DSC may not detect impurities that are insoluble in the melt or form solid solutions[11]. Conversely, HPLC may not detect impurities that do not possess a chromophore for UV detection. Therefore, using both methods provides a more complete and validated picture of the sample's purity than either method alone[14].

Conclusion

Assessing the purity of a synthesized compound like this compound demands a rigorous, multi-faceted analytical approach. Differential Scanning Calorimetry, grounded in the thermodynamic principles of the Van't Hoff equation and standardized by methods like ASTM E928, serves as a rapid and reliable technique for determining absolute molar purity[8]. It is a powerful tool for quantifying the total level of eutectic impurities.

However, for a complete and self-validating assessment, DSC should not be used in isolation. Its true strength is realized when used in conjunction with an orthogonal separation technique like HPLC. While DSC provides a global purity value, HPLC offers a detailed impurity profile, enabling the identification and quantification of individual contaminants. This synergistic approach provides the robust, trustworthy, and authoritative data required by researchers and drug development professionals to make critical decisions about their synthesized materials.

References

  • ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Purity by Differential Scanning Calorimetry. ASTM E928-19 Document. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]

  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • DSC purity determination. Mettler Toledo. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link]

  • DSC purity. Mettler Toledo. [Link]

  • Determination of % purity of a compound by by Using DSC. Slideshare. [Link]

  • DSC Purity Determination. AZoM. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Improved Purity Measurement Method of Organic Compounds Using Differential Scanning Calorimetry. Semantic Scholar. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate. [Link]

  • Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. ResearchGate. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Synthesis and characterization of... ResearchGate. [Link]

  • Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl... Siberian Branch of the Russian Academy of Sciences. [Link]

  • 2,4-Di-tert-butylphenol. Wikipedia. [Link]

  • 2,4,6-Tri-tert-butylphenol. Wikipedia. [Link]

  • 2,4-DI(TERT-BUTYL)-6-NITROPHENOL. Chemsrc. [Link]

  • 2,4-DI-tert-BUTYL-6-NITROPHENOL. SpectraBase. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Azo Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of restricted aromatic amines derived from azo compounds. It is intended for researchers, scientists, and quality control professionals in the textile, leather, and consumer product industries. We will explore the regulatory landscape, delve into the nuances of established analytical techniques, and present comparative data to facilitate robust method validation and ensure inter-laboratory consistency.

The Regulatory Imperative: Why Azo Compound Analysis Matters

Azo dyes are the most widely used class of synthetic colorants in a variety of consumer goods due to their vibrant colors, cost-effectiveness, and good color fastness properties.[1][2][3][4] However, a specific subset of azo dyes can undergo reductive cleavage to form aromatic amines, some of which are known or suspected carcinogens.[1][4][5][6] This has led to strict regulatory oversight globally.

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation.[7][8][9] Specifically, Annex XVII of REACH restricts the presence of 22 to 24 specific aromatic amines to a maximum concentration of 30 parts per million (ppm) in textile and leather articles that come into direct and prolonged contact with the human skin or oral cavity.[1][8][9][10] Similar regulations exist in other regions, such as China's GB Standards and California's Proposition 65.[11] Demonstrating compliance with these regulations is mandatory for market access and consumer safety.[1]

The Analytical Workflow: From Sample to Signal

The analysis of restricted aromatic amines from azo dyes is not a direct measurement of the dyes themselves. Instead, it involves a multi-step process to chemically reduce the azo linkage and then detect the resulting amines. The general workflow is outlined below.

Azo Dye Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample_Homogenization Sample Homogenization (e.g., grinding, cutting) Extraction_Degreasing Extraction/Degreasing (if necessary, e.g., for leather) Sample_Homogenization->Extraction_Degreasing For specific matrices Reductive_Cleavage Reductive Cleavage (Sodium Dithionite) Sample_Homogenization->Reductive_Cleavage Extraction_Degreasing->Reductive_Cleavage Liquid_Extraction Liquid-Liquid or Solid Phase Extraction Reductive_Cleavage->Liquid_Extraction Isolate amines Concentration Concentration & Reconstitution Liquid_Extraction->Concentration Chromatographic_Separation Chromatographic Separation (GC or HPLC/UPLC) Concentration->Chromatographic_Separation Detection Detection (MS, DAD) Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of aromatic amines from azo dyes.

The Criticality of Sample Preparation

The choice of sample preparation technique is paramount and highly dependent on the sample matrix. International standards provide detailed procedures for different materials. For textiles made of cellulose or protein fibers, the azo dyes are often directly accessible to the reducing agent.[12] However, for synthetic fibers and leather, a preliminary extraction step using solvents like chlorobenzene or xylene may be necessary.[12][13] Leather samples often require a degreasing step with n-hexane.[14]

The core of the sample preparation is the reductive cleavage of the azo bond (-N=N-). This is typically achieved using sodium dithionite (Na₂S₂O₄) in a buffered aqueous solution at an elevated temperature (e.g., 70°C).[6][12][14] This reaction liberates the constituent aromatic amines.

Reductive_Cleavage_Reaction cluster_reactants cluster_products Azo_Dye R1-N=N-R2 (Azo Dye) plus + Reducing_Agent [H] (e.g., Sodium Dithionite) Amine1 R1-NH2 Reducing_Agent->Amine1 Reductive Cleavage plus2 + Amine2 R2-NH2 Aromatic_Amines (Aromatic Amines)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the entire research lifecycle. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Understanding the chemical nature of this compound is the first step in appreciating the necessity for a meticulous disposal process.

Hazard Profile Analysis: Deconstructing the Molecule

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a complex organic molecule whose risks can be understood by examining its constituent functional groups: the azo group, the nitrophenyl group, and the substituted phenol structure.

  • Azo Moiety (-N=N-): Azo compounds are widely used as dyes. A primary concern with this functional group is its potential for reductive cleavage under certain environmental or metabolic conditions. This can break the nitrogen-nitrogen double bond to form two aromatic amine compounds. Aromatic amines are a class of chemicals that includes known carcinogens and mutagens. The U.S. Environmental Protection Agency (EPA) specifically regulates waste streams from the production of certain dyes and pigments due to the hazardous nature of precursors and potential degradation products like anilines and phenylenediamines[1].

  • Nitrophenyl Moiety (-C₆H₄-NO₂): The presence of a nitro group on an aromatic ring generally confers toxicity and environmental persistence. Nitrophenols are a class of compounds recognized for their potential to cause harm. The recommended disposal method for nitrophenols is controlled incineration to ensure complete destruction[2]. Improper disposal can lead to long-term environmental contamination.

  • Substituted Phenol Moiety: Phenolic compounds, especially halogenated or nitrated ones, can be irritants and are often toxic to aquatic life[3][4]. The tert-butyl groups on the phenol ring of this specific molecule add steric hindrance, which can affect its reactivity and solubility, but the underlying hazards of the phenol structure remain.

Given this combination of functional groups, this compound must be treated as a hazardous waste stream requiring professional disposal.

Pre-Disposal Operations: Handling and Spill Management

Prior to disposal, safe handling and containment are paramount. Adherence to these steps minimizes immediate risk to laboratory personnel.

Required Personal Protective Equipment (PPE)

Based on safety data sheets for structurally similar compounds, the following PPE should be worn at all times when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[5].

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and wash hands thoroughly after handling[6].

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, use a full-face respirator with an appropriate particulate filter[5][6].

Accidental Release and Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate & Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spilled material from entering drains or waterways[6]. For solid spills, avoid creating dust.

  • Cleanup: Carefully collect the material using appropriate tools (e.g., spark-proof scoops). Do not use dry sweeping methods that can generate dust. Place the collected material and any contaminated cleanup supplies into a designated, labeled hazardous waste container[7][8].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that no attempt should be made to neutralize or treat it within the laboratory . The risk of creating more hazardous byproducts is significant. The only safe and compliant method is to prepare the waste for collection by a licensed environmental disposal contractor.

Step 1: Waste Characterization

The first step is to correctly classify the waste. Based on the analysis in Section 2, the material should be characterized as follows:

Property Description Justification
Physical State SolidAs typically supplied.
Chemical Class Azo Dye, Nitrophenol DerivativeContains azo (-N=N-), nitro (-NO₂), and phenol (-OH) functional groups.
Potential Hazards Toxic, Environmental Hazard (Aquatic Toxicity)[3][4], Potential for forming hazardous amines[1].Derived from the known toxicology of its constituent functional groups.
Recommended Disposal High-Temperature Incineration[2]This is the most effective method for completely destroying nitrophenols and complex organic dyes, preventing environmental release.
Step 2: Segregation and Containment

Proper containment prevents accidental release and cross-contamination.

  • Dedicate a Waste Container: Use a specific, clearly labeled container solely for this compound waste and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, cleanup materials).

  • Do Not Mix Wastes: Never mix this waste with other chemical streams (e.g., halogenated solvents, acids, bases). Mixing can lead to dangerous reactions or complicate the disposal process.

  • Select Appropriate Containers: Use containers that are chemically compatible and can be securely sealed. For solids, a wide-mouth glass or polyethylene drum is suitable[8]. Ensure containers are in good condition and free from leaks.

Step 3: Labeling for Disposal

Accurate labeling is a legal requirement and is essential for safe handling by waste management professionals.

  • Affix a hazardous waste tag to the container as soon as the first item is added.

  • The label must include, at a minimum:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of the container's contents.

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).

    • The date accumulation started and the name of the principal investigator or laboratory.

Step 4: Storage and Professional Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and local regulations. The storage area should be secure, well-ventilated, and have secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with the full chemical name and any available safety data.

  • Confirm Disposal Method: Ensure the contractor will be using high-temperature incineration as the final disposal method[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal Start Waste Generated Characterize Step 1: Characterize Waste (Azo Dye, Nitrophenol) Start->Characterize Segregate Step 2: Segregate & Contain (Dedicated, Sealed Container) Characterize->Segregate Label Step 3: Label Container (Contents, Hazards, Date) Segregate->Label Store Step 4: Store Safely (Satellite Accumulation Area) Label->Store Arrange Arrange Pickup (Contact EH&S or Contractor) Store->Arrange Transport Licensed Transport Arrange->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. Due to its composite chemical nature as an azo dye and a nitrophenol derivative, this compound warrants classification as a hazardous material. The protocol of segregation, secure containment, clear labeling, and disposal via high-temperature incineration by a licensed professional is the only acceptable pathway. By adhering to this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider community.

References

  • Waste from the Production Of Dyes and Pigments Listed as Hazardous . U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet: 2,4-Di-tert-butylphenol . Chemos GmbH & Co. KG. [Link]

  • Safety data sheet - 2,6-Di-tert-butylphenol . CPAChem. [Link]

Sources

Comprehensive Safety and Handling Guide for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. As a compound combining the chemical functionalities of a phenol and an azo dye, it necessitates a stringent adherence to safety measures to mitigate potential risks. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Understanding the Inherent Hazards

  • Phenolic Compounds: Phenol and its derivatives are known to be corrosive and can cause severe skin burns.[3] They are readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[4] Repeated or prolonged exposure can cause a range of adverse health effects.[4]

  • Azo Compounds: Azo compounds are recognized for their potential to be shock-sensitive and may pose an explosion hazard under certain conditions, such as exposure to heat or contact with heavy metals.[5][6] Some azo dyes are suspected carcinogens, as they can metabolize to form carcinogenic aryl amines.

Therefore, it is imperative to treat this compound as a hazardous substance, assuming it possesses the cumulative risks of both phenols and azo compounds.

Engineering Controls: The First Line of Defense

To minimize exposure, all work with this compound must be conducted within a certified chemical fume hood.[3][4] This is crucial for preventing the inhalation of any aerosols or vapors that may be generated. The fume hood also provides a physical barrier in the event of a splash or unexpected reaction.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE, with explanations rooted in the chemical properties of the substance.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Chemical splash goggles and a face shieldMust be worn at all times to protect against splashes, which can cause serious eye damage.[4][8]
Hand Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For direct handling or risk of immersion, use neoprene or butyl rubber gloves over nitrile gloves.[1][4]Phenols can penetrate standard nitrile gloves.[1][8] Double gloving provides an additional layer of protection, and the outer glove of neoprene or butyl rubber offers superior resistance. Gloves should be changed frequently and immediately upon contamination.[4]
Body A fully buttoned, flame-resistant lab coat. A butyl rubber or neoprene apron should be worn over the lab coat when there is a significant risk of splashing.[1][4]This protects the skin from accidental contact. Long pants and closed-toe shoes are also mandatory laboratory attire.[4]
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be required for situations where a fume hood is not available or in the event of a large spill.While all routine work should be in a fume hood, emergency preparedness is key.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (Inner Nitrile) Don3->Don4 Don5 Gloves (Outer Neoprene/Butyl) Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat & Apron Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles & Face Shield Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory.[9] This area should be clearly marked with appropriate hazard signs.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A chemical spill kit containing absorbent materials, neutralizing agents (if applicable), and appropriate PPE should be readily available.

Handling:

  • Weighing: If handling the compound as a solid, weigh it out within the fume hood to prevent inhalation of dust particles.

  • Solutions: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases, as these may trigger a hazardous reaction.[6]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11][12] For phenol exposure, it is highly recommended to then apply polyethylene glycol (PEG 300 or 400) to the affected area.[7][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][12][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

Emergency Response Workflow

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill Action_Skin Action_Skin Skin->Action_Skin Flush with water for 15 min Apply PEG 300/400 Action_Eye Action_Eye Eye->Action_Eye Flush with water for 15 min Action_Inhalation Action_Inhalation Inhalation->Action_Inhalation Move to fresh air Action_Ingestion Action_Ingestion Ingestion->Action_Ingestion Rinse mouth with water Action_SmallSpill Action_SmallSpill SmallSpill->Action_SmallSpill Alert personnel Use spill kit to contain Clean and decontaminate Action_LargeSpill Action_LargeSpill LargeSpill->Action_LargeSpill Evacuate the area Alert EHS Do not attempt to clean Medical_Attention Medical_Attention Action_Skin->Medical_Attention Seek Immediate Medical Attention Action_Eye->Medical_Attention Action_Inhalation->Medical_Attention Action_Ingestion->Medical_Attention Dispose_Waste Dispose_Waste Action_SmallSpill->Dispose_Waste Dispose of waste as hazardous EHS_Response EHS_Response Action_LargeSpill->EHS_Response Await EHS arrival

Caption: Workflow for responding to a chemical exposure or spill.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, aprons), absorbent materials from spills, and any solid residue of the compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[5] Azo dyes can be persistent in the environment and may be toxic to aquatic life.[15][16]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of the risks associated with its phenolic and azo functionalities. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict operational protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for related compounds.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • University of New Mexico Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Working with Chemicals. NCBI Bookshelf. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]

  • CPAChem. Safety data sheet. [Link]

  • U.S. Environmental Protection Agency. Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). [Link]

  • PubMed. [Azo dyes, their environmental effects, and defining a strategy for their biodegradation and detoxification]. [Link]

  • Environmental Research, Engineering and Management. The Removal of Azo Dyes from an Aqueous Solution Using NaOH-Activated Carbon from Phenolic Resin. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.